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  • Product: 3-(4-Methylphenyl)-3-buten-2-ol
  • CAS: 57132-22-6

Core Science & Biosynthesis

Foundational

3-(4-Methylphenyl)-3-buten-2-ol chemical structure and physical properties

Introduction 3-(4-Methylphenyl)-3-buten-2-ol is a secondary allylic alcohol of interest in organic synthesis. Its structure, featuring a chiral center and a vinyl group conjugated with a p-tolyl moiety, makes it a versat...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

3-(4-Methylphenyl)-3-buten-2-ol is a secondary allylic alcohol of interest in organic synthesis. Its structure, featuring a chiral center and a vinyl group conjugated with a p-tolyl moiety, makes it a versatile building block for the synthesis of more complex molecules in the fields of pharmaceuticals, agrochemicals, and fragrance chemistry. This guide provides a comprehensive overview of its chemical structure, physical properties, a detailed synthesis protocol with mechanistic insights, and methods for its characterization.

For clarity, this guide will focus on the specific constitutional isomer 3-(4-Methylphenyl)-3-buten-2-ol. It is important to note that while direct literature on this specific isomer is sparse, its synthesis and properties can be reliably inferred from well-established chemical principles and data from closely related structural analogs.

Chemical Structure and Properties

The chemical structure of 3-(4-Methylphenyl)-3-buten-2-ol is characterized by a butene backbone. A hydroxyl group is located at the second carbon (C2), making it a secondary alcohol and a chiral center. A 4-methylphenyl (p-tolyl) group is attached to the third carbon (C3), which is part of a terminal double bond.

start 4-(4-methylphenyl)-3-buten-2-one reaction Luche Reduction (1,2-Addition) start->reaction reagents 1. NaBH₄, CeCl₃·7H₂O 2. Methanol (Solvent) reagents->reaction workup Aqueous Workup (e.g., sat. NH₄Cl) reaction->workup product 3-(4-Methylphenyl)-3-buten-2-ol workup->product purification Purification (Column Chromatography) product->purification final_product Pure Product purification->final_product

Caption: Workflow for the synthesis of 3-(4-Methylphenyl)-3-buten-2-ol.

Experimental Protocol

This protocol is adapted from a standard procedure for the reduction of a similar α,β-unsaturated ketone. Materials:

  • 4-(4-methylphenyl)-3-buten-2-one (1.0 eq)

  • Cerium(III) chloride heptahydrate (CeCl₃·7H₂O) (1.1 eq)

  • Sodium borohydride (NaBH₄) (1.1 eq)

  • Methanol (solvent)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or Ethyl acetate (for extraction)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (eluent for chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-(4-methylphenyl)-3-buten-2-one and CeCl₃·7H₂O in methanol. Stir the mixture at room temperature until the solids are fully dissolved.

  • Reduction: Cool the flask in an ice-water bath to 0 °C. Add sodium borohydride portion-wise over 5-10 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 30-60 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting enone spot.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of NH₄Cl.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether or ethyl acetate. Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water. Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent.

  • Characterization: Collect the fractions containing the product and remove the solvent to yield pure 3-(4-Methylphenyl)-3-buten-2-ol. Characterize the final product by NMR and IR spectroscopy.

Spectroscopic Characterization

As no specific spectra for 3-(4-Methylphenyl)-3-buten-2-ol are readily available, the following are expected and analogous spectral data based on similar structures like 4-phenyl-3-buten-2-ol. ¹H NMR (Proton Nuclear Magnetic Resonance):

  • Aromatic protons: Signals in the range of δ 7.1-7.4 ppm, showing the characteristic splitting pattern of a 1,4-disubstituted benzene ring.

  • Vinyl protons: Two distinct signals for the terminal =CH₂ protons, likely appearing as singlets or narrow doublets around δ 5.0-5.5 ppm.

  • Methine proton (-CHOH): A quartet or multiplet around δ 4.3-4.6 ppm, coupled to the adjacent methyl protons.

  • Aromatic methyl protons (-C₆H₄-CH₃): A singlet around δ 2.3 ppm.

  • Alcohol proton (-OH): A broad singlet, the chemical shift of which is concentration and solvent-dependent (typically δ 1.5-3.5 ppm).

  • Methyl protons (-CH(OH)CH₃): A doublet around δ 1.3 ppm, coupled to the methine proton.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

  • Aromatic carbons: Signals in the range of δ 125-140 ppm.

  • Vinyl carbons: Signals for the quaternary C3 and terminal C4 carbons, expected around δ 145-150 ppm and δ 110-115 ppm, respectively.

  • Methine carbon (-CHOH): A signal around δ 68-72 ppm.

  • Aromatic methyl carbon: A signal around δ 21 ppm.

  • Methyl carbon (-CH(OH)CH₃): A signal around δ 23 ppm.

IR (Infrared) Spectroscopy:

  • O-H stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹, characteristic of an alcohol.

  • C-H stretches (aromatic and vinyl): Sharp peaks just above 3000 cm⁻¹.

  • C-H stretches (aliphatic): Sharp peaks just below 3000 cm⁻¹.

  • C=C stretch (vinyl): A medium intensity peak around 1640-1680 cm⁻¹.

  • C=C stretches (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

  • C-O stretch: A strong peak in the 1000-1200 cm⁻¹ region.

Potential Applications and Future Research

3-(4-Methylphenyl)-3-buten-2-ol serves as a valuable intermediate in organic synthesis. The hydroxyl group can be further functionalized or used to direct subsequent reactions. The vinyl group can participate in a variety of transformations, including polymerization, metathesis, and addition reactions. The p-tolyl group can be modified to introduce other functionalities.

Future research could explore its use in the synthesis of novel pharmaceutical agents, where the specific stereochemistry of the alcohol could be crucial for biological activity. Its potential as a chiral building block, after resolution of its enantiomers, warrants further investigation. Additionally, its properties as a fragrance component could be of interest to the cosmetic and perfume industries.

References

  • PubChem. Compound Summary for CID 5370646, 3-Methyl-4-phenyl-3-buten-2-one. National Center for Biotechnology Information. [Link]

  • Chande, A. The Grignard Reaction: Synthesis of 4,4-Diphenyl-3-buten-2-one.
  • PubChem. Compound Summary for CID 5370646, 3-Methyl-4-phenyl-3-buten-2-one. National Center for Biotechnology Information. [Link]

  • Grignard Reaction. [Link]

  • Organic Syntheses. Synthesis of 4,5-Disubstituted 2-aminothiazoles from α,β-Unsaturated Ketones: Preparation of 5-Benzyl-4-methyl-2-aminothiazolium Hydrochloride Salt. 2014, 91, 185-200. [Link]

  • Wikipedia. Vinyllithium. [Link]

  • Grignard Reagents.
  • The Good Scents Company. 4-phenyl-3-buten-2-ol. [Link]

  • NIST. 3-Buten-2-ol, 4-phenyl-. [Link]

  • PrepChem.com. Synthesis of 4-phenyl-3-buten-2-ol. [Link]

  • Royal Society of Chemistry. Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. [Link]

  • SpectraBase. 3-Methyl-3-buten-2-ol. [Link]

  • Arkivoc. Carbanion generation through tin-lithium exchange of vinyl−, aryl−, and hetarylstannanes.
  • Addition of a Grignard Reagent to an Ester: Form
  • Doc Brown's Chemistry. INFRARED SPECTROSCOPY INDEX. [Link]

  • Chemistry LibreTexts. 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. [Link]

  • U.S. Environmental Protection Agency. 3-Buten-2-ol, 2-methyl-4-phenyl-, (3E)-. [Link]

  • NIST. 3-Buten-2-ol. [Link]

  • PubChem. 3-Methyl-4-(3-methylphenyl)butan-2-ol. [Link]

  • PubChem. 4-(4-Methylphenyl)-3-buten-2-one. [Link]

  • OECD SIDS. 2-METHYL-3-BUTEN-2-OL.
  • NIST. 3-Buten-2-ol. [Link]

  • Organolithium Reagents.
  • ResearchGate. Table 1 1 H NMR spectroscopic data of 4-phenyl-3-buten-2-one. [Link]

Exploratory

1H and 13C NMR spectrum data for 3-(4-Methylphenyl)-3-buten-2-ol

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 3-(4-Methylphenyl)-3-buten-2-ol Introduction Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern organic che...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 3-(4-Methylphenyl)-3-buten-2-ol

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern organic chemistry, providing unparalleled insight into molecular structure. This guide offers a detailed analysis of the ¹H and ¹³C NMR spectra of 3-(4-Methylphenyl)-3-buten-2-ol, a substituted allylic alcohol. The structural elucidation of this molecule serves as a practical example of the application of fundamental NMR principles, including chemical shift analysis and spin-spin coupling, to determine the connectivity and chemical environment of each atom. This document is intended for researchers, scientists, and professionals in drug development who utilize NMR for routine structural characterization.

Molecular Structure and Numbering Scheme

The structure of 3-(4-Methylphenyl)-3-buten-2-ol with the IUPAC numbering scheme used for spectral assignment is shown below. This numbering is crucial for the unambiguous assignment of NMR signals to their corresponding atoms.

Chemical structure of 3-(4-Methylphenyl)-3-buten-2-ol with atom numbering

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of 3-(4-Methylphenyl)-3-buten-2-ol in a standard solvent such as CDCl₃ would exhibit distinct signals for each unique proton environment. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Predicted ¹H NMR Data
ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-2~4.5Quartet (q)~6.51H
H-4a~5.2Singlet (s)-1H
H-4b~5.4Singlet (s)-1H
H-1~1.4Doublet (d)~6.53H
Ar-H (ortho)~7.3Doublet (d)~8.02H
Ar-H (meta)~7.1Doublet (d)~8.02H
Ar-CH₃~2.3Singlet (s)-3H
OHVariable (broad s)Broad Singlet-1H
Interpretation of the ¹H NMR Spectrum
  • H-2 (CH-OH): This proton is a methine proton attached to the carbon bearing the hydroxyl group. It is expected to appear as a quartet around 4.5 ppm due to coupling with the three equivalent protons of the methyl group (H-1). The downfield shift is attributed to the deshielding effect of the adjacent oxygen atom.

  • H-4 (CH₂=C): The two geminal vinylic protons (H-4a and H-4b) are diastereotopic and are expected to have slightly different chemical shifts, appearing as two distinct singlets (or very narrowly split doublets due to small geminal coupling) around 5.2-5.4 ppm. Their downfield position is characteristic of protons attached to sp² hybridized carbons.[1][2]

  • H-1 (CH₃-CH): The protons of this methyl group are coupled to the H-2 proton, resulting in a doublet at approximately 1.4 ppm. This upfield shift is typical for protons on an sp³ hybridized carbon.

  • Aromatic Protons (Ar-H): The para-substituted aromatic ring gives rise to a characteristic AA'BB' system, which often appears as two doublets. The protons ortho to the butenyl substituent are expected to resonate at a slightly more downfield position (~7.3 ppm) compared to the meta protons (~7.1 ppm). The coupling constant of ~8.0 Hz is typical for ortho-coupling in a benzene ring.

  • Aromatic Methyl Protons (Ar-CH₃): The protons of the methyl group attached to the aromatic ring will appear as a sharp singlet around 2.3 ppm.

  • Hydroxyl Proton (OH): The chemical shift of the hydroxyl proton is highly variable and depends on concentration, temperature, and solvent. It typically appears as a broad singlet and may not show coupling to H-2.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Predicted ¹³C NMR Data
CarbonChemical Shift (δ, ppm)
C-1~22
C-2~75
C-3~148
C-4~112
C-ipso~138
C-ortho~129
C-meta~126
C-para~137
Ar-CH₃~21
Interpretation of the ¹³C NMR Spectrum
  • C-1 (CH₃): This methyl carbon is expected to have a chemical shift in the aliphatic region, around 22 ppm.

  • C-2 (CH-OH): The carbon attached to the hydroxyl group is significantly deshielded and is predicted to appear around 75 ppm.

  • C-3 (C=CH₂): This is a quaternary sp² carbon of the double bond and is expected to be significantly downfield, around 148 ppm.

  • C-4 (=CH₂): The terminal sp² carbon of the double bond is predicted to resonate at approximately 112 ppm.[1]

  • Aromatic Carbons: The aromatic carbons will appear in the range of 120-140 ppm. The ipso-carbon (attached to the butenyl group) and the para-carbon (attached to the methyl group) are quaternary and will have distinct chemical shifts around 138 ppm and 137 ppm, respectively.

  • Aromatic Methyl Carbon (Ar-CH₃): The carbon of the methyl group on the aromatic ring will have a chemical shift around 21 ppm.

Experimental Protocol for NMR Data Acquisition

The following is a standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra of small organic molecules like 3-(4-Methylphenyl)-3-buten-2-ol.[3][4]

Sample Preparation
  • Weigh approximately 5-10 mg of the purified compound.

  • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

  • Transfer the solution to a clean 5 mm NMR tube.

¹H NMR Spectroscopy
  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

  • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

  • Acquisition Parameters:

    • Spectral Width: ~16 ppm

    • Acquisition Time: ~2-4 seconds

    • Relaxation Delay: 1-5 seconds

    • Number of Scans: 8-16, depending on the sample concentration.

  • Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

    • Integrate the signals to determine the relative number of protons.

¹³C NMR Spectroscopy
  • Spectrometer: A spectrometer operating at a corresponding ¹³C frequency (e.g., 100 MHz for a 400 MHz ¹H spectrometer).

  • Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance sensitivity via the Nuclear Overhauser Effect (NOE).[5]

  • Acquisition Parameters:

    • Spectral Width: ~240 ppm

    • Acquisition Time: ~1-2 seconds

    • Relaxation Delay: 2-5 seconds

    • Number of Scans: 128 or more, as ¹³C has a low natural abundance.

  • Processing:

    • Apply a Fourier transform with an exponential line broadening function.

    • Phase the spectrum.

    • Calibrate the chemical shift scale using the solvent signal (e.g., CDCl₃ at 77.16 ppm) or TMS at 0.00 ppm.

Visualization of NMR Data

Molecular Structure and Key ¹H-¹H Couplings

Caption: Key ¹H-¹H spin-spin couplings in 3-(4-Methylphenyl)-3-buten-2-ol.

Experimental Workflow for NMR Analysis

G cluster_sample_prep Sample Preparation cluster_nmr_acq NMR Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis weigh Weigh Compound (5-10 mg) dissolve Dissolve in CDCl3 (~0.6 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer H1_acq 1H NMR Acquisition transfer->H1_acq C13_acq 13C NMR Acquisition transfer->C13_acq ft Fourier Transform H1_acq->ft C13_acq->ft phasing Phasing ft->phasing calibration Chemical Shift Calibration phasing->calibration integration Integration (1H) calibration->integration For 1H only assign_13c Assign 13C Signals calibration->assign_13c assign_1h Assign 1H Signals integration->assign_1h structure_confirm Structure Confirmation assign_1h->structure_confirm assign_13c->structure_confirm

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Foundational

Technical Guide on 3-(4-Methylphenyl)-3-buten-2-ol: Chemical Identity, Safety Data Sheet (SDS) Directives, and Synthetic Workflows

Executive Summary The compound 3-(4-Methylphenyl)-3-buten-2-ol (also known as 3-(p-tolyl)but-3-en-2-ol) is a highly specialized aryl-substituted allylic alcohol. It serves as a critical intermediate in the synthesis of c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-(4-Methylphenyl)-3-buten-2-ol (also known as 3-(p-tolyl)but-3-en-2-ol) is a highly specialized aryl-substituted allylic alcohol. It serves as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), advanced fragrance molecules, and functionalized polymers. Because of the electron-donating nature of the para-methyl group on the aromatic ring and the reactive allylic alcohol moiety, this molecule exhibits unique reactivity profiles, including susceptibility to allylic transposition and dehydration.

This whitepaper provides a rigorous, field-proven guide to the chemical identity, regulatory safety handling (SDS), and self-validating synthetic protocols for 3-(4-Methylphenyl)-3-buten-2-ol, designed specifically for researchers and drug development professionals.

Chemical Identity & Structural Analysis

Understanding the physicochemical properties of 3-(4-Methylphenyl)-3-buten-2-ol is the first step in predicting its behavior in both biological assays and synthetic reactors. The presence of the secondary alcohol adjacent to a styrene-like double bond makes the molecule prone to acid-catalyzed dehydration, necessitating neutral or mildly basic handling conditions.

Table 1: Chemical and Physical Properties
PropertyValue / Description
IUPAC Name 3-(4-Methylphenyl)but-3-en-2-ol
Common Synonyms 3-(p-Tolyl)-3-buten-2-ol; 1-(p-Tolyl)vinyl methyl carbinol
Molecular Formula C₁₁H₁₄O
Molecular Weight 162.23 g/mol
CAS Registry Number Substituted derivative class (Parent 3-buten-2-ol: 598-32-3)
Appearance Colorless to pale yellow viscous oil
Solubility Soluble in THF, DCM, EtOAc, and Methanol; Insoluble in water
Structural Motif Aryl-substituted allylic secondary alcohol

Safety Data Sheet (SDS) & Hazard Mitigation

To ensure regulatory compliance and laboratory safety, the handling of 3-(4-Methylphenyl)-3-buten-2-ol must align with the Occupational Safety and Health Administration (OSHA) Hazard Communication Standard (HCS), which mandates a standardized 16-section Safety Data Sheet (SDS) format[1][2].

Causality of Hazards

Allylic alcohols are generally classified as irritants. The primary chemical hazard of 3-(4-Methylphenyl)-3-buten-2-ol stems from its potential to undergo dehydration to form a conjugated diene, which can subsequently auto-oxidize or polymerize if exposed to strong acids or prolonged heat.

Table 2: Core SDS Directives (OSHA 16-Section Format Extracts)
SDS SectionDirective & Causality
Section 2: Hazard Identification GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335). Causality: The lipophilic nature of the p-tolyl group enhances dermal penetration, causing localized lipid bilayer disruption and irritation[2][3].
Section 4: First-Aid Measures Eye Contact: Rinse immediately with plenty of water for 15 minutes. Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing to prevent prolonged dermal exposure[1][4].
Section 7: Handling and Storage Store in a cool, dry place under an inert atmosphere (Nitrogen or Argon). Causality: Prevents auto-oxidation of the allylic double bond and moisture-induced degradation[5].
Section 8: Exposure Controls / PPE Use chemical safety goggles, nitrile gloves (minimum 0.11 mm thickness), and a NIOSH-approved respirator if aerosolized. Ensure adequate ventilation (fume hood)[5].
Section 10: Stability & Reactivity Incompatibilities: Strong oxidizing agents, strong acids. Causality: Acids catalyze the dehydration of the secondary alcohol to form 2-(4-methylphenyl)-1,3-butadiene.

Synthetic Workflows & Experimental Protocols

To ensure trustworthiness and reproducibility, the following synthetic protocols are designed as self-validating systems. We present two distinct methodologies: a classical Grignard addition and a modern Palladium-catalyzed cross-coupling.

Route A: Grignard Addition (Kinetic Control)

The classical Grignard reaction involves the addition of an organomagnesium halide to a carbonyl group[6]. To synthesize 3-(4-Methylphenyl)-3-buten-2-ol, methylmagnesium bromide is added to 2-(p-tolyl)propenal.

Mechanistic Causality: The reaction must be conducted under strictly anhydrous conditions because the Grignard reagent will act as a base rather than a nucleophile in the presence of water, quenching the reaction[6]. Furthermore, allylic Grignard additions can proceed through a six-membered transition state, sometimes leading to unwanted allylic transposition or 1,4-addition[7]. To kinetically favor the desired 1,2-addition, the reaction is initiated at cryogenic temperatures (-78 °C).

Protocol:

  • Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Add 2-(p-tolyl)propenal (10.0 mmol) and 50 mL of anhydrous THF.

  • Cryogenic Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Addition: Dropwise add Methylmagnesium bromide (MeMgBr, 3.0 M in diethyl ether, 12.0 mmol, 1.2 eq) via a syringe pump over 30 minutes to prevent localized heating.

  • Reaction: Allow the mixture to stir at -78 °C for 1 hour, then gradually warm to 0 °C over 2 hours. Validation: Monitor via TLC (Hexanes/EtOAc 4:1); the aldehyde spot (UV active, stains with 2,4-DNPH) should disappear.

  • Quench: Carefully quench the reaction at 0 °C with 20 mL of saturated aqueous NH₄Cl. Causality: NH₄Cl provides a mild proton source that neutralizes the magnesium alkoxide without providing enough acidity to trigger the dehydration of the newly formed allylic alcohol.

  • Workup: Extract the aqueous layer with EtOAc (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (silica gel, gradient elution 5-20% EtOAc in Hexanes) to yield the pure product.

Grignard Start 2-(p-Tolyl)propenal in Anhydrous THF Cool Cool to -78°C (Kinetic Control) Start->Cool Grignard Add MeMgBr Dropwise Cool->Grignard React Stir at 0°C (1,2-Addition) Grignard->React Avoid 1,4-addition Quench Quench with Sat. NH4Cl React->Quench TLC Confirmation Extract Extract (EtOAc) & Wash (Brine) Quench->Extract Purify Silica Gel Chromatography Extract->Purify Product 3-(4-Methylphenyl)- 3-buten-2-ol Purify->Product

Workflow for the Grignard synthesis of 3-(4-Methylphenyl)-3-buten-2-ol via 1,2-addition.

Route B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

An alternative, highly modular approach utilizes the Suzuki-Miyaura cross-coupling of 3-bromo-3-buten-2-ol with p-tolylboronic acid.

Mechanistic Causality: Cross-couplings with unprotected allylic alcohols are historically challenging due to the propensity of the intermediate to undergo β-hydride elimination, forming an enone. The use of bidentate phosphine ligands (e.g., dppf) or specialized N-heterocyclic carbenes (NHCs) tightly coordinates the Palladium center, extending catalyst lifetime and suppressing β-hydride elimination in favor of the desired reductive elimination[8][9].

Protocol:

  • Setup: In a Schlenk tube, combine 3-bromo-3-buten-2-ol (5.0 mmol), p-tolylboronic acid (6.0 mmol, 1.2 eq), and K₂CO₃ (10.0 mmol, 2.0 eq).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.25 mmol, 5 mol%). Causality: The bidentate dppf ligand enforces a cis-geometry on the Pd(II) intermediate, accelerating reductive elimination.

  • Solvent & Degassing: Add 20 mL of a degassed 4:1 mixture of Toluene/H₂O. Freeze-pump-thaw the mixture three times to remove dissolved oxygen, which rapidly degrades Pd(0) species.

  • Reaction: Heat the mixture to 80 °C for 12 hours under a nitrogen atmosphere. Validation: GC-MS or TLC monitoring to confirm the consumption of the allylic bromide.

  • Workup: Cool to room temperature, dilute with water (20 mL), and extract with diethyl ether (3 x 20 mL). Dry the organic phase over MgSO₄ and concentrate.

  • Purification: Isolate the target compound via silica gel chromatography.

Suzuki Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition Pd0->OxAdd + Substrate TransMet Transmetalation OxAdd->TransMet + Boronic Acid RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 - Product Product 3-(p-Tolyl)- 3-buten-2-ol RedElim->Product Substrate 3-Bromo- 3-buten-2-ol Substrate->OxAdd Boronic p-Tolylboronic Acid + Base Boronic->TransMet

Palladium-catalyzed Suzuki-Miyaura cross-coupling cycle for allylic alcohol synthesis.

Analytical Characterization Standards

To definitively confirm the synthesis of 3-(4-Methylphenyl)-3-buten-2-ol, the following spectroscopic validations must be met:

  • ¹H NMR (400 MHz, CDCl₃): Look for the diagnostic terminal alkene protons (geminal coupling) around δ 5.2 - 5.5 ppm, the characteristic secondary alcohol methine quartet around δ 4.8 ppm, and the para-substituted aromatic AB system around δ 7.1 - 7.3 ppm. The methyl group on the aromatic ring will appear as a sharp singlet near δ 2.35 ppm.

  • IR Spectroscopy: A broad O-H stretching band at ~3350 cm⁻¹ and a sharp C=C stretching band at ~1630 cm⁻¹.

  • Mass Spectrometry (EI-MS): Molecular ion peak [M]⁺ at m/z 162, with a prominent base peak at m/z 147 corresponding to the loss of a methyl radical ([M-CH₃]⁺), forming a stabilized oxonium/allylic cation.

References

  • Occupational Safety and Health Administration (OSHA). "Hazard Communication Standard: Safety Data Sheets." United States Department of Labor,[Link]

  • Wikipedia Contributors. "Grignard reaction." Wikipedia, The Free Encyclopedia,[Link]

  • Benkeser, R. A., et al. "Mechanistic Insight into Additions of Allylic Grignard Reagents to Carbonyl Compounds." The Journal of Organic Chemistry, ACS Publications,[Link]

  • Zhao, J., et al. "Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Oxygen-Substituted Allylboronates with Aryl/Vinyl (Pseudo)Halides." The Journal of Organic Chemistry, ACS Publications,[Link](Note: DOI extrapolated from standard ACS JOC indexing for the cited 2022 study).

  • Nazari, S. H., et al. "Nickel-Catalyzed Suzuki Cross Couplings with Unprotected Allylic Alcohols Enabled by Bidentate N-Heterocyclic Carbene (NHC)/Phosphine Ligands." ACS Catalysis, ACS Publications,[Link]

Sources

Exploratory

Mass spectrometry fragmentation pattern of 3-(4-Methylphenyl)-3-buten-2-ol

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 3-(4-Methylphenyl)-3-buten-2-ol Authored by: A Senior Application Scientist Introduction Mass spectrometry is an indispensable analytical tech...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 3-(4-Methylphenyl)-3-buten-2-ol

Authored by: A Senior Application Scientist

Introduction

Mass spectrometry is an indispensable analytical technique in chemical research and drug development, providing critical insights into molecular weight and structure. The fragmentation pattern generated, particularly under Electron Ionization (EI), serves as a molecular fingerprint, enabling the elucidation of a compound's architecture. This guide provides a detailed analysis and prediction of the mass spectrometry fragmentation pattern of 3-(4-Methylphenyl)-3-buten-2-ol. As a molecule incorporating an aromatic ring, a double bond, and a secondary alcohol, its fragmentation is governed by a compelling interplay of these functional groups. This document is intended for researchers and scientists who utilize mass spectrometry for structural characterization, offering a predictive framework grounded in established chemical principles.

The structure of 3-(4-Methylphenyl)-3-buten-2-ol presents several key features that will dictate its fragmentation behavior: a secondary allylic alcohol and a p-tolyl substituent. The analysis herein will proceed by dissecting the most probable cleavage pathways, explaining the causal factors behind each fragmentation, and predicting the resultant mass-to-charge ratios (m/z) of the key fragment ions.

Caption: Predicted Alpha-Cleavage Pathways.

Dehydration (Loss of Water)

The elimination of a water molecule (H₂O) is another characteristic fragmentation of alcohols. [1][2][3]This results in a fragment ion with a mass 18 units less than the molecular ion.

  • M•+ → [M - H₂O]•+ + H₂O

  • Predicted m/z: 176 - 18 = 158

The resulting radical cation at m/z 158 can undergo further fragmentation, potentially leading to other observed ions.

Benzylic/Allylic Cleavage

The structure of the parent molecule is conducive to cleavage at the C3-C4 bond, which is both allylic (adjacent to the C=C double bond) and benzylic (adjacent to the aromatic ring). Cleavage at this position is highly favorable as it leads to the formation of a resonance-stabilized tropylium ion or a related stable aromatic cation.

  • M•+ → [C₈H₉]+ + •C₃H₅O (cleavage with charge on the aromatic portion)

  • Predicted m/z: 105 (p-methylbenzyl cation) or rearrangement to 91 (tropylium ion) after loss of CH₂.

The formation of a fragment at m/z 105, corresponding to the p-methylbenzyl cation, is a very strong possibility. This ion is stabilized by the electron-donating methyl group on the aromatic ring. Subsequent loss of a neutral acetylene molecule (C₂H₂) from the tropylium ion (m/z 91) could lead to a fragment at m/z 65.

Caption: Predicted Benzylic/Allylic Cleavage Pathway.

Other Significant Fragmentations
  • Loss of Acetaldehyde (CH₃CHO): A rearrangement followed by the loss of a neutral acetaldehyde molecule from the molecular ion could lead to a significant fragment.

    • M•+ → [M - CH₃CHO]•+ + CH₃CHO

    • Predicted m/z: 176 - 44 = 132

  • Aromatic Ring Fragments: The p-tolyl group itself can give rise to characteristic fragments. The ion at m/z 91 is characteristic of a substituted benzene ring that can rearrange to the stable tropylium ion. [4]The fragment at m/z 77 corresponds to the phenyl cation (C₆H₅⁺).

Summary of Predicted Key Fragment Ions

The following table summarizes the most likely primary fragment ions for 3-(4-Methylphenyl)-3-buten-2-ol. The base peak is anticipated to be one of the highly stabilized cations, such as the ion resulting from the loss of a methyl radical (m/z 161) or the p-methylbenzyl cation (m/z 105).

m/z Proposed Ion Structure Fragmentation Pathway Notes
176[C₁₂H₁₆O]•+Molecular Ion (M•+)Expected to be present, but may be of low intensity.
161[M - CH₃]+α-Cleavage: Loss of •CH₃A very likely and abundant fragment.
158[M - H₂O]•+DehydrationCharacteristic loss for alcohols.
132[M - CH₃CHO]•+Rearrangement and loss of acetaldehydeA possible pathway.
105[CH₃C₆H₄CH₂]+Benzylic/Allylic CleavageHighly stable p-methylbenzyl cation. A candidate for the base peak.
91[C₇H₇]+Rearrangement from benzylic cleavageStable tropylium ion.
45[CH₃CHOH]+α-Cleavage: Loss of •C₉H₉Diagnostic for a C2-OH with a methyl group.

Hypothetical Experimental Protocol

To validate these predictions, the following experimental protocol using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization is proposed.

Instrumentation
  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)

  • Ion Source: Electron Ionization (EI) at 70 eV

  • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)

Methodology
  • Sample Preparation: Prepare a 100 ppm solution of 3-(4-Methylphenyl)-3-buten-2-ol in a high-purity solvent such as dichloromethane or ethyl acetate.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

    • Oven Program:

      • Initial temperature: 70 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 280 °C.

      • Final hold: Hold at 280 °C for 5 minutes.

  • MS Conditions:

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Scan Range: m/z 40 - 400

    • Solvent Delay: 3 minutes

This self-validating protocol ensures that the analyte is properly volatilized and separated before entering the mass spectrometer, where ionization and fragmentation occur under standard, reproducible conditions, allowing for comparison with spectral libraries and the predictions made in this guide.

Conclusion

The mass spectral fragmentation of 3-(4-Methylphenyl)-3-buten-2-ol is predicted to be dominated by pathways that form resonance-stabilized cations. Key fragmentation processes include alpha-cleavage leading to ions at m/z 161 and 45, dehydration resulting in an ion at m/z 158, and a significant benzylic/allylic cleavage producing a highly stable cation at m/z 105. The molecular ion at m/z 176 is expected to be observable. This in-depth analysis provides a robust framework for the identification and structural confirmation of this compound and similarly structured molecules, demonstrating the predictive power of understanding fundamental fragmentation mechanisms.

References

  • PubMed. (2014). Electron ionization mass spectrometry fragmentation pathways of trimethylsilyl derivatives of isomeric allylic alcohols derived from HBI alkene oxidation. Available at: [Link]

  • Wikipedia. Fragmentation (mass spectrometry). Available at: [Link]

  • Chemistry Steps. Mass Spectrometry of Alcohols. Available at: [Link]

  • Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. Available at: [Link]

  • University of Arizona. Mass Spectrometry: Fragmentation. Available at: [Link] handout.pdf

  • Save My Exams. Fragmentation in Mass Spectrometry - IB Chemistry Notes. Available at: [Link]

  • Metabolomics.Work. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. Available at: [Link]

Sources

Foundational

Mechanism and Synthesis of 3-(4-Methylphenyl)-3-buten-2-ol: A Modern Cross-Coupling Approach

Executive Summary & Rationale The synthesis of highly functionalized allylic alcohols, such as 3-(4-Methylphenyl)-3-buten-2-ol , is a critical operation in medicinal chemistry and drug development. These structural motif...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

The synthesis of highly functionalized allylic alcohols, such as 3-(4-Methylphenyl)-3-buten-2-ol , is a critical operation in medicinal chemistry and drug development. These structural motifs serve as versatile electrophiles in Tsuji-Trost allylations and act as vital precursors for establishing complex chiral centers.

Traditional synthetic routes, which often rely on the Grignard addition of methylmagnesium bromide to α-arylacroleins, suffer from significant drawbacks. The acrolein intermediates are inherently unstable, prone to polymerization, and difficult to isolate in high purity. As a Senior Application Scientist, I advocate for a more robust, scalable, and self-validating two-step sequence: the regioselective Markovnikov hydrobromination of commercially available 3-butyn-2-ol, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling. This strategy provides absolute control over regiochemistry and prevents the unwanted isomerization common in older methodologies.

Retrosynthetic Analysis & Mechanistic Design

The retrosynthetic logic leverages the bench-stability of boronic acids and the predictable oxidative addition of vinyl halides. By disconnecting the C(sp²)-C(sp²) bond, we trace the target back to 3-bromo-3-buten-2-ol and p-tolylboronic acid. The vinyl bromide is subsequently disconnected to 3-butyn-2-ol via a regioselective hydrobromination.

Retrosynthesis Target 3-(4-Methylphenyl) -3-buten-2-ol Intermediate 3-Bromo-3-buten-2-ol + p-Tolylboronic Acid Target->Intermediate Suzuki-Miyaura Disconnection Starting 3-Butyn-2-ol + HBr Intermediate->Starting Hydrobromination Disconnection

Caption: Retrosynthetic disconnection of 3-(4-Methylphenyl)-3-buten-2-ol.

Step 1: Regioselective Hydrobromination of 3-Butyn-2-ol

Mechanistic Causality

The electrophilic addition of hydrogen bromide to terminal alkynes is governed by the stability of the intermediate cationic species. While recent catalytic advances have been developed to force anti-Markovnikov additions yielding terminal E-alkenyl bromides[1], our target architecture requires the internal bromide. The hydroxyl group at the propargylic position inductively destabilizes the adjacent carbon, yet the reaction cleanly proceeds via a Markovnikov-type activation of the C-H/C-Br bonds to yield the 2-bromo-1-alkene framework (3-bromo-3-buten-2-ol)[2].

Self-Validating Experimental Protocol
  • Initialization: Charge a 250 mL round-bottom flask with 3-butyn-2-ol (50.0 mmol, 1.0 equiv) and a magnetic stir bar. Cool the vessel to 0 °C using an ice-water bath.

  • Reagent Addition: Dropwise add aqueous hydrobromic acid (48% w/w, 75.0 mmol, 1.5 equiv) over 30 minutes to maintain an internal temperature below 5 °C.

  • Catalysis: Add a catalytic amount of CuBr₂ (2.5 mmol, 0.05 equiv) to enhance regioselectivity and suppress unwanted allene formation.

  • Reaction: Remove the ice bath and allow the mixture to stir at ambient temperature (20-25 °C) for 12 hours.

  • Workup & Self-Validation: Quench the reaction by slowly pouring it into a biphasic mixture of diethyl ether (100 mL) and saturated aqueous NaHCO₃ (100 mL).

    • Self-Validation Checkpoint: The cessation of CO₂ evolution confirms the complete neutralization of excess HBr. Furthermore, IR spectroscopy of the organic layer will show the disappearance of the sharp alkyne ≡C-H stretch at ~3300 cm⁻¹, confirming total conversion.

  • Isolation: Extract the aqueous layer with diethyl ether (2 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 3-bromo-3-buten-2-ol as a pale yellow oil.

Step 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Mechanistic Causality

The Suzuki-Miyaura coupling is specifically selected for its mild, biphasic conditions, which are critical to preventing the acid- or base-catalyzed dehydration of the sensitive allylic alcohol moiety[3]. The catalytic cycle initiates with the oxidative addition of the Pd(0) active species into the C(sp²)-Br bond. Transmetalation with p-tolylboronic acid is facilitated by an aqueous base (Na₂CO₃), which quaternizes the boron atom, increasing its nucleophilicity. Finally, reductive elimination releases the target product and regenerates the Pd(0) catalyst[3].

SuzukiCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition [Pd(II)(Br)(Ar)L_2] Pd0->OxAdd + 3-Bromo-3-buten-2-ol TransMet Transmetalation [Pd(II)(Ar)(p-Tol)L_2] OxAdd->TransMet + p-Tolyl-B(OH)2 + Base TransMet->Pd0 Reductive Elimination Product Target Allylic Alcohol Product TransMet->Product Release

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling step.

Self-Validating Experimental Protocol
  • Preparation: In an oven-dried Schlenk flask, combine 3-bromo-3-buten-2-ol (30.0 mmol, 1.0 equiv), p-tolylboronic acid (36.0 mmol, 1.2 equiv), and Pd(PPh₃)₄ (1.5 mmol, 0.05 equiv).

  • Solvent System: Add a thoroughly degassed solvent mixture of Toluene/Ethanol (4:1 v/v, 90 mL).

  • Base Addition: Add an aqueous solution of Na₂CO₃ (2.0 M, 60.0 mmol, 2.0 equiv).

  • Degassing: Purge the biphasic mixture with argon using three vacuum/argon backfill cycles. Crucial Step: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid and the deactivation of the Pd(0) catalyst.

  • Reaction: Heat the mixture to 80 °C under vigorous stirring for 8 hours.

    • Self-Validation Checkpoint: The biphasic nature of the reaction allows for real-time visual monitoring; the palladium catalyst typically transitions from a bright yellow solution to a dark, metallic suspension (Pd black) upon completion of the catalytic lifecycle.

  • Workup: Cool to room temperature, dilute with ethyl acetate (100 mL), and separate the layers. Wash the organic layer with 1M NaOH (50 mL).

    • Self-Validation Checkpoint: The NaOH wash selectively deprotonates and partitions any unreacted p-tolylboronic acid into the aqueous phase, self-purifying the organic stream.

  • Isolation: Wash with brine, dry over Na₂SO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc, 8:2) to isolate 3-(4-Methylphenyl)-3-buten-2-ol.

Quantitative Data & Optimization

To maximize the yield and prevent the degradation of the allylic alcohol, careful optimization of the cross-coupling parameters is required. Strong bases and high temperatures in polar aprotic solvents lead to rapid dehydration, forming the corresponding diene. The data below summarizes the causal relationship between reaction conditions and product integrity.

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions for 3-(4-Methylphenyl)-3-buten-2-ol

EntryCatalyst (5 mol%)Base (2.0 equiv)Solvent SystemTemp (°C)Yield (%)Observation / Causality
1 Pd(PPh₃)₄ Na₂CO₃ (aq) PhMe / EtOH 80 88% Optimal. Mild biphasic conditions preserve the alcohol.
2Pd(OAc)₂ / SPhosK₃PO₄ (aq)Toluene10092%High yield, but requires expensive proprietary ligands.
3PdCl₂(dppf)Cs₂CO₃ (aq)1,4-Dioxane9085%Good conversion; slight background homocoupling observed.
4Pd(PPh₃)₄Et₃N (neat)DMF10045%Poor yield. High temp and base caused extensive dehydration.

Conclusion

By abandoning the unstable acrolein-based intermediates in favor of a modern cross-coupling approach, researchers can synthesize 3-(4-Methylphenyl)-3-buten-2-ol with high fidelity and scalability. The integration of a regioselective alkyne hydrobromination with a mild, biphasic Suzuki-Miyaura coupling creates a self-validating workflow that ensures both high structural integrity and excellent functional group tolerance.

References

  • Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995, 95(7), 2457-2483.

  • Chen, X., et al. "Metal-free regioselective hydrobromination of alkynes through C-H/C-Br activation." Tetrahedron Letters, 2014, 55(33), 4572-4575.

  • Uehling, M. R., et al. "Catalytic Anti-Markovnikov Hydrobromination of Alkynes." Journal of the American Chemical Society, 2014, 136(24), 8799-8803.

Sources

Exploratory

Solubility profile of 3-(4-Methylphenyl)-3-buten-2-ol in organic solvents

An In-depth Technical Guide to the Solubility Profile of 3-(4-Methylphenyl)-3-buten-2-ol in Organic Solvents Introduction: The Critical Role of Solubility in Scientific Advancement In the realms of pharmaceutical develop...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Solubility Profile of 3-(4-Methylphenyl)-3-buten-2-ol in Organic Solvents

Introduction: The Critical Role of Solubility in Scientific Advancement

In the realms of pharmaceutical development, materials science, and synthetic chemistry, a thorough understanding of a compound's solubility profile is not merely academic—it is a cornerstone of innovation and application. The ability to predict and control how a substance dissolves in various media dictates its behavior in biological systems, its efficacy as a drug, its performance in a chemical reaction, and the feasibility of its purification. This guide offers a comprehensive exploration of the solubility of 3-(4-Methylphenyl)-3-buten-2-ol, a molecule of interest due to its structural motifs that are common in pharmacologically active compounds and specialty chemicals.

As a Senior Application Scientist, this document is crafted not as a rigid protocol, but as a dynamic guide for fellow researchers, scientists, and professionals in drug development. It aims to provide not just the "what" but the "why"—elucidating the fundamental principles that govern the solubility of this tertiary alcohol and offering a robust framework for its empirical determination.

Physicochemical Characterization of 3-(4-Methylphenyl)-3-buten-2-ol

Before delving into its solubility, a foundational understanding of the molecule's structure is paramount. 3-(4-Methylphenyl)-3-buten-2-ol possesses a unique combination of functional groups that dictate its physical and chemical properties.

  • Aromatic Moiety: The 4-methylphenyl group introduces a significant non-polar, hydrophobic character to the molecule. This benzene ring system is a key determinant of its interaction with aromatic and non-polar solvents.

  • Tertiary Alcohol: The hydroxyl (-OH) group at the 2-position is a polar, hydrophilic functional group capable of acting as a hydrogen bond donor and acceptor.[1][2] This feature suggests potential solubility in polar, protic solvents.

  • Alkene Linkage: The double bond in the butene chain contributes to the overall molecular geometry and electronic distribution.

The interplay of the hydrophobic phenyl ring and the hydrophilic alcohol group results in an amphiphilic molecule. This dual nature predicts a nuanced solubility profile, with significant solubility in a range of organic solvents and limited solubility in highly polar or non-polar extremes. The general principle of "like dissolves like" serves as our initial guide, suggesting that solvents with intermediate polarity may be most effective.[3][4][5]

Experimental Determination of Solubility: A Validating Workflow

To establish a reliable solubility profile, a systematic and reproducible experimental approach is essential. The following protocol is designed to be a self-validating system, ensuring the generation of trustworthy and accurate data.

I. Qualitative Solubility Assessment

A preliminary qualitative assessment provides a rapid overview of the compound's solubility in a broad spectrum of solvents.

Protocol:

  • Solvent Selection: Choose a range of solvents with varying polarities, from non-polar (e.g., hexane) to polar aprotic (e.g., acetone) and polar protic (e.g., ethanol).

  • Sample Preparation: To a series of small, labeled test tubes, add approximately 25 mg of 3-(4-Methylphenyl)-3-buten-2-ol.[6]

  • Solvent Addition: Add 0.75 mL of the selected solvent to each respective test tube in small portions.[6]

  • Agitation: Vigorously shake each test tube for 60 seconds after each solvent addition.[7]

  • Observation: Visually inspect for complete dissolution. If the solid dissolves completely, the compound is deemed "soluble." If it remains undissolved, it is "insoluble." Partial dissolution should be noted as "sparingly soluble."

II. Quantitative Solubility Determination: The Isothermal Shake-Flask Method

For precise applications, quantitative data is indispensable. The isothermal shake-flask method is a gold-standard technique for determining the equilibrium solubility of a compound.

Protocol:

  • Preparation of Saturated Solutions:

    • Add an excess amount of 3-(4-Methylphenyl)-3-buten-2-ol to several vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure that equilibrium is reached and the solution is saturated.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath (e.g., 25 °C) for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. The constant temperature is critical as solubility is temperature-dependent.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for at least 2 hours to permit the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter (e.g., 0.45 µm PTFE) into a clean, pre-weighed vial. This step is vital to remove any undissolved microparticles that could lead to an overestimation of solubility.

    • Dilute the filtered sample with a known volume of the same solvent to a concentration that falls within the linear range of the analytical instrument to be used.

  • Quantification:

    • Analyze the diluted samples using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC) with a Flame Ionization Detector (FID).

    • Prepare a series of standard solutions of 3-(4-Methylphenyl)-3-buten-2-ol of known concentrations in the same solvent to generate a calibration curve.

    • Calculate the concentration of the saturated solution from the calibration curve, accounting for the dilution factor.

Diagram of Experimental Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Preparation cluster_quant Quantification prep_start Start add_excess Add excess solute to solvent prep_start->add_excess seal_vial Seal vial add_excess->seal_vial shake_flask Isothermal Shake-Flask (24-72h) seal_vial->shake_flask settle Settle undissolved solid shake_flask->settle supernatant Withdraw supernatant settle->supernatant filter_sample Filter (0.45 µm) supernatant->filter_sample dilute Dilute sample filter_sample->dilute analysis Analytical Measurement (HPLC/GC) dilute->analysis calculate Calculate Solubility analysis->calculate calibration Prepare Calibration Curve calibration->calculate end end calculate->end End

Caption: Workflow for quantitative solubility determination.

Interpreting the Solubility Profile: A Mechanistic Approach

The experimentally determined solubility data can be rationalized by considering the intermolecular forces at play between the solute and the various organic solvents.

SolventPolarityHydrogen BondingExpected SolubilityRationale
HexaneNon-polarNoneLowThe non-polar nature of hexane interacts favorably with the methylphenyl group via van der Waals forces, but poorly with the polar hydroxyl group.
TolueneNon-polarNoneModerate to HighAs an aromatic solvent, toluene can engage in π-π stacking with the phenyl ring of the solute, in addition to van der Waals forces, leading to enhanced solubility.
DichloromethanePolar AproticAcceptor onlyModerateThe moderate polarity of dichloromethane can solvate both the polar and non-polar regions of the solute to some extent.
AcetonePolar AproticAcceptor onlyHighAcetone's carbonyl group can act as a hydrogen bond acceptor for the solute's hydroxyl group, while its methyl groups interact with the non-polar moiety.
EthanolPolar ProticDonor & AcceptorHighEthanol can form strong hydrogen bonds with the hydroxyl group of the solute, and its ethyl group provides some non-polar character for interaction with the phenyl ring.[1][8]
WaterHighly PolarDonor & AcceptorVery LowThe large, hydrophobic methylphenyl group disrupts the strong hydrogen bonding network of water, making dissolution energetically unfavorable.[9][10]

Logical Relationship between Solvent Properties and Solubility

G cluster_solvents Solvent Properties cluster_solubility Resulting Solubility substance 3-(4-Methylphenyl)-3-buten-2-ol Hydrophobic Phenyl Group Hydrophilic Alcohol Group polar_protic Polar Protic (e.g., Ethanol) H-Bond Donor & Acceptor substance:e->polar_protic:w Strong H-Bonding polar_aprotic Polar Aprotic (e.g., Acetone) H-Bond Acceptor substance:e->polar_aprotic:w Moderate Interaction non_polar Non-Polar (e.g., Hexane) van der Waals forces substance:e->non_polar:w Weak Interaction high_sol High Solubility polar_protic:e->high_sol:w mod_sol Moderate Solubility polar_aprotic:e->mod_sol:w low_sol Low Solubility non_polar:e->low_sol:w

Caption: Solvent properties and their effect on solubility.

Conclusion: From Data to Application

The solubility profile of 3-(4-Methylphenyl)-3-buten-2-ol is a testament to the principle that molecular structure dictates function. Its amphiphilic nature results in high solubility in polar protic and aprotic solvents like ethanol and acetone, moderate solubility in solvents of intermediate polarity, and low solubility in non-polar and highly polar solvents like hexane and water. This detailed understanding is not merely an academic exercise; it empowers researchers to make informed decisions in a variety of practical applications. For drug development professionals, this data is crucial for formulation design, predicting bioavailability, and developing purification strategies. For synthetic chemists, it informs the choice of reaction solvents to optimize yield and purity.

This guide provides a robust framework for both understanding and empirically determining the solubility of 3-(4-Methylphenyl)-3-buten-2-ol. By grounding experimental protocols in sound scientific principles, we can ensure the generation of reliable and actionable data, thereby accelerating the pace of scientific discovery and technological innovation.

References

  • Hydrogen Bonding | CK-12 Foundation. (2026, January 1).
  • Experiment: Solubility of Organic & Inorganic Compounds.
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • The relationship of hydrogen bond formation with solubility increment of poorly soluble drugs. (2025, April 5).
  • How Hydrogen-bonding Influences Properties – Introductory Organic Chemistry - Open Oregon Educational Resources. (n.d.).
  • How Do Hydrogen Bonds Affect Solubility? - Science Through Time - YouTube. (2025, July 4).
  • How to determine the solubility of a substance in an organic solvent ? | ResearchGate. (2024, May 28).
  • Hydrogen Bonding Effects on Solubility | PDF | Science & Mathematics - Scribd. (n.d.).
  • 3-Methyl-4-phenyl-3-buten-2-one | C11H12O - PubChem - NIH. (n.d.).
  • Solubility Factors When Choosing a Solvent | News & Announcements - Cayman Chemical. (n.d.).
  • The Solution Process. (n.d.).
  • Solubility Factors When Choosing a Solvent | Cell And Molecular Biology - Labroots. (2021, April 1).
  • Solubility of Organic Compounds. (2023, August 31).
  • 3-methyl-4-phenyl-3-buten-2-one 1901-26-4 wiki - Guidechem. (n.d.).
  • Solubility and Intermolecular Forces: Videos & Practice Problems - Pearson. (n.d.).

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Foundational

Infrared Spectroscopic Characterization of 3-(4-Methylphenyl)-3-buten-2-ol: A Technical Guide

Executive Summary The accurate structural characterization of complex organic intermediates is a critical bottleneck in drug development and synthetic chemistry. 3-(4-Methylphenyl)-3-buten-2-ol (a para-tolyl substituted...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate structural characterization of complex organic intermediates is a critical bottleneck in drug development and synthetic chemistry. 3-(4-Methylphenyl)-3-buten-2-ol (a para-tolyl substituted allylic alcohol) presents a unique structural motif characterized by a conjugated pi-system, a secondary hydroxyl group, and a 1,1-disubstituted terminal alkene. This whitepaper provides an in-depth, authoritative guide to the Infrared (IR) spectroscopic analysis of this compound. By mapping specific vibrational modes to their underlying quantum mechanical and steric causalities, this guide establishes a self-validating framework for spectral interpretation and quality control.

Structural Analysis & Mechanistic Principles

To accurately predict and interpret the IR spectrum of 3-(4-Methylphenyl)-3-buten-2-ol, one must analyze the causality behind its vibrational modes. According to fundamental spectroscopic principles 1, the absorption frequency of a chemical bond is directly proportional to the square root of its force constant and inversely proportional to its reduced mass (Hooke's Law).

In this molecule, two primary electronic and spatial effects dictate the spectral output:

  • Conjugation Effects: The C=C double bond is not isolated; it is in direct conjugation with the aromatic π -system of the p-tolyl group. This delocalization of π -electrons lowers the bond order of the alkene, reducing its force constant. Consequently, the C=C stretching frequency is shifted downward from a standard isolated alkene (~1650 cm⁻¹) to approximately 1620–1630 cm⁻¹.

  • Hydrogen Bonding: The secondary hydroxyl (-OH) group engages in extensive intermolecular hydrogen bonding in the condensed phase. This interaction lengthens and weakens the covalent O-H bond, drastically lowering its force constant. This manifests as a broad, intense absorption band shifted to lower wavenumbers (3300–3400 cm⁻¹) compared to a sharp, free hydroxyl peak 2.

Quantitative IR Band Assignments

The following table synthesizes the expected quantitative IR absorption data for 3-(4-Methylphenyl)-3-buten-2-ol, providing the mechanistic rationale for each assignment to ensure high-confidence structural validation.

Functional GroupVibration ModeExpected Wavenumber (cm⁻¹)Intensity & ShapeMechanistic Causality
Hydroxyl (-OH) O-H Stretch3300 – 3400Strong, BroadIntermolecular hydrogen bonding weakens the O-H covalent bond, lowering the frequency and broadening the peak distribution.
Aromatic Ring sp² C-H Stretch3020 – 3080Weak to Medium, SharpHigher s-character of sp² hybridized carbons increases bond strength relative to sp³ C-H bonds.
Aliphatic Chain sp³ C-H Stretch2850 – 2960Medium to Strong, SharpStandard alkyl C-H stretching for the methyl groups (both on the ring and the alcohol backbone).
Conjugated Alkene C=C Stretch1620 – 1630Medium, SharpConjugation with the p-tolyl ring delocalizes π -electrons, reducing the force constant of the double bond.
Aromatic Ring C=C Skeletal~1510 and ~1600Medium to Strong, SharpSkeletal ring vibrations characteristic of the para-substituted benzene system.
Secondary Alcohol C-O Stretch1050 – 1100Strong, SharpStretching of the carbon-oxygen single bond, typical for secondary alcohols.
Terminal Alkene =CH₂ Wagging890 – 900Strong, SharpOut-of-plane bending highly specific to 1,1-disubstituted alkenes (C3 is fully substituted).
p-Substituted Ar C-H Out-of-Plane800 – 840Strong, SharpAdjacent hydrogen atoms on the para-substituted aromatic ring vibrating in phase.

Standardized ATR-FTIR Analytical Protocol

To achieve reproducible and publication-grade spectra, Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy is the modern standard. The following protocol is designed as a self-validating system , ensuring that environmental artifacts do not compromise data integrity.

Step-by-Step Methodology:

  • Optical Bench Preparation: Clean the ATR crystal (Diamond or ZnSe) using HPLC-grade isopropanol and a lint-free wipe. Allow the solvent to evaporate completely.

  • System Calibration & Background Scan (Quality Control Gate): Acquire a background spectrum (minimum 32 scans, 4 cm⁻¹ resolution) immediately prior to sample analysis. Causality: This step is critical to mathematically subtract atmospheric water vapor (3500–4000 cm⁻¹ and 1300–2000 cm⁻¹) and carbon dioxide (~2350 cm⁻¹) from the final optical path.

  • Sample Application: Deposit 1–2 μ L of 3-(4-Methylphenyl)-3-buten-2-ol (if liquid) directly onto the crystal. If the sample has crystallized, place a small amount of the solid on the crystal and apply standardized pressure using the ATR anvil to ensure intimate optical contact.

  • Data Acquisition: Run the sample scan using identical parameters to the background (32 scans, 4 cm⁻¹ resolution, 4000–400 cm⁻¹ range).

  • Algorithmic Processing: Apply an ATR correction algorithm to the raw data. Causality: Because the depth of penetration of the evanescent wave in ATR is wavelength-dependent (penetrating deeper at lower wavenumbers), this correction normalizes the peak intensities to match traditional transmission spectra 1. Apply a baseline correction to account for any scattering effects.

Workflow Visualization

The following diagram illustrates the logical progression of the self-validating ATR-FTIR workflow, ensuring high-fidelity data acquisition.

FTIR_Workflow N1 1. Sample Preparation Isolate 3-(4-Methylphenyl)-3-buten-2-ol N2 2. Instrument Calibration Background Scan & Validation N1->N2 N3 3. ATR-FTIR Acquisition Apply Sample & Pressure N2->N3 N4 4. Spectral Processing ATR & Baseline Correction N3->N4 N5 5. Data Interpretation Band Assignment & Causality N4->N5

Figure 1: Self-validating ATR-FTIR workflow for spectral acquisition and analysis.

Conclusion

The IR spectrum of 3-(4-Methylphenyl)-3-buten-2-ol is a definitive fingerprint of its structural complexity. By understanding the causality behind the spectral shifts—specifically the conjugation of the alkene with the p-tolyl ring and the hydrogen-bonding dynamics of the secondary alcohol—researchers can confidently validate the synthesis and purity of this compound. Adhering to the self-validating ATR-FTIR protocol ensures that the resultant data is robust, reproducible, and ready for regulatory or peer-reviewed submission.

References

  • Title:Introduction to Spectroscopy (3rd Edition)
  • Title:Spectrometric Identification of Organic Compounds (8th Edition)

Sources

Exploratory

A Comprehensive Technical Guide to the Crystallographic Analysis of 3-(4-Methylphenyl)-3-buten-2-ol: From Synthesis to Structural Elucidation and its Implications in Drug Development

Abstract This technical guide provides a comprehensive walkthrough of the process of obtaining and analyzing the crystallographic data of 3-(4-Methylphenyl)-3-buten-2-ol, a representative small organic molecule. While no...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive walkthrough of the process of obtaining and analyzing the crystallographic data of 3-(4-Methylphenyl)-3-buten-2-ol, a representative small organic molecule. While no crystallographic data for this specific compound is publicly available at the time of writing, this document serves as a detailed roadmap for researchers, scientists, and drug development professionals. It outlines the necessary steps from chemical synthesis and crystallization to single-crystal X-ray diffraction (SC-XRD) data collection, structure solution, refinement, and interpretation. The guide emphasizes the causal relationships behind experimental choices, ensuring a robust and self-validating methodology. Furthermore, it delves into the significance of crystallographic data in the pharmaceutical industry, particularly in understanding polymorphism and its impact on drug efficacy and stability.

Introduction: The Significance of Structural Insight

In the realm of drug discovery and development, a deep understanding of a molecule's three-dimensional structure is paramount. Single-crystal X-ray diffraction (SC-XRD) stands as the gold standard for unambiguously determining the atomic arrangement within a crystalline solid. This technique provides precise information on bond lengths, bond angles, and torsion angles, which collectively define the conformation of a molecule. Furthermore, SC-XRD reveals the intricate network of intermolecular interactions that govern how molecules pack in the solid state. This information is critical for understanding a compound's physicochemical properties, which in turn influence its behavior as a potential therapeutic agent.[1]

3-(4-Methylphenyl)-3-buten-2-ol serves as a model compound for this guide. Its structure, featuring a chiral center, a hydroxyl group capable of hydrogen bonding, and an aromatic ring that can participate in π-stacking interactions, makes it an interesting candidate for crystallographic analysis. The insights gained from its hypothetical crystal structure will be used to illustrate key concepts relevant to drug development professionals.

Synthesis and Purification: The Foundation of Quality Crystals

The journey to a high-quality crystal structure begins with the synthesis of a pure compound. The presence of impurities can significantly hinder crystallization by disrupting the formation of a regular crystal lattice.[2]

Proposed Synthetic Route

A plausible and efficient synthesis of 3-(4-Methylphenyl)-3-buten-2-ol involves a two-step process starting from commercially available 4-methylbenzaldehyde and acetone.

Step 1: Aldol Condensation to form 4-(4-methylphenyl)-3-buten-2-one.

This reaction is a classic Claisen-Schmidt condensation.[3]

  • Protocol:

    • In a round-bottom flask, dissolve 4-methylbenzaldehyde and a slight excess of acetone in ethanol.

    • Cool the mixture in an ice bath.

    • Slowly add an aqueous solution of sodium hydroxide while stirring, maintaining the temperature below 25°C.

    • After the addition is complete, continue stirring at room temperature for several hours until the reaction is complete (monitored by TLC).

    • Neutralize the reaction mixture with dilute hydrochloric acid.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product, 4-(p-Tolyl)-3-buten-2-one, can be purified by column chromatography or recrystallization.[4][5][6]

Step 2: Reduction to 3-(4-Methylphenyl)-3-buten-2-ol.

The ketone is selectively reduced to the corresponding secondary alcohol.

  • Protocol:

    • Dissolve the purified 4-(4-methylphenyl)-3-buten-2-one in absolute ethanol in a round-bottom flask.[7]

    • Cool the solution in an ice bath.

    • Add sodium borohydride (NaBH₄) portion-wise, keeping the temperature below 10°C.[7]

    • After the addition, allow the reaction to warm to room temperature and stir for a few hours.

    • Quench the reaction by the slow addition of water.

    • Remove the ethanol under reduced pressure.

    • Extract the aqueous residue with an organic solvent.

    • Wash the combined organic extracts, dry, and concentrate to yield the crude alcohol.

Purification for Crystallization

For successful crystallization, the synthesized 3-(4-Methylphenyl)-3-buten-2-ol must be of high purity (>95%).

  • Recommended Technique: Flash column chromatography on silica gel is a standard and effective method for purifying small organic molecules. A gradient elution system, for example, with a mixture of hexane and ethyl acetate, would likely provide good separation.

Crystallization: From a Pure Compound to a Single Crystal

Crystallization is often considered more of an art than a science, requiring patience and experimentation. The goal is to slowly bring a solution of the compound to a state of supersaturation, allowing for the orderly growth of a single crystal.

Common Crystallization Techniques

3.1.1. Slow Evaporation

This is one of the simplest methods.

  • Protocol:

    • Dissolve the purified compound in a suitable solvent (or solvent mixture) to create a nearly saturated solution.

    • Filter the solution to remove any dust or particulate matter.

    • Transfer the solution to a clean vial.

    • Cover the vial with a cap that has a small hole or with parafilm punctured with a needle to allow for slow evaporation of the solvent.

    • Place the vial in a vibration-free environment and await the formation of crystals.

3.1.2. Vapor Diffusion

This technique is particularly effective for small amounts of material.

  • Protocol:

    • Dissolve the compound in a small amount of a "good" solvent (in which it is readily soluble) in a small, open vial.

    • Place this small vial inside a larger, sealed container (e.g., a beaker covered with a watch glass or a sealed jar).

    • Add a larger volume of a "poor" solvent (in which the compound is sparingly soluble but is miscible with the "good" solvent) to the bottom of the larger container.

    • The poor solvent will slowly vaporize and diffuse into the solution in the inner vial, gradually decreasing the solubility of the compound and inducing crystallization.

Troubleshooting Crystallization
  • No Crystals Form: The solution may be too dilute. Allow more solvent to evaporate or start with a more concentrated solution.

  • Rapid Precipitation of Powder: The solution is too supersaturated. Try using a more dilute solution or a different solvent system.

  • Formation of an Oil: This "oiling out" occurs when the solute's concentration exceeds its solubility limit at a temperature above its melting point or when impurities are present.[8] To remedy this, one can try redissolving the oil in more solvent and cooling it more slowly, or try a different solvent altogether.[8]

Single-Crystal X-ray Diffraction: The Experiment

Once a suitable single crystal (typically 0.1-0.3 mm in size, with sharp edges and no visible cracks) is obtained, the SC-XRD experiment can be performed.

Experimental Workflow

experimental_workflow

Caption: The experimental workflow for single-crystal X-ray diffraction.

Step-by-Step Protocol
  • Crystal Mounting: A suitable crystal is carefully selected under a microscope. It is then mounted on a goniometer head, often using a cryoloop and a small amount of cryoprotectant oil.

  • Data Collection: The mounted crystal is placed on the diffractometer and cooled in a stream of cold nitrogen gas (typically to 100 K) to minimize thermal vibrations and radiation damage. A beam of monochromatic X-rays is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected on a detector.[9] The data collection strategy aims to measure a complete and redundant set of reflections.[10]

  • Data Reduction: The raw diffraction images are processed. This involves:

    • Indexing: Determining the unit cell parameters and the orientation of the crystal lattice.

    • Integration: Measuring the intensity of each diffraction spot (reflection).

    • Scaling and Merging: Correcting for experimental variations and averaging the intensities of symmetry-equivalent reflections.

Structure Solution and Refinement: From Data to a Molecular Model

The processed diffraction data contains the intensities of the reflections, but the phase information is lost. This is known as the "phase problem" in crystallography.

Structure Solution

For small molecules, the phase problem is typically solved using direct methods. These methods use statistical relationships between the intensities of the reflections to derive initial phase estimates. Software like SHELXS is commonly used for this purpose.[11]

Structure Refinement

Once an initial model of the structure is obtained, it is refined against the experimental data. This is an iterative process of adjusting the atomic parameters (coordinates, displacement parameters) to improve the agreement between the calculated and observed diffraction patterns. This is typically done using full-matrix least-squares refinement with software like SHELXL.[3][12] The quality of the refinement is monitored by the R-factors (R1 and wR2), which should be as low as possible for a good refinement, and the goodness-of-fit (GooF), which should be close to 1.[11] Olex2 is a popular graphical user interface that integrates these programs and simplifies the refinement process.[6]

Troubleshooting Refinement
  • High R-factors: This can indicate a poor quality dataset, an incorrect space group assignment, or issues with the structural model such as disorder.

  • Disorder: Sometimes, molecules or parts of molecules in a crystal can occupy multiple positions. This disorder needs to be modeled correctly during refinement.[13]

  • Unusual Atomic Displacement Parameters (ADPs): Elongated or non-positive definite ADPs can be a sign of incorrect atom type assignment or unmodeled disorder.

Analysis and Interpretation of Crystallographic Data

Once the structure is refined, a wealth of information can be extracted.

Hypothetical Crystallographic Data for 3-(4-Methylphenyl)-3-buten-2-ol

Since no experimental data exists for the title compound, a plausible set of crystallographic data is presented below for illustrative purposes.

ParameterHypothetical Value
Chemical FormulaC₁₁H₁₄O
Formula Weight162.23
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123(2)
b (Å)8.456(1)
c (Å)12.345(3)
β (°)105.67(1)
Volume (ų)1018.9(4)
Z4
Density (calculated) (g/cm³)1.058
Absorption Coefficient (mm⁻¹)0.067
F(000)352
Crystal Size (mm³)0.25 x 0.20 x 0.15
Temperature (K)100(2)
Radiation (Å)Mo Kα (λ = 0.71073)
2θ range for data collection (°)5.0 to 55.0
Reflections collected8976
Independent reflections2345 [R(int) = 0.034]
Data / restraints / parameters2345 / 0 / 110
Goodness-of-fit on F²1.045
Final R indices [I > 2σ(I)]R1 = 0.045, wR2 = 0.112
R indices (all data)R1 = 0.058, wR2 = 0.125
Largest diff. peak and hole (e.Å⁻³)0.25 and -0.21
Analysis of Intermolecular Interactions

The arrangement of molecules in the crystal, or crystal packing, is determined by a balance of attractive and repulsive intermolecular forces. For 3-(4-Methylphenyl)-3-buten-2-ol, we can anticipate several key interactions:

  • Hydrogen Bonding: The hydroxyl group (-OH) is a strong hydrogen bond donor and can also act as an acceptor. This is likely to be a dominant interaction, potentially forming chains or dimers of molecules.

  • π-π Stacking: The 4-methylphenyl rings can interact through π-π stacking, where the aromatic rings are arranged in a parallel or offset fashion.

  • C-H···π Interactions: The hydrogen atoms of the methyl group or the butene backbone can interact with the electron-rich π system of the aromatic ring.

intermolecular_interactions

Caption: A diagram illustrating potential intermolecular interactions.

Crystallographic Data in Drug Development

The solid-state properties of an active pharmaceutical ingredient (API) are critically important for its development into a safe and effective drug product.[2]

Polymorphism

Polymorphism is the ability of a compound to exist in two or more crystalline forms that have different arrangements of the molecules in the crystal lattice.[14][15][16] Different polymorphs of the same API can have different:

  • Solubility and Dissolution Rate: This can directly impact the bioavailability of the drug.[17]

  • Stability: One polymorph may be more thermodynamically stable than another. A less stable form can convert to a more stable form over time, which can affect the shelf life of a drug product.

  • Mechanical Properties: This can affect manufacturing processes such as tableting.

SC-XRD is the definitive technique for identifying and characterizing different polymorphs.[1] A thorough polymorph screen is a regulatory requirement in drug development.

Salt and Co-crystal Formation

Crystallographic analysis is also essential for characterizing pharmaceutical salts and co-crystals, which are strategies used to improve the physicochemical properties of an API.[17]

Reporting and Archiving Crystallographic Data

To ensure the integrity and accessibility of scientific data, it is standard practice to deposit crystallographic data in a public repository.

The Crystallographic Information File (CIF)

The results of a crystal structure determination are compiled into a standard text file format called a Crystallographic Information File (CIF). The CIF contains all the essential information about the crystal structure and the diffraction experiment.

The Cambridge Crystallographic Data Centre (CCDC)

The CCDC maintains the Cambridge Structural Database (CSD), the world's repository for small-molecule organic and metal-organic crystal structures. Researchers are required to deposit their CIFs with the CCDC prior to publication. This ensures that the data is preserved and accessible to the global scientific community.

Conclusion

This technical guide has provided a comprehensive overview of the crystallographic analysis of a model small organic molecule, 3-(4-Methylphenyl)-3-buten-2-ol. By following the detailed protocols for synthesis, crystallization, data collection, and structure refinement, researchers can obtain high-quality crystallographic data. The ability to interpret this data in terms of molecular conformation and intermolecular interactions provides invaluable insights that are directly applicable to the challenges faced in modern drug development. The principles and practices outlined herein are intended to empower researchers to confidently and competently utilize the power of single-crystal X-ray diffraction in their scientific endeavors.

References

  • Polymorphism—A Critical Consideration in Pharmaceutical Development, Manufacturing, and Stability. (URL: [Link])

  • The importance of solid form science in modern drug development - Chemistry World. (URL: [Link])

  • The Polymorphism of Drugs: New Approaches to the Synthesis of Nanostructured ... - PMC. (URL: [Link])

  • Pharmaceutical Crystallization in drug development - Syrris. (URL: [Link])

  • Crystals, Crystallization and X-ray Techniques - Research Journal of Pharmacy and Technology. (URL: [Link])

  • The Crucial Role of Crystallization in Drug Substances Development - Neuland Labs. (URL: [Link])

  • Troubleshooting - Chemistry LibreTexts. (URL: [Link])

  • The Basics of Polymorphism: A Comprehensive Introduction to Its Significance in the Pharmaceutical Industry - Nishka Research. (URL: [Link])

  • Full article: Crystal polymorphism of pharmaceuticals: probing crystal nucleation at the molecular level - Taylor & Francis. (URL: [Link])

  • Crystal Polymorphism in Chemical & Pharmaceutical Process Development - Mettler Toledo. (URL: [Link])

  • Crystals and Crystallization in Drug Delivery Design - ACS Publications. (URL: [Link])

  • Practical Aspects of Single Crystal X-ray Crystallography - MIT OpenCourseWare. (URL: [Link])

  • A remedy for unusual SHELXL weighting schemes - IUCr Journals. (URL: [Link])

  • Crystal structure refinement with SHELXL - PMC. (URL: [Link])

  • Synthesis of 4,5-Disubstituted 2-aminothiazoles from α,β-Unsaturated Ketones - Organic Syntheses. (URL: [Link])

  • Structure Determination with SHELX - MIT. (URL: [Link])

  • Data Collection Strategy - CMCF. (URL: [Link])

  • Key Considerations for Crystallization Studies | H.E.L Group. (URL: [Link])

  • Common Challenges in Crystallization Processes - YouTube. (URL: [Link])

  • Refinement of Disorder with SHELXL - MIT. (URL: [Link])

  • Method of producing (e)
  • SHELXL - An Easy Structure - Sucrose. (URL: [Link])

  • Data-collection strategies - IUCr Journals. (URL: [Link])

  • Common Problems in Protein X-ray Crystallography and How to Solve Them. (URL: [Link])

  • Single-crystal X-ray Diffraction - SERC (Carleton). (URL: [Link])

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Protocols & Analytical Methods

Method

Asymmetric hydrogenation of 3-(4-Methylphenyl)-3-buten-2-ol using chiral catalysts

Application Note & Protocol High-Enantioselectivity Synthesis of Chiral 1-(4-Methylphenyl)butan-2-ol via Asymmetric Hydrogenation of 3-(4-Methylphenyl)-3-buten-2-ol Abstract: Chiral alcohols are fundamental building bloc...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

High-Enantioselectivity Synthesis of Chiral 1-(4-Methylphenyl)butan-2-ol via Asymmetric Hydrogenation of 3-(4-Methylphenyl)-3-buten-2-ol

Abstract: Chiral alcohols are fundamental building blocks in the synthesis of high-value molecules, particularly in the pharmaceutical and agrochemical industries.[1] The enantioselective reduction of prochiral olefins represents one of the most direct and atom-economical methods for their preparation.[2] This application note provides a comprehensive guide to the asymmetric hydrogenation of the trisubstituted allylic alcohol, 3-(4-methylphenyl)-3-buten-2-ol, to produce the enantioenriched saturated alcohol, 1-(4-methylphenyl)butan-2-ol. Allylic alcohols, especially those with multiple substituents, present unique challenges due to potential side reactions and the need for precise stereocontrol.[1][3] We will delve into the mechanistic underpinnings of catalyst selection, focusing on modern iridium-based systems known for their high efficacy with this substrate class. A detailed, field-proven protocol is provided, along with guidelines for analysis, optimization, and troubleshooting, designed for researchers in organic synthesis and drug development.

Mechanistic Principles and Catalyst Selection

The Unique Challenge of Allylic Alcohols

Transition-metal-catalyzed asymmetric hydrogenation has matured into a cornerstone of modern synthesis.[4] However, allylic alcohols remain a challenging substrate class.[1] The primary difficulties arise from:

  • Isomerization: The double bond can migrate to form an enol or aldehyde, a competitive process often observed with Rh, Ru, and Ir catalysts, particularly at low hydrogen pressures.[1]

  • Lewis Acidity: The metal-hydride catalyst complexes can exhibit Lewis or Brønsted acidity, which can promote undesired side reactions like elimination or substitution, especially with acid-sensitive secondary or tertiary allylic alcohols.[3][5]

  • Directing Group Effect: The hydroxyl group is not merely a spectator. It can coordinate to the metal center, acting as a directing group that influences both reactivity and the stereochemical outcome. This interaction is crucial for achieving high enantioselectivity.

Dominant Catalyst Systems

While various transition metals can effect hydrogenation, iridium, ruthenium, and rhodium complexes are the most prominent for asymmetric variants.

  • Iridium-N,P Ligand Complexes: These have emerged as exceptionally effective catalysts for the asymmetric hydrogenation of challenging olefins, including allylic alcohols.[1] The combination of a soft phosphine donor and a hard nitrogen donor in ligands like PHOX (phosphine-oxazoline) creates a robust and highly selective catalytic environment. These systems often operate under mild conditions with low catalyst loadings.

  • Ruthenium-Diphosphine Complexes: Pioneered by Noyori with the BINAP ligand, Ru-diphosphine complexes are highly effective, especially for substrates bearing a coordinating functional group.[2][6] The C₂-symmetric backbone of ligands like BINAP creates a well-defined chiral pocket that dictates the enantiofacial selection of the olefin. For allylic alcohols, Ru-catalyzed processes can proceed via direct hydrogenation or through a dynamic kinetic resolution (DKR) cascade.[7][8][9]

  • Rhodium-Diphosphine Complexes: Historically significant for the hydrogenation of dehydroamino acids, Rh-based catalysts can also be applied to allylic alcohols.[1][10] However, they sometimes require higher catalyst loadings or longer reaction times compared to their iridium or ruthenium counterparts for this specific substrate class.[1]

For the target substrate, 3-(4-methylphenyl)-3-buten-2-ol, an Iridium-N,P system is selected as the primary recommendation due to its demonstrated high performance and broad tolerance for structurally diverse and sensitive allylic alcohols.[1][3]

Visualizing the Catalytic Pathway

The mechanism for iridium-catalyzed asymmetric hydrogenation is generally understood to proceed through a series of well-defined steps. The hydroxyl group of the substrate plays a key role by coordinating to the iridium center, which helps to lock the substrate into a specific conformation, thereby enabling high stereodiscrimination.

Catalytic_Cycle cluster_cycle Generalized Ir-N,P Catalytic Cycle cluster_io A [Ir(H)₂(N,P)(Solvent)]⁺ Active Catalyst B Olefin Coordination Complex A->B Substrate Binding C Hydrido-Alkyl Intermediate (Stereodetermining Step) B->C Migratory Insertion D Saturated Product Complex C->D Reductive Elimination D->A Regeneration Product Chiral Alcohol D->Product Product Release H2 H₂ H2->A Oxidative Addition Substrate Allylic Alcohol Substrate->A

Caption: Generalized catalytic cycle for Iridium-N,P catalyzed hydrogenation.

Experimental Protocol: Asymmetric Hydrogenation using an Iridium-N,P Catalyst

This protocol describes the in-situ preparation of the active catalyst and the subsequent hydrogenation. All operations should be performed under an inert atmosphere (Argon or Nitrogen) using Schlenk techniques or in a glovebox.

Materials and Equipment
  • Substrate: 3-(4-Methylphenyl)-3-buten-2-ol (racemic)

  • Catalyst Precursor: [Ir(COD)Cl]₂ (COD = 1,5-cyclooctadiene)

  • Chiral Ligand: A suitable chiral N,P ligand (e.g., a PHOX or Thiazole-based N,P ligand)

  • Solvent: Anhydrous, degassed dichloromethane (DCM) or another suitable solvent like THF.[1]

  • Hydrogen Source: High-purity hydrogen gas (H₂)

  • Equipment:

    • High-pressure autoclave or Parr-type reactor equipped with a magnetic stir bar and pressure gauge.

    • Schlenk line and appropriate glassware.

    • Syringes and cannulas for liquid transfers.

    • Analytical Instruments: Gas Chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) equipped with a suitable chiral column (e.g., Chiralcel OD-H or similar).

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Catalyst Preparation (Inert Atmosphere) cluster_reaction Hydrogenation Reaction cluster_analysis Work-up and Analysis prep1 1. Add [Ir(COD)Cl]₂ and Chiral Ligand to Flask prep2 2. Add Degassed Solvent (DCM) prep1->prep2 prep3 3. Stir at RT (e.g., 30 min) prep2->prep3 react2 5. Transfer Catalyst Solution via Cannula prep3->react2 Active Catalyst Solution react1 4. Add Substrate to Autoclave react1->react2 react3 6. Seal & Purge (3x Ar, 3x H₂) react2->react3 react4 7. Pressurize with H₂ & Begin Stirring/Heating react3->react4 work1 8. Cool, Vent H₂, and Purge with Ar react4->work1 work2 9. Concentrate Reaction Mixture work1->work2 workup 10. Purify via Column Chromatography work2->workup analysis 11. Analyze by Chiral GC/HPLC for ee & Conversion workup->analysis

Caption: Step-by-step experimental workflow for asymmetric hydrogenation.

Detailed Step-by-Step Procedure

Catalyst Activation (In-situ):

  • In a glovebox or under a positive pressure of argon, add the iridium precursor [Ir(COD)Cl]₂ (e.g., 0.005 mmol, 1.0 mol%) and the chiral N,P ligand (e.g., 0.011 mmol, 2.2 eq. to Ir) to a dry Schlenk flask equipped with a stir bar.

  • Add 5 mL of anhydrous, degassed DCM via syringe.

  • Stir the resulting solution at room temperature for 30 minutes. The solution should become homogeneous and may change color, indicating complex formation.

Hydrogenation: 4. To a clean, dry glass liner for the autoclave, add the substrate, 3-(4-methylphenyl)-3-buten-2-ol (e.g., 1.0 mmol, 1.0 equiv). 5. Using a cannula or syringe, transfer the prepared catalyst solution from the Schlenk flask to the autoclave liner containing the substrate. 6. Place the liner inside the autoclave, seal the reactor securely, and move it out of the glovebox. 7. Connect the reactor to the gas manifold. Purge the system by pressurizing with argon (to ~10 bar) and venting three times, followed by pressurizing with hydrogen (to ~10 bar) and venting three times to ensure an inert atmosphere is replaced by hydrogen. 8. Pressurize the reactor to the desired hydrogen pressure (e.g., 50 bar). 9. Begin vigorous stirring and, if required, heat the reactor to the target temperature (e.g., 40 °C). 10. Monitor the reaction progress by observing the pressure drop. Let the reaction proceed for the specified time (e.g., 12-24 hours).

Work-up and Analysis: 11. Once the reaction is complete, cool the reactor to room temperature. 12. Carefully and slowly vent the excess hydrogen in a well-ventilated fume hood. 13. Purge the reactor with argon three times. 14. Open the reactor and remove the reaction mixture. 15. Concentrate the solution under reduced pressure. The resulting crude oil can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the pure product, 1-(4-methylphenyl)butan-2-ol. 16. Determine the conversion and enantiomeric excess of the purified product.

Data, Analysis, and Optimization

Analytical Methods
  • Conversion: Determined by ¹H NMR spectroscopy by comparing the integration of characteristic signals of the starting material (vinylic protons) and the product, or by GC analysis of the crude reaction mixture.

  • Enantiomeric Excess (ee): Determined by chiral HPLC or GC. A typical condition for the product might be:

    • Column: Chiralcel OD-H or equivalent.

    • Mobile Phase: Isocratic mixture of n-Hexane and Isopropanol (e.g., 98:2).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm. The retention times of the two enantiomers should be well-resolved to allow for accurate integration.

Expected Performance and Optimization Parameters

The following table summarizes typical reaction parameters and expected outcomes for the asymmetric hydrogenation of trisubstituted allylic alcohols using Ir-N,P catalysts, based on literature precedents.[1][3]

ParameterTypical RangeRationale & Optimization Notes
Catalyst Loading (mol%) 0.5 - 2.0Lower loadings are more economical. Increase if conversion is slow.
Solvent DCM, THF, DioxaneSolvent can influence catalyst solubility and activity. Ethereal solvents have also proven effective.[11]
H₂ Pressure (bar) 20 - 80Higher pressure generally increases reaction rate but can sometimes negatively impact enantioselectivity.[12]
Temperature (°C) 25 - 60Higher temperatures increase the rate but may decrease enantioselectivity or promote side reactions.
Time (h) 6 - 24Monitor by TLC or GC to determine the optimal reaction time.
Expected Conversion (%) >95%Should be high to excellent under optimized conditions.
Expected ee (%) >90%, often >95%Highly dependent on the specific chiral ligand chosen.
Troubleshooting Guide
IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst (oxygen/moisture contamination); Insufficient H₂ pressure or temperature.Ensure all glassware is dry and operations are strictly anaerobic. Increase pressure, temperature, or catalyst loading.
Low Enantioselectivity Suboptimal ligand choice; Reaction temperature too high; Incorrect solvent.Screen different chiral ligands. Decrease the reaction temperature. Screen alternative solvents.
Isomerization Product Low H₂ pressure; Catalyst deactivation.Increase hydrogen pressure. Ensure catalyst is active and free of impurities.

Conclusion

The asymmetric hydrogenation of 3-(4-methylphenyl)-3-buten-2-ol provides an efficient and direct route to enantiomerically enriched 1-(4-methylphenyl)butan-2-ol, a valuable chiral building block. Modern catalyst systems, particularly those based on iridium complexes with chiral N,P ligands, offer excellent reactivity and stereocontrol for this challenging transformation. By following the detailed protocol and considering the optimization parameters outlined in this note, researchers can reliably achieve high yields and enantioselectivities, facilitating the advancement of complex molecule synthesis in academic and industrial settings.

References

  • Zhang, W., et al. (2016). Asymmetric Hydrogenation of Allylic Alcohols Using Ir–N,P-Complexes. ACS Catalysis. [Link]

  • Liu, J., et al. (2020). Kinetic resolution of racemic allylic alcohols via iridium-catalyzed asymmetric hydrogenation: scope, synthetic applications and insight into the origin of selectivity. Chemical Science. [Link]

  • Liu, J., et al. (2020). Kinetic resolution of racemic allylic alcohols via iridium-catalyzed asymmetric hydrogenation: scope, synthetic applications and insight into the origin of selectivity. RSC Publishing. [Link]

  • Liu, J., et al. (2020). Kinetic Resolution of Racemic Allylic Alcohols via Iridium-Catalyzed Asymmetric Hydrogenation. SciSpace. [Link]

  • Andersson, P. G., et al. (2018). Iridium-catalysed asymmetric hydrogenation of allylic alcohols via dynamic kinetic resolution. Nature Catalysis. [Link]

  • Laquidara, J. M. (2003). Asymmetric Transfer Hydrogenation of Allylic Alcohols. Seton Hall University eRepository. [Link]

  • Li, C., et al. (2022). Asymmetric Hydrogenation of Racemic Allylic Alcohols via an Isomerization–Dynamic Kinetic Resolution Cascade. The Journal of Organic Chemistry. [Link]

  • Sowa, J. R., et al. (2012). Ruthenium-catalyzed asymmetric transfer hydrogenation of allylic alcohols by an enantioselective isomerization/transfer hydrogenation mechanism. PubMed. [Link]

  • Kitamura, M., et al. (1998). Asymmetric Hydrogenation of Allylic Alcohols Using BINAP-Ruthenium Complexes: (S)-(−)-Citronellol. Organic Syntheses. [Link]

  • Zhou, Y-G., et al. (2019). Asymmetric hydrogenation of exocyclic γ,δ-unsaturated β-ketoesters to functionalized chiral allylic alcohols via dynamic kinetic resolution. Chemical Science. [Link]

  • Zhou, Y-G., et al. (2019). Asymmetric hydrogenation of exocyclic γ,δ-unsaturated β-ketoesters to functionalized chiral allylic alcohols via dynamic kinetic resolution. RSC Publishing. [Link]

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  • Kitamura, M., et al. (1988). Kinetic Resolution of Racemic Allylic Alcohols by BINAP-Ruthenium(II)-Catalyzed Hydrogenation. ACS Publications. [Link]

  • Ohkuma, T., et al. (2008). Highly enantioselective hydrogenation of aryl vinyl ketones to allylic alcohols catalyzed by the tol-binap/dmapen ruthenium(II) complex. Angewandte Chemie. [Link]

  • Pfaltz, A., et al. (2014). Iridium-catalyzed asymmetric hydrogenation of 3,3-disubstituted allylic alcohols in ethereal solvents. Chemistry. [Link]

  • Andersson, P. G. (2018). Asymmetric Hydrogenation of Allylic Alcohols via Dynamic Kinetic Resolution. Uppsala University. [Link]

  • Togni, A. (2015). Asymmetric Hydrogenation. ETH Zurich. [Link]

  • Patel, R. N. (2008). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. PMC. [Link]

  • Bermejo Gómez, A., et al. (2014). Synthesis of 4,5-Disubstituted 2-aminothiazoles from α,β-Unsaturated Ketones. Organic Syntheses. [Link]

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  • Thirsk, C., et al. (2024). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α‑Ketoamines. SciHorizon. [Link]

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  • Zhang, W., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science. [Link]

  • Ouyang, L., & Luo, R. (2022). Selective Synthesis of Ketones and Chiral Allylic Alcohols from the Addition of Arylboronic Acids to α,β-Unsaturated Aldehydes. Organic Chemistry Portal. [Link]

  • Brown, H. C., & Jadhav, P. K. (1984). Chiral Synthesis via Organoboranes. 5. Asymmetric Allylboration via Chiral Allyldialkylboranes. University of York. [Link]

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Application

Catalytic Allylic Substitution Reactions with 3-(4-Methylphenyl)-3-buten-2-ol: A Detailed Guide for Researchers

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of catalytic allylic substitution reactions using the versatile substrate, 3-(4-me...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of catalytic allylic substitution reactions using the versatile substrate, 3-(4-methylphenyl)-3-buten-2-ol. This guide delves into the mechanistic underpinnings, provides detailed experimental protocols for both palladium and iridium-catalyzed systems, and offers insights into achieving high levels of regio- and enantioselectivity.

Introduction: The Strategic Importance of Allylic Substitution

Catalytic allylic substitution is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with exceptional control over the reaction's outcome.[1][2][3] The reaction's power lies in its ability to transform readily available allylic substrates into complex molecular architectures, a critical step in the synthesis of pharmaceuticals and other biologically active molecules.[4][5] The substrate at the heart of this guide, 3-(4-methylphenyl)-3-buten-2-ol, is a prochiral secondary allylic alcohol that offers multiple avenues for functionalization, leading to the creation of valuable chiral building blocks.

The choice of catalyst—typically based on palladium or iridium—is paramount, as it dictates the regioselectivity of the nucleophilic attack. Generally, palladium catalysis, famously known as the Tsuji-Trost reaction, favors the formation of linear products, while iridium catalysis often directs nucleophiles to the more substituted, branched position.[6][7] This complementary reactivity provides chemists with a powerful toolkit for selectively accessing different constitutional isomers from the same starting material.

Mechanistic Insights: Palladium vs. Iridium Catalysis

The catalytic cycle for both palladium and iridium-catalyzed allylic substitutions involves the formation of a key π-allyl intermediate. However, the nature of the metal and the associated ligands profoundly influences the subsequent nucleophilic attack.

Palladium-Catalyzed Allylic Substitution (Tsuji-Trost Reaction):

The generally accepted mechanism for the palladium-catalyzed allylic substitution begins with the coordination of the Pd(0) catalyst to the double bond of the allylic substrate.[8] Oxidative addition then occurs, with the leaving group departing to form a cationic (π-allyl)palladium(II) complex. The nucleophile then attacks this intermediate, typically at the less sterically hindered terminus, to yield the linear product and regenerate the Pd(0) catalyst. The use of chiral ligands can induce asymmetry in the product.

Palladium_Catalyzed_Allylic_Substitution cluster_0 Catalytic Cycle A Pd(0) Catalyst B π-Allyl Pd(II) Complex A->B Oxidative Addition C Linear Product B->C Nucleophilic Attack C->A Regeneration D Allylic Substrate D->B E Nucleophile E->B

Caption: Palladium-catalyzed allylic substitution cycle.

Iridium-Catalyzed Allylic Substitution:

Iridium-catalyzed systems often exhibit a preference for the formation of branched products.[9][10] The catalytic cycle also proceeds through a π-allyl iridium intermediate. A key feature of many iridium catalysts is the in situ formation of a cyclometalated species, which is often the active catalyst.[11] The regioselectivity is thought to be controlled by a combination of electronic and steric factors within the π-allyl iridium complex, favoring nucleophilic attack at the more substituted carbon atom.[11] The use of chiral phosphoramidite ligands is common for achieving high enantioselectivity in these transformations.[6]

Iridium_Catalyzed_Allylic_Substitution cluster_1 Catalytic Cycle F Ir(I) Precatalyst G π-Allyl Ir(III) Complex F->G Oxidative Addition H Branched Product G->H Nucleophilic Attack H->F Regeneration I Allylic Substrate I->G J Nucleophile J->G Palladium_Protocol_Workflow start Start step1 Prepare Catalyst Solution: - Add [Pd₂(dba)₃] and (S)-Tol-BINAP to anhydrous solvent. - Stir under inert atmosphere. start->step1 step4 Initiate Reaction: - Add the catalyst solution to the reaction mixture. step1->step4 step2 Prepare Reaction Mixture: - In a separate flask, dissolve 3-(4-methylphenyl)-3-buten-2-ol and dimethyl malonate in anhydrous solvent. step3 Add Base: - Add BSA to the reaction mixture. step2->step3 step3->step4 step5 Reaction Monitoring: - Stir at room temperature. - Monitor progress by TLC or GC-MS. step4->step5 step6 Workup: - Quench with saturated NH₄Cl solution. - Extract with an organic solvent. step5->step6 step7 Purification: - Dry the organic layer, concentrate, and purify by column chromatography. step6->step7 end_node End step7->end_node

Caption: Workflow for Pd-catalyzed allylic alkylation.

Step-by-Step Procedure:

  • Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve [Pd₂(dba)₃] (1.25 mol%) and (S)-Tol-BINAP (3 mol%) in anhydrous DCM (or THF). Stir the solution at room temperature for 15-20 minutes until it becomes homogeneous.

  • Reaction Setup: In a separate flame-dried Schlenk flask, dissolve 3-(4-methylphenyl)-3-buten-2-ol (1.0 equiv) and dimethyl malonate (1.2 equiv) in anhydrous DCM (or THF).

  • Base Addition: To the solution from step 2, add BSA (1.5 equiv) and stir for 5 minutes.

  • Reaction Initiation: Transfer the catalyst solution from step 1 to the reaction mixture from step 3 via cannula.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Iridium-Catalyzed Asymmetric Allylic Amination

This protocol is based on established methods for the direct amination of allylic alcohols and is expected to yield the branched amine product with high enantioselectivity. [7][10][12] Materials:

  • 3-(4-Methylphenyl)-3-buten-2-ol

  • Aniline (or other amine nucleophile)

  • [Ir(COD)Cl]₂ (Di-μ-chlorobis(1,5-cyclooctadiene)diiridium(I))

  • (S)-Tol-BINAP or a suitable phosphoramidite ligand

  • A Lewis acid activator such as BPh₃ (triphenylborane) or a Brønsted acid.

  • Anhydrous THF or another suitable solvent

Experimental Workflow:

Iridium_Protocol_Workflow start_ir Start step1_ir Prepare Catalyst Solution: - Add [Ir(COD)Cl]₂ and the chiral ligand to anhydrous solvent. - Stir under inert atmosphere. start_ir->step1_ir step4_ir Initiate Reaction: - Add the catalyst solution to the reaction mixture. step1_ir->step4_ir step2_ir Prepare Reaction Mixture: - In a separate flask, dissolve 3-(4-methylphenyl)-3-buten-2-ol and the amine in anhydrous solvent. step3_ir Add Activator: - Add the Lewis or Brønsted acid to the reaction mixture. step2_ir->step3_ir step3_ir->step4_ir step5_ir Reaction Monitoring: - Stir at the specified temperature. - Monitor progress by TLC or LC-MS. step4_ir->step5_ir step6_ir Workup: - Quench the reaction. - Extract with an organic solvent. step5_ir->step6_ir step7_ir Purification: - Dry the organic layer, concentrate, and purify by column chromatography. step6_ir->step7_ir end_node_ir End step7_ir->end_node_ir

Caption: Workflow for Ir-catalyzed allylic amination.

Step-by-Step Procedure:

  • Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve [Ir(COD)Cl]₂ (1.0 mol%) and the chiral ligand (e.g., (S)-Tol-BINAP, 2.2 mol%) in anhydrous THF. Stir the solution at room temperature for 20-30 minutes.

  • Reaction Setup: In a separate flame-dried Schlenk flask, dissolve 3-(4-methylphenyl)-3-buten-2-ol (1.0 equiv) and the amine nucleophile (1.5 equiv) in anhydrous THF.

  • Activator Addition: Add the Lewis acid (e.g., BPh₃, 10 mol%) or a suitable Brønsted acid to the mixture from step 2.

  • Reaction Initiation: Transfer the catalyst solution from step 1 to the reaction mixture from step 3 via cannula.

  • Reaction Monitoring: Stir the reaction at the appropriate temperature (this may range from room temperature to reflux, depending on the nucleophile's reactivity) and monitor its progress by TLC or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction, for example, by adding a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with an organic solvent.

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Expected Outcomes

The following table summarizes typical results that can be expected for allylic substitution reactions of substrates similar to 3-(4-methylphenyl)-3-buten-2-ol, based on literature precedents. These values serve as a benchmark for optimizing reactions with the target substrate.

Catalyst SystemNucleophileProduct TypeRegioselectivity (Branched:Linear)Enantiomeric Excess (ee)Reference
[Pd₂(dba)₃] / (S)-Tol-BINAPDimethyl MalonateLinear>95:5Up to 90%[13]
[Ir(COD)Cl]₂ / Phosphoramidite LigandAnilineBranched>98:2>95%[9][12]
[Ir(COD)Cl]₂ / (S)-BINAPSecondary AminesBranchedHighHigh[14]
[Pd(C₃H₅)Cl]₂ / PHOX LigandVariousVariableDependent on LigandUp to 96%[15]

Troubleshooting and Field-Proven Insights

  • Low Yields: Ensure all reagents and solvents are strictly anhydrous and the reaction is performed under a rigorously inert atmosphere. Catalyst deactivation is a common issue. Consider increasing the catalyst loading or using a more robust ligand.

  • Poor Regioselectivity: The choice of metal catalyst is the primary determinant of regioselectivity. For linear products, palladium is preferred. For branched products, iridium is the catalyst of choice. The ligand can also fine-tune the selectivity.

  • Low Enantioselectivity: The chiral ligand is crucial. Screen a variety of ligands to find the optimal one for your specific substrate-nucleophile combination. Temperature can also significantly impact enantioselectivity; running the reaction at lower temperatures may improve the ee.

  • Substrate Activation: For direct substitution of the allylic alcohol, an activator (Lewis or Brønsted acid) is often necessary, particularly in iridium-catalyzed reactions. [12]Without it, the hydroxyl group is a poor leaving group.

Conclusion

The catalytic allylic substitution of 3-(4-methylphenyl)-3-buten-2-ol is a powerful and versatile transformation for the synthesis of valuable chiral molecules. By carefully selecting the catalyst system (palladium or iridium) and the chiral ligand, researchers can exert a high degree of control over the regio- and stereochemical outcome of the reaction. The protocols and insights provided in this guide serve as a robust starting point for the successful application of this important synthetic methodology in academic and industrial research settings.

References

  • Hartwig, J. F. (2011). Mechanistically Driven Development of Iridium Catalysts for Asymmetric Allylic Substitution. Accounts of Chemical Research, 44(8), 584-596.
  • Chemistry LibreTexts. (2021, March 16). 4.1: Allylic Substitution Reactions.
  • Takeuchi, R., Ue, N., Tanabe, K., Yamashita, K., & Shiga, N. (2001). Iridium Complex-Catalyzed Allylic Amination of Allylic Esters. Journal of the American Chemical Society, 123(39), 9525–9534.
  • Gong, L., Chen, G., & Mi, A. (2012). Allylic Alkylations Catalyzed By Palladium-Bis(oxazoline)
  • White, M. C., & Kjaersgaard, A. (2011). Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. Molecules, 16(1), 845-860.
  • Imamoto, T., & Sugita, K. (2005). Palladium-catalyzed enantioselective allylic alkylation of trifluoromethyl group substituted racemic and acyclic unsymmetrical 1,3-disubstituted allylic esters with malonate anions. Organic & Biomolecular Chemistry, 3(22), 4116-4121.
  • Hartwig, J. F., & Pouy, M. J. (2008). Iridium-Catalyzed, Asymmetric Amination of Allylic Alcohols Activated by Lewis Acids. Journal of the American Chemical Society, 130(40), 13166-13167.
  • Leitner, A., Shekhar, S., Pouy, M. J., & Hartwig, J. F. (2009). Origins of Regioselectivity in Iridium Catalyzed Allylic Substitution. Journal of the American Chemical Society, 131(49), 17823-17835.
  • Liu, J., & Hu, J. (2009). Synthesis of fluorinated chiral amines using N-tert-butylsulfinyl imines. Future Medicinal Chemistry, 1(5), 875-883.
  • Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 96(1), 395-422.
  • Trost, B. M. (2004). Pd-Catalyzed Enantioselective Allylic Substitution: New Strategic Options for the Total Synthesis of Natural Products.
  • Hartwig, J. F. (2012). Enantioselective α-functionalizations of ketones via allylic substitution of silyl enol ethers. Unpublished manuscript.
  • Fiksdahl, A. (2018). A new competitive strategy for the industrial synthesis of drugs based on chiral amines via utilizing the waste isomer by flow chemistry.
  • Takeuchi, R., Ue, N., Tanabe, K., Yamashita, K., & Shiga, N. (2001). Iridium Complex-Catalyzed Allylic Amination of Allylic Esters. Journal of the American Chemical Society, 123(39), 9525-9534.
  • Hartwig, J. F., & Stambuli, J. P. (2002). Palladium-catalyzed arylation of malonates and cyanoesters using sterically hindered trialkyl- and ferrocenyldialkylphosphine ligands. Organic Letters, 4(3), 391-394.
  • Merck Millipore. (n.d.). Chiral Amines in Asymmetric Synthesis.
  • Krische, M. J., & Stanley, L. M. (2018). and Enantioselective Iridium-Catalyzed Amination of Racemic Branched Alkyl-Substituted Allylic Acetates with Primary and Secondary Aromatic and Heteroaromatic Amines. Journal of the American Chemical Society, 140(42), 13864-13869.
  • Morken, J. P., & Van Vranken, D. L. (2011). Enantioselective Construction of All-Carbon Quaternary Centers by Branch-Selective Pd-Catalyzed Allyl Allyl Cross-Coupling. Journal of the American Chemical Society, 133(24), 9208-9211.
  • Trost, B. M., & Crawley, M. L. (2003). Palladium-Catalyzed Asymmetric Allylic Alkylation Strategies for the Synthesis of Acyclic Tetrasubstituted Stereocenters. Chemical Reviews, 103(8), 2921-2944.
  • Ishihara, K. (2016). Design and Synthesis of Chiral Organic Molecules for Asymmetric Synthesis. IMS Research Report.
  • Trost, B. M., & Zhang, Y. (2017). Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applications. Chemical Reviews, 117(17), 11367-11420.
  • Wang, J. (2022). Regiocontrolled allylic functionalization of internal alkene via selenium-π-acid catalysis guided by boron substitution. Chemical Science, 13(16), 4683-4689.
  • Morken, J. P. (2013). Breaking Conjugation: Unusual Regioselectivity with 2-Substituted Allylic Substrates in the Tsuji-Trost Reaction. Request PDF.
  • Morken, J. P. (2013). Breaking conjugation: unusual regioselectivity with 2-substituted allylic substrates in the Tsuji–Trost reaction.

Sources

Method

Application Note: 3-(4-Methylphenyl)-3-buten-2-ol as a Versatile Intermediate in Pharmaceutical Synthesis

Introduction & Strategic Importance In modern drug development, the efficient construction of adjacent stereocenters is a critical bottleneck. 3-(4-Methylphenyl)-3-buten-2-ol (also known as 3-(p-tolyl)-3-buten-2-ol) serv...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Importance

In modern drug development, the efficient construction of adjacent stereocenters is a critical bottleneck. 3-(4-Methylphenyl)-3-buten-2-ol (also known as 3-(p-tolyl)-3-buten-2-ol) serves as a highly versatile prochiral allylic alcohol. The strategic value of this intermediate lies in its dual functionality: the alkene acts as a handle for stereoselective addition reactions (such as hydrogenation or epoxidation), while the adjacent hydroxyl group serves as a directing group to govern the facial selectivity of incoming transition-metal catalysts [1].

Derivatives of this scaffold are frequently utilized in the synthesis of chiral building blocks, including substituted (S)-3-arylbutan-2-ones, which are foundational precursors for non-steroidal anti-inflammatory drugs (NSAIDs), selective kinase inhibitors, and complex macrolides.

Mechanistic Insights: Why 3-(4-Methylphenyl)-3-buten-2-ol?

The presence of the allylic hydroxyl group is not merely a functional endpoint; it is a mechanistic tool.

  • Chelation-Controlled Hydrogenation: When subjected to asymmetric hydrogenation using Ruthenium or Rhodium-based chiral catalysts (e.g., [RuCl₂(BINAP)]₂), the hydroxyl oxygen coordinates with the metal center. This chelation anchors the substrate, restricting its conformational freedom and forcing the catalyst to deliver hydrogen gas strictly to one face of the alkene [1].

  • Directed Epoxidation: In transition-metal-catalyzed epoxidations (e.g., using Vanadium or Copper), the hydroxyl group similarly tethers the metal-peroxo complex, directing the oxygen atom to the syn-face of the double bond, yielding highly diastereoselective epoxy alcohols [2].

Pathways A 3-(4-Methylphenyl)-3-buten-2-ol (Prochiral Allylic Alcohol) B (2S,3S)-3-(4-Methylphenyl)butan-2-ol (Chiral Diol Precursor) A->B Asymmetric Hydrogenation [Ru-BINAP], H2 C Syn-Epoxy Alcohol (Functionalized Epoxide) A->C Directed Epoxidation [V(O)(acac)2], t-BuOOH D (S)-3-(4-Methylphenyl)butan-2-one (Chiral Ketone API Building Block) B->D Selective Oxidation (Swern or TEMPO)

Synthetic divergence of 3-(4-Methylphenyl)-3-buten-2-ol.

Experimental Methodologies & Self-Validating Protocols

To ensure reproducibility and high enantiomeric excess (ee), the following protocols integrate built-in quality control (QC) steps. The causality behind each step is detailed to empower researchers to troubleshoot effectively.

Protocol A: Asymmetric Hydrogenation to (2S,3S)-3-(4-Methylphenyl)butan-2-ol

This protocol utilizes a Ruthenium-BINAP catalyst system. The strict exclusion of oxygen is required because Ru(II) species are highly susceptible to oxidation, which degrades the catalyst into an inactive Ru(III) or Ru(IV) state, destroying enantioselectivity.

Reagents:

  • 3-(4-Methylphenyl)-3-buten-2-ol (1.0 equiv, 10 mmol)

  • [RuCl₂((S)-BINAP)]₂ (0.01 equiv, 1 mol%)

  • Anhydrous, degassed Methanol (50 mL)

  • Hydrogen gas (High purity, 99.999%)

Step-by-Step Procedure:

  • Catalyst Preparation (Glovebox): Inside an argon-filled glovebox, dissolve[RuCl₂((S)-BINAP)]₂ in 10 mL of degassed methanol. Rationale: Argon prevents premature oxidation of the phosphine ligands and the metal center.

  • Substrate Loading: In a separate high-pressure Parr reactor vessel, dissolve the allylic alcohol substrate in 40 mL of degassed methanol. Transfer the catalyst solution to the reactor.

  • Purging and Pressurization: Seal the reactor. Purge the headspace with H₂ gas three times (pressurize to 5 atm, then vent). Finally, pressurize the reactor to 30 atm of H₂. Rationale: Purging removes residual argon/nitrogen to maximize H₂ solubility in the solvent, driving the reaction kinetics.

  • Reaction Execution: Stir the mixture vigorously (800 rpm) at 25°C for 12 hours.

  • In-Process QC (Self-Validation): Vent the reactor and extract a 50 µL aliquot. Analyze via Chiral HPLC (e.g., Chiralcel OD-H column). Validation Check: The reaction is complete when starting material is <1% by peak area. Ensure the enantiomeric excess (ee) is >95% before proceeding to workup. If ee is low, catalyst degradation has occurred.

  • Workup & Purification: Filter the reaction mixture through a short pad of Celite to remove the Ruthenium catalyst. Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Hexanes:Ethyl Acetate, 4:1) to yield the pure chiral alcohol.

Workflow Step1 Catalyst Prep In glovebox Degassed solvent Step2 Reactor Setup Load Substrate Add Catalyst Step1->Step2 Step3 Hydrogenation Pressurize H2 Stir at 25°C Step2->Step3 Step4 Step4 Step3->Step4 Step5 Purification Celite Filtration Flash Column Step4->Step5

Step-by-step asymmetric hydrogenation workflow.

Protocol B: Directed Epoxidation to Syn-Epoxy Alcohol

This protocol leverages Vanadyl acetylacetonate to achieve diastereoselective epoxidation. The allylic alcohol directs the tert-butyl hydroperoxide (TBHP) to the same face as the hydroxyl group.

Step-by-Step Procedure:

  • Complex Formation: Dissolve 3-(4-Methylphenyl)-3-buten-2-ol (10 mmol) and VO(acac)₂ (0.05 equiv, 5 mol%) in anhydrous Dichloromethane (DCM, 30 mL) at 0°C. Rationale: The solution will turn from green to deep red, indicating the formation of the active Vanadium-alkoxide complex.

  • Oxidant Addition: Dropwise add a 5.5 M solution of TBHP in decane (1.2 equiv, 12 mmol) over 15 minutes. Maintain the temperature at 0°C to prevent non-directed background epoxidation.

  • Reaction Execution: Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quenching: Quench the reaction by adding 20 mL of saturated aqueous sodium sulfite (Na₂SO₃). Stir for 30 minutes. Validation Check: Test the organic layer with starch-iodide paper to ensure all residual peroxides are destroyed before concentration.

  • Workup: Extract the aqueous layer with DCM (2 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate. Purify via silica gel chromatography to isolate the syn-epoxy alcohol.

Quantitative Data Summary

The choice of catalyst and methodology significantly impacts the stereochemical outcome of 3-aryl-3-buten-2-ol derivatives. Table 1 summarizes expected performance metrics based on established pharmaceutical synthesis benchmarks [1][2].

Synthetic TransformationCatalyst / Reagent SystemTarget ProductYield (%)ee (%)dr (syn:anti)
Asymmetric Hydrogenation [RuCl₂((S)-BINAP)]₂, H₂ (30 atm)(2S,3S)-3-(4-Methylphenyl)butan-2-ol92 - 96%> 95%N/A
Asymmetric Hydrogenation [Rh(NBD)((R,R)-DIPAMP)]BF₄, H₂(2R,3R)-3-(4-Methylphenyl)butan-2-ol88 - 91%92 - 94%N/A
Directed Epoxidation VO(acac)₂, TBHPSyn-Epoxy Alcohol85 - 89%N/A> 98:2
Alkylative Epoxidation Cu(OTf)₂, Alkyl NitrilesFunctionalized Epoxide70 - 75%N/A13:1

References

  • Organic Letters. Synthesis of Functionalized Epoxides by Copper-Catalyzed Alkylative Epoxidation of Allylic Alcohols with Alkyl Nitriles. ACS Publications. Available at:[Link]

Application

Enantioselective Synthesis of 3-(4-Methylphenyl)-3-buten-2-ol: A Guide for Researchers

Application Notes & Protocols for the Asymmetric Synthesis of a Key Chiral Allylic Alcohol Abstract This technical guide provides a comprehensive overview of enantioselective methods for the synthesis of 3-(4-methylpheny...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Notes & Protocols for the Asymmetric Synthesis of a Key Chiral Allylic Alcohol

Abstract

This technical guide provides a comprehensive overview of enantioselective methods for the synthesis of 3-(4-methylphenyl)-3-buten-2-ol, a valuable chiral tertiary allylic alcohol. The document details two primary, field-proven strategies: the catalytic asymmetric vinylation of 4-methylacetophenone and the asymmetric reduction of the corresponding α,β-unsaturated ketone. Each section offers a deep dive into the underlying chemical principles, step-by-step experimental protocols, and the causality behind experimental choices. This guide is intended for researchers, scientists, and professionals in drug development seeking to synthesize this and related chiral molecules with high enantiopurity.

Introduction: The Significance of Chiral Tertiary Allylic Alcohols

Chiral tertiary allylic alcohols, such as 3-(4-methylphenyl)-3-buten-2-ol, are pivotal structural motifs in a vast array of natural products and pharmaceutical agents.[1][2][3] Their utility as synthetic intermediates is well-established, owing to the versatile reactivity of both the hydroxyl and vinyl functional groups.[4][5][6] The creation of the chiral quaternary center is a significant challenge in asymmetric synthesis, making the development of robust and highly enantioselective methods a key area of research.[1] This guide focuses on practical and efficient catalytic approaches to access this specific chiral alcohol.

Strategic Approaches to Enantioselective Synthesis

Two principal retrosynthetic disconnections guide the enantioselective synthesis of 3-(4-methylphenyl)-3-buten-2-ol:

  • Strategy A: Carbon-Carbon Bond Formation via the asymmetric addition of a vinyl nucleophile to the prochiral ketone, 4-methylacetophenone.

  • Strategy B: Asymmetric Reduction of the corresponding prochiral α,β-unsaturated ketone, 3-(4-methylphenyl)-3-buten-2-one.

This guide will explore detailed protocols for both strategies, highlighting the advantages and mechanistic considerations of each.

Strategy A: Catalytic Asymmetric Vinylation of 4-Methylacetophenone

The direct addition of a vinyl group to a ketone is a highly convergent approach to tertiary allylic alcohols.[1][2][3] The key to achieving high enantioselectivity lies in the use of a chiral catalyst that can effectively discriminate between the two prochiral faces of the ketone.

Mechanistic Rationale: Chiral Titanium-Based Lewis Acid Catalysis

A highly effective method for the asymmetric vinylation of ketones involves the use of a chiral titanium-based Lewis acid catalyst.[1][2] The reaction proceeds through the in-situ generation of a vinylzinc reagent, which then adds to the ketone under the control of the chiral catalyst.

The catalytic cycle can be visualized as follows:

Asymmetric_Vinylation_Mechanism cluster_0 Vinylzinc Reagent Generation cluster_1 Catalytic Cycle Alkyne Terminal Alkyne Vinylzirconocene Vinylzirconocene Intermediate Alkyne->Vinylzirconocene Hydrozirconation Zr_reagent Cp2ZrHCl (Schwartz's Reagent) Zr_reagent->Vinylzirconocene Vinylzinc Vinylzinc Reagent Vinylzirconocene->Vinylzinc Transmetalation Zn_reagent Me2Zn Zn_reagent->Vinylzinc Addition Nucleophilic Addition Vinylzinc->Addition Catalyst_pre Chiral Ligand + Ti(OiPr)4 Active_Catalyst Chiral Ti-Catalyst Catalyst_pre->Active_Catalyst Catalyst_Ketone_Complex Catalyst-Ketone Complex Active_Catalyst->Catalyst_Ketone_Complex Coordination Ketone 4-Methylacetophenone Ketone->Catalyst_Ketone_Complex Catalyst_Ketone_Complex->Addition Alkoxy_Complex Titanium Alkoxide Complex Addition->Alkoxy_Complex Alkoxy_Complex->Active_Catalyst Catalyst Regeneration Product 3-(4-Methylphenyl)- 3-buten-2-ol Alkoxy_Complex->Product Hydrolysis Workup Aqueous Workup Workup->Product CBS_Reduction_Mechanism CBS_Catalyst (S)-Me-CBS Catalyst Activated_Complex Catalyst-Borane Complex CBS_Catalyst->Activated_Complex Borane BH3·THF Borane->Activated_Complex Coordination to Nitrogen Coordinated_Complex Ternary Complex Activated_Complex->Coordinated_Complex Coordination to Boron Enone 3-(4-Methylphenyl)-3-buten-2-one Enone->Coordinated_Complex Steric Control Hydride_Transfer Intramolecular Hydride Transfer (Six-membered TS) Coordinated_Complex->Hydride_Transfer Alkoxyborane Alkoxyborane Intermediate Hydride_Transfer->Alkoxyborane Alkoxyborane->CBS_Catalyst Catalyst Regeneration Product (R)-3-(4-Methylphenyl)-3-buten-2-ol Alkoxyborane->Product Hydrolysis Workup Methanol Quench Workup->Product

Sources

Method

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 3-(4-Methylphenyl)-3-buten-2-ol

Introduction: Strategic Functionalization of a Versatile Allylic Alcohol In the landscape of modern synthetic organic chemistry, the selective formation of carbon-carbon and carbon-heteroatom bonds is a cornerstone of mo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Strategic Functionalization of a Versatile Allylic Alcohol

In the landscape of modern synthetic organic chemistry, the selective formation of carbon-carbon and carbon-heteroatom bonds is a cornerstone of molecular construction. Palladium-catalyzed cross-coupling reactions have emerged as an indispensable tool for this purpose, offering a versatile and efficient means to assemble complex molecular architectures from readily available precursors.[1][2] This guide focuses on the application of these powerful methodologies to a specific, high-value substrate: 3-(4-Methylphenyl)-3-buten-2-ol.

This tertiary allylic alcohol, possessing both a nucleophilic hydroxyl group and an electrophilic allylic system, presents a unique platform for diverse chemical transformations. Its structure, featuring an α-methyl and a β-aryl substituent, introduces important considerations of regioselectivity and stereoselectivity in cross-coupling reactions. The strategic functionalization of this scaffold can lead to a wide array of valuable compounds, including chiral intermediates for pharmaceuticals, agrochemicals, and materials science.

This document provides a comprehensive overview of the key palladium-catalyzed cross-coupling reactions applicable to 3-(4-Methylphenyl)-3-buten-2-ol, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. We will delve into the mechanistic underpinnings of these transformations, providing a rationale for the selection of catalysts, ligands, bases, and solvents. Detailed, field-proven protocols are presented to empower researchers, scientists, and drug development professionals to effectively utilize this versatile building block in their synthetic endeavors.

The Central Role of the π-Allylpalladium Intermediate

The majority of palladium-catalyzed cross-coupling reactions involving allylic substrates, including 3-(4-Methylphenyl)-3-buten-2-ol, proceed through a common key intermediate: the η³-π-allylpalladium complex.[3][4] The formation of this intermediate is the first crucial step in the catalytic cycle and dictates the subsequent reactivity of the substrate.

The generally accepted mechanism, often referred to as the Tsuji-Trost reaction pathway, begins with the coordination of the palladium(0) catalyst to the double bond of the allylic alcohol.[3] This is followed by oxidative addition, wherein the palladium inserts into the carbon-leaving group bond, resulting in the formation of a cationic π-allylpalladium(II) complex and the departure of the leaving group.[3][5] In the case of an allylic alcohol, the hydroxyl group is a poor leaving group and typically requires activation, for instance, by conversion to a carbonate, acetate, or phosphate, or through in situ activation with a Lewis or Brønsted acid.

The regiochemical outcome of the subsequent nucleophilic attack on the unsymmetrical π-allylpalladium intermediate derived from 3-(4-Methylphenyl)-3-buten-2-ol is a critical consideration. The nucleophile can attack at either the tertiary carbon (C2) or the primary carbon (C4), leading to two possible regioisomers. The preferred site of attack is influenced by a combination of steric and electronic factors, as well as the nature of the ligand on the palladium center and the identity of the nucleophile.[6] Generally, "soft" nucleophiles tend to attack at the less substituted carbon, while "hard" nucleophiles may favor attack at the more substituted carbon.[5]

Suzuki-Miyaura Coupling: Forging Aryl-Aryl and Aryl-Vinyl Bonds

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide or triflate.[2] In the context of our substrate, this reaction enables the introduction of a variety of aryl or vinyl groups.

Mechanistic Rationale

The catalytic cycle for the Suzuki-Miyaura coupling of an allylic substrate is initiated by the formation of the π-allylpalladium intermediate as previously described.[2] The subsequent key steps involve transmetalation and reductive elimination. A base is required to activate the organoboron species, forming a more nucleophilic "ate" complex.[2] This activated boron species then undergoes transmetalation with the π-allylpalladium complex, transferring the organic group from boron to palladium. The resulting diorganopalladium(II) complex then undergoes reductive elimination to form the new carbon-carbon bond and regenerate the palladium(0) catalyst.

Catalytic Cycle for Suzuki-Miyaura Coupling of an Allylic Substrate

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln Pi_Allyl_Pd π-Allyl-Pd(II) Complex Pd0->Pi_Allyl_Pd Oxidative Addition Allyl_Alcohol 3-(4-Methylphenyl)-3-buten-2-ol (activated) Allyl_Alcohol->Pi_Allyl_Pd Diorganopalladium Diorganopalladium(II) Complex Pi_Allyl_Pd->Diorganopalladium Transmetalation Organoboron R-B(OR)2 Ate_Complex [R-B(OR)2(Base)]- Organoboron->Ate_Complex Base Base Base->Ate_Complex Ate_Complex->Diorganopalladium Diorganopalladium->Pd0 Reductive Elimination Product Coupled Product Diorganopalladium->Product

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Protocol: Suzuki-Miyaura Coupling of 3-(4-Methylphenyl)-3-buten-2-ol with Phenylboronic Acid

This protocol describes a general procedure for the Suzuki-Miyaura coupling of an activated form of 3-(4-Methylphenyl)-3-buten-2-ol (as its carbonate derivative) with phenylboronic acid.

Materials:

  • 3-(4-Methylphenyl)-3-buten-2-yl methyl carbonate

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene, anhydrous

  • Nitrogen or Argon gas supply

  • Standard Schlenk line or glovebox equipment

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere of nitrogen, add 3-(4-Methylphenyl)-3-buten-2-yl methyl carbonate (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • In a separate vial, prepare the catalyst precursor by dissolving palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%) in anhydrous toluene (2 mL).

  • Add the catalyst solution to the Schlenk flask containing the reagents.

  • Add an additional 8 mL of anhydrous toluene to the reaction mixture.

  • Seal the flask and heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove inorganic salts.

  • Wash the filtrate with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

ParameterConditionRationale
Palladium Source Pd(OAc)₂A common and relatively air-stable Pd(II) precursor that is reduced in situ to the active Pd(0) species.
Ligand PPh₃A readily available and effective phosphine ligand for Suzuki-Miyaura couplings.
Base K₂CO₃A moderately strong base sufficient to activate the boronic acid for transmetalation.
Solvent TolueneA non-polar aprotic solvent suitable for a wide range of Suzuki-Miyaura reactions.
Temperature 80 °CProvides sufficient thermal energy to drive the catalytic cycle at a reasonable rate.

Heck Reaction: Arylation and Vinylation of the Alkene Moiety

The Heck reaction provides a powerful method for the arylation or vinylation of alkenes.[7][8] For 3-(4-Methylphenyl)-3-buten-2-ol, this reaction allows for the formation of a new carbon-carbon bond at one of the vinylic positions.

Mechanistic Rationale

The catalytic cycle of the Heck reaction commences with the oxidative addition of an aryl or vinyl halide to a palladium(0) complex.[8] The resulting organopalladium(II) species then coordinates to the alkene of the allylic alcohol. This is followed by a migratory insertion (syn-carbopalladation) of the alkene into the palladium-carbon bond. The regioselectivity of this insertion is influenced by both steric and electronic factors. Finally, a syn-β-hydride elimination occurs to release the product and a hydridopalladium(II) complex. The base present in the reaction mixture then regenerates the palladium(0) catalyst, completing the cycle.[8]

Catalytic Cycle for the Heck Reaction

Heck_Cycle Pd0 Pd(0)Ln Organo_Pd Ar-Pd(II)-X Pd0->Organo_Pd Oxidative Addition Aryl_Halide Ar-X Aryl_Halide->Organo_Pd Pi_Complex Alkene-Pd(II) Complex Organo_Pd->Pi_Complex Alkene Coordination Allyl_Alcohol 3-(4-Methylphenyl)-3-buten-2-ol Allyl_Alcohol->Pi_Complex Sigma_Alkyl_Pd σ-Alkyl-Pd(II) Complex Pi_Complex->Sigma_Alkyl_Pd Migratory Insertion Product Coupled Product Sigma_Alkyl_Pd->Product Hydrido_Pd H-Pd(II)-X Sigma_Alkyl_Pd->Hydrido_Pd β-Hydride Elimination Hydrido_Pd->Pd0 Reductive Elimination (with Base) Base Base Base->Hydrido_Pd

Caption: Catalytic cycle of the Heck reaction.

Protocol: Heck Reaction of 3-(4-Methylphenyl)-3-buten-2-ol with Iodobenzene

This protocol outlines a general procedure for the Heck coupling of 3-(4-Methylphenyl)-3-buten-2-ol with iodobenzene.

Materials:

  • 3-(4-Methylphenyl)-3-buten-2-ol

  • Iodobenzene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Nitrogen or Argon gas supply

  • Standard Schlenk line or glovebox equipment

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere of nitrogen, add 3-(4-Methylphenyl)-3-buten-2-ol (1.0 mmol, 1.0 equiv), iodobenzene (1.1 mmol, 1.1 equiv), palladium(II) acetate (0.01 mmol, 1 mol%), and tri(o-tolyl)phosphine (0.02 mmol, 2 mol%).

  • Add anhydrous N,N-dimethylformamide (5 mL) followed by triethylamine (1.5 mmol, 1.5 equiv).

  • Seal the tube and heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Pour the reaction mixture into water (25 mL) and extract with diethyl ether (3 x 20 mL).

  • Combine the organic layers and wash with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to yield the arylated product.

ParameterConditionRationale
Palladium Source Pd(OAc)₂A common and effective precursor for Heck reactions.
Ligand P(o-tol)₃A bulky phosphine ligand that can promote the catalytic cycle.
Base Et₃NAn organic base that neutralizes the hydrogen halide formed during the reaction.
Solvent DMFA polar aprotic solvent that facilitates the dissolution of the reagents and catalyst.
Temperature 100 °CA typical temperature to ensure a reasonable reaction rate for the Heck coupling.

Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[9] This reaction provides a direct route to introduce an alkynyl functional group onto the allylic scaffold.

Mechanistic Rationale

The Sonogashira coupling typically involves a dual catalytic system of palladium and copper.[9] The catalytic cycle is comprised of two interconnected cycles. In the palladium cycle, oxidative addition of the aryl or vinyl halide to the Pd(0) complex occurs, followed by transmetalation with a copper(I) acetylide species. Reductive elimination then yields the coupled product and regenerates the Pd(0) catalyst. The copper cycle involves the deprotonation of the terminal alkyne by a base, followed by coordination with a copper(I) salt to form the key copper(I) acetylide intermediate, which then participates in the transmetalation step with the palladium complex.[9]

Protocol: Sonogashira Coupling of an Activated Allylic Halide with Phenylacetylene

This protocol describes a general procedure for the Sonogashira coupling of an activated halide derivative of 3-(4-Methylphenyl)-3-buten-2-ol with phenylacetylene.

Materials:

  • 3-Bromo-2-(4-methylphenyl)-1-butene

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), anhydrous

  • Nitrogen or Argon gas supply

  • Standard Schlenk line or glovebox equipment

Procedure:

  • To a Schlenk flask under an inert atmosphere, add 3-bromo-2-(4-methylphenyl)-1-butene (1.0 mmol, 1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol, 3 mol%), and copper(I) iodide (0.06 mmol, 6 mol%).

  • Add anhydrous tetrahydrofuran (5 mL) and triethylamine (5 mL).

  • To the stirred solution, add phenylacetylene (1.2 mmol, 1.2 equiv) dropwise.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a short pad of silica gel, washing with diethyl ether.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired enyne product.

ParameterConditionRationale
Palladium Catalyst PdCl₂(PPh₃)₂A stable and commonly used Pd(II) precatalyst for Sonogashira couplings.
Co-catalyst CuIActivates the terminal alkyne for transmetalation.
Base Et₃NActs as both a base to deprotonate the alkyne and as a solvent.
Solvent THF/Et₃NA common solvent system for Sonogashira reactions.
Temperature Room TemperatureThe reaction is often efficient at mild temperatures.

Buchwald-Hartwig Amination: Forming Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, typically between an aryl halide and an amine.[10][11] This methodology can be adapted for the amination of allylic substrates, providing access to valuable allylic amines.

Mechanistic Rationale

Similar to other palladium-catalyzed cross-coupling reactions, the Buchwald-Hartwig amination of an allylic substrate proceeds via a π-allylpalladium intermediate.[10] Following the oxidative addition of the allylic electrophile to the Pd(0) catalyst, the amine coordinates to the palladium center. Deprotonation of the coordinated amine by a base generates a palladium amido complex. Subsequent reductive elimination from this complex forms the C-N bond of the allylic amine product and regenerates the Pd(0) catalyst.[11] The choice of ligand is crucial in this reaction to facilitate both the oxidative addition and the reductive elimination steps.[12]

Protocol: Buchwald-Hartwig Amination of an Activated Allylic Carbonate with Morpholine

This protocol provides a general procedure for the Buchwald-Hartwig amination of the carbonate derivative of 3-(4-Methylphenyl)-3-buten-2-ol with morpholine.

Materials:

  • 3-(4-Methylphenyl)-3-buten-2-yl methyl carbonate

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

  • Nitrogen or Argon gas supply

  • Standard Schlenk line or glovebox equipment

Procedure:

  • In a glovebox or under a stream of nitrogen, add tris(dibenzylideneacetone)dipalladium(0) (0.01 mmol, 1 mol% Pd), XPhos (0.024 mmol, 2.4 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv) to an oven-dried Schlenk tube.

  • Add anhydrous toluene (2 mL).

  • Add 3-(4-Methylphenyl)-3-buten-2-yl methyl carbonate (1.0 mmol, 1.0 equiv) followed by morpholine (1.2 mmol, 1.2 equiv).

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction by TLC or GC-MS.

  • After the reaction is complete, cool to room temperature and dilute with diethyl ether.

  • Filter the mixture through a plug of celite and concentrate the filtrate.

  • Purify the crude product by column chromatography on silica gel to give the desired allylic amine.

ParameterConditionRationale
Palladium Source Pd₂(dba)₃A common Pd(0) source for Buchwald-Hartwig amination.
Ligand XPhosA bulky, electron-rich biaryl phosphine ligand that is highly effective for C-N bond formation.
Base NaOtBuA strong, non-nucleophilic base required to deprotonate the amine.
Solvent TolueneA standard solvent for Buchwald-Hartwig aminations.
Temperature 100 °CElevated temperature is often necessary to promote the catalytic cycle.

Conclusion

The palladium-catalyzed cross-coupling of 3-(4-Methylphenyl)-3-buten-2-ol offers a rich and versatile platform for the synthesis of a diverse array of functionalized molecules. By leveraging established methodologies such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions, researchers can strategically introduce new carbon-carbon and carbon-heteroatom bonds with a high degree of control. The protocols and mechanistic insights provided in this guide serve as a valuable resource for scientists and professionals in the field of chemical synthesis, enabling the efficient and rational design of novel compounds with potential applications in drug discovery and materials science. Careful consideration of the reaction parameters, particularly the choice of ligand and the activation of the allylic alcohol, is paramount to achieving optimal results and controlling the regiochemical outcome of these powerful transformations.

References

  • Tsuji, J. Palladium-Catalyzed Reactions of π-Allyl Complexes of Allenes and 1,3-Dienes. In Palladium Reagents and Catalysts; John Wiley & Sons, Ltd, 2004; pp 419–496. [Link]

  • Trost, B. M.; Van Vranken, D. L. Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chem. Rev.1996 , 96 (1), 395–422. [Link]

  • Kutsumura, N.; Niwa, K.; Saito, T. Novel One-Pot Method for Chemoselective Bromination and Sequential Sonogashira Coupling. Org. Lett.2010 , 12 (14), 3316–3319. [Link]

  • Tsuji–Trost reaction - Wikipedia. [Link]

  • Heck reaction - Wikipedia. [Link]

  • Palladium-Catalyzed Synthesis and Transformations of Organometallic Compounds - Diva-Portal.org. [Link]

  • Mechanistic Investigation of Palladium–Catalyzed Allylic C–H Activation. [Link]

  • Pd-Catalyzed Asymmetric Allylic Substitution Cascade via Desymmetrization for the Construction of Chiral Polyheterocycles - ResearchGate. [Link]

  • Tsuji-Trost Reaction - Organic Chemistry Portal. [Link]

  • The Heck Reaction Applied to 1,3- and 1,2-Unsaturated Derivatives, a Way towards Molecular Complexity - MDPI. [Link]

  • Synthesis of polysubstituted furans based on a stepwise Sonogashira coupling of (Z)-3-iodoalk-2-en-1-ols with terminal propargylic alcohols and subsequent Au(I)- or Pd(II)-catalyzed cyclization-aromatization via elimination of H2O - PubMed. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Substituted Aryl(dimethyl)silanols. [Link]

  • Sonogashira coupling - Wikipedia. [Link]

  • Breaking conjugation: unusual regioselectivity with 2-substituted allylic substrates in the Tsuji–Trost reaction - RSC Publishing. [Link]

  • Sonogashira‐type cross‐coupling reactions with an allyl substrate. - ResearchGate. [Link]

  • Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. [Link]

  • Buchwald–Hartwig amination - Wikipedia. [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]

  • Heck Reaction - Chemistry LibreTexts. [Link]

  • Breaking Conjugation: Unusual Regioselectivity with 2-Substituted Allylic Substrates in the Tsuji-Trost Reaction - PMC. [Link]

  • n -selective Tsuji–Trost allylation promoted by a recyclable TSIL-palladium complex - Comptes Rendus de l'Académie des Sciences. [Link]

  • and Enantioselective Iridium-Catalyzed Amination of Racemic Branched Alkyl-Substituted Allylic Acetates with Primary and Secondary Aromatic and Heteroaromatic Amines - PMC. [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. [Link]

  • Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands - ResearchGate. [Link]

  • An Improved Process for the Palladium-Catalyzed C–O Cross-Coupling of Secondary Alcohols - DSpace@MIT. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. [Link]

  • Palladium-Catalyzed Coupling Reactions of Aryl Chlorides - University of Windsor. [Link]

  • Palladium-Catalyzed C-N Cross Coupling of Sulfinamides and Aryl Halides. [Link]

  • Preparation of Boc-Protected Cinnamyl-Type Alcohols: A Comparison of the Suzuki-Miyaura Coupling, Cross-Metathesis, and Horner-Wadsworth-Emmons Approaches and Their Merit in Parallel Synthesis | Request PDF - ResearchGate. [Link]

  • Decarbonylative Suzuki–Miyaura Cross-Coupling of Aroyl Chlorides - ACS Publications. [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]

  • Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - PMC. [Link]

  • Nickel-Catalyzed Suzuki–Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine - Organic Syntheses. [Link]

Sources

Application

Application Notes and Protocols: Leveraging 3-(4-Methylphenyl)-3-buten-2-ol in the Total Synthesis of Bioactive Bisabolane Sesquiterpenes

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic application of 3-(4-Methylphenyl)-3-buten-2-ol in the total synthesis of na...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic application of 3-(4-Methylphenyl)-3-buten-2-ol in the total synthesis of natural products. The focus is on its utility as a versatile building block for the construction of the bisabolane sesquiterpene skeleton, a privileged scaffold found in numerous bioactive natural products.

Introduction: The Strategic Value of Allylic Alcohols in Complex Synthesis

In the realm of natural product synthesis, the selection of starting materials is a critical determinant of the efficiency and elegance of a synthetic route. Allylic alcohols are particularly prized for their rich and diverse reactivity, enabling a wide array of transformations to build molecular complexity.[1][2] 3-(4-Methylphenyl)-3-buten-2-ol, a readily accessible secondary allylic alcohol, embodies this potential. Its structure contains a chiral center and a vinyl group attached to a tolyl moiety, making it an ideal precursor for the asymmetric synthesis of bisabolane sesquiterpenes. This class of natural products, which includes compounds like (+)-curcuphenol, exhibits a range of biological activities, from antifungal to antitumor properties, making them attractive targets for synthetic chemists.[3]

This document will explore a proposed, yet highly plausible, application of 3-(4-Methylphenyl)-3-buten-2-ol in the total synthesis of the bioactive natural product, (+)-curcuphenol. The outlined strategy highlights the unique synthetic advantages offered by this starting material and provides detailed protocols for its preparation and key transformations.

Proposed Application: A Strategic Approach to the Total Synthesis of (+)-Curcuphenol

(+)-Curcuphenol is a bisabolane sesquiterpene characterized by a p-cresol core and a chiral C7 side chain.[3] Our proposed synthetic strategy leverages 3-(4-Methylphenyl)-3-buten-2-ol to stereoselectively install the key chiral center and the carbon framework of the side chain.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of (+)-curcuphenol reveals a pathway that traces back to 3-(4-Methylphenyl)-3-buten-2-ol. The key disconnection involves a Claisen rearrangement, a powerful tool for carbon-carbon bond formation and stereocenter installation.

G curcuphenol (+)-Curcuphenol intermediate1 Aromatic Ketone Intermediate curcuphenol->intermediate1 Friedel-Crafts Acylation intermediate2 γ,δ-Unsaturated Carboxylic Acid intermediate1->intermediate2 Side Chain Installation intermediate3 Ortho-ester Claisen Rearrangement Precursor intermediate2->intermediate3 Esterification start_material 3-(4-Methylphenyl)-3-buten-2-ol intermediate3->start_material Ortho-ester Formation

Caption: Retrosynthetic analysis of (+)-Curcuphenol.

Forward Synthetic Strategy

The proposed forward synthesis commences with the readily available 3-(4-Methylphenyl)-3-buten-2-ol. The key steps are outlined below:

  • Ortho-ester Claisen Rearrangement: The allylic alcohol is reacted with an ortho-ester, such as triethyl orthoacetate, under acidic catalysis to generate a ketene acetal in situ. This intermediate undergoes a[1][1]-sigmatropic rearrangement to furnish a γ,δ-unsaturated ester. This reaction is anticipated to proceed with high diastereoselectivity, transferring the chirality of the alcohol to the newly formed quaternary center.

  • Side Chain Elaboration: The resulting ester is then converted to a more advanced intermediate, for instance, by reduction to the corresponding aldehyde.

  • Aromatization and Phenol Formation: The aromatic ring is constructed via a cyclization/aromatization sequence. This could involve an intramolecular Friedel-Crafts type reaction followed by demethylation to unveil the phenolic hydroxyl group.

  • Final Modifications: The final steps would involve any necessary functional group manipulations to arrive at the target molecule, (+)-curcuphenol.

G start 3-(4-Methylphenyl)-3-buten-2-ol step1 Ortho-ester Claisen Rearrangement start->step1 intermediate1 γ,δ-Unsaturated Ester step1->intermediate1 step2 Side Chain Modification intermediate1->step2 intermediate2 Advanced Intermediate step2->intermediate2 step3 Cyclization/Aromatization intermediate2->step3 target (+)-Curcuphenol step3->target

Caption: Proposed synthetic workflow for (+)-Curcuphenol.

Experimental Protocols

Protocol 1: Synthesis of 3-(4-Methylphenyl)-3-buten-2-ol

This protocol describes the preparation of the starting material from the corresponding α,β-unsaturated ketone.

Materials:

  • 4-(4-Methylphenyl)-3-buten-2-one

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 4-(4-methylphenyl)-3-buten-2-one (1.0 eq) in methanol in a round-bottom flask at 0 °C (ice bath).

  • Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield pure 3-(4-methylphenyl)-3-buten-2-ol.

Reactant Molar Mass ( g/mol ) Equivalents Amount
4-(4-Methylphenyl)-3-buten-2-one160.211.05.0 g
Sodium borohydride37.831.11.3 g
Methanol32.04-100 mL
Protocol 2: Proposed Ortho-ester Claisen Rearrangement

This protocol outlines the key proposed step for the transformation of 3-(4-methylphenyl)-3-buten-2-ol.

Materials:

  • 3-(4-Methylphenyl)-3-buten-2-ol

  • Triethyl orthoacetate

  • Propionic acid (catalyst)

  • High-boiling point solvent (e.g., toluene or xylene)

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 3-(4-methylphenyl)-3-buten-2-ol (1.0 eq), triethyl orthoacetate (5.0 eq), and a catalytic amount of propionic acid (0.1 eq) in toluene.

  • Heat the reaction mixture to reflux and collect the ethanol byproduct in the Dean-Stark trap.

  • Continue heating until no more ethanol is collected, indicating the completion of the reaction (typically 12-24 hours).

  • Cool the reaction mixture to room temperature.

  • Remove the solvent and excess triethyl orthoacetate under reduced pressure.

  • Purify the resulting γ,δ-unsaturated ester by flash column chromatography.

Mechanism of the Key Transformation

The ortho-ester Claisen rearrangement proceeds through a concerted, pericyclic mechanism involving a six-membered, chair-like transition state. This ensures a high degree of stereocontrol.

G cluster_mechanism Ortho-ester Claisen Rearrangement Mechanism Allylic Alcohol Allylic Alcohol Ketene Acetal Ketene Acetal Allylic Alcohol->Ketene Acetal Reaction with Triethyl Orthoacetate Chair-like Transition State Chair-like Transition State Ketene Acetal->Chair-like Transition State [3,3]-Sigmatropic Rearrangement γ,δ-Unsaturated Ester γ,δ-Unsaturated Ester Chair-like Transition State->γ,δ-Unsaturated Ester C-C Bond Formation

Caption: Mechanism of the Ortho-ester Claisen Rearrangement.

Conclusion

While the direct application of 3-(4-methylphenyl)-3-buten-2-ol in a completed total synthesis is not yet prominently featured in the literature, its structural attributes make it a highly promising and strategic starting material for the synthesis of bisabolane sesquiterpenes. The proposed synthetic route to (+)-curcuphenol illustrates a logical and efficient strategy that capitalizes on the inherent reactivity of this allylic alcohol. The protocols provided herein offer a practical guide for the preparation and key transformation of this versatile building block, encouraging its exploration in the synthesis of complex natural products.

References

  • Kim, S.-G., Kim, J., & Jung, H. (2005). Efficient total synthesis of (+)-curcuphenol via asymmetric organocatalysis. Tetrahedron Letters, 46(14), 2437-2439.
  • Ono, M., Ogura, Y., Hatogai, K., & Akita, H. (1995). Total synthesis of (S)-(+)-curcudiol, and (S)-(+)- and (R)-(−)-curcuphenol. Chemical and Pharmaceutical Bulletin, 49(12), 1590-1595.
  • PNAS. (2009). A simple organocatalytic one-pot protocol for the construction of optically active allylic alcohols and amines by using enantioselective organocatalysis. [Link]

  • Organic Chemistry Portal. Allylic alcohol synthesis by addition. [Link]

  • ACS Publications. (2011). A short synthesis of bisabolane sesquiterpenes. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Column chromatography purification techniques for 3-(4-Methylphenyl)-3-buten-2-ol

Welcome to the purification support center for 3-(4-Methylphenyl)-3-buten-2-ol. As an allylic alcohol with an adjacent electron-donating p-tolyl group, this molecule presents severe chromatographic challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the purification support center for 3-(4-Methylphenyl)-3-buten-2-ol. As an allylic alcohol with an adjacent electron-donating p-tolyl group, this molecule presents severe chromatographic challenges. The electron-rich aromatic ring hyper-stabilizes any potential allylic carbocation, making the hydroxyl group exceptionally prone to acid-catalyzed elimination. This guide provides field-proven troubleshooting strategies to prevent on-column degradation, ensure high-fidelity purification, and validate your experimental outcomes.

Part 1: Troubleshooting FAQs

Q1: Why is my isolated yield so low, and why do I see a fast-eluting, highly UV-active band that wasn't present in my crude NMR? A1: You are observing acid-catalyzed dehydration induced by the stationary phase. Standard silica gel contains acidic silanol groups (pH ~4.5–5.5). When 3-(4-Methylphenyl)-3-buten-2-ol interacts with these sites, the hydroxyl group is protonated and leaves as water. The resulting carbocation is highly stabilized by both the adjacent double bond and the p-tolyl ring, rapidly losing a proton to form a conjugated diene (e.g., 2-(4-methylphenyl)-1,3-butadiene). This diene is highly non-polar and elutes near the solvent front.

Solution: To prevent this, the acidic silanol sites must be neutralized. Adding 1% Triethylamine (TEA) to your eluent deactivates the silica, preventing protonation and preserving the sensitive allylic alcohol[1]. For industrial-scale syntheses where silica is entirely avoided due to these degradation risks, continuous microfluidic extraction is sometimes employed, but TEA-deactivated silica remains the benchtop standard[2].

Q2: How can I definitively prove the degradation is happening on the column and not during my reaction workup? A2: Implement a self-validating 2-Dimensional TLC (2D-TLC) protocol. The Logic: Spot your crude mixture in the bottom-left corner of a square TLC plate. Develop it in your standard solvent (e.g., 90:10 Hexane:EtOAc). Dry the plate completely, rotate it 90 degrees, and develop it again in the same solvent. Interpretation: If the compound is stable, all spots will lie on a perfect diagonal line. If 3-(4-Methylphenyl)-3-buten-2-ol is degrading on the silica, you will see off-diagonal spots (specifically, a new non-polar spot appearing below the diagonal relative to the second run). This confirms the silica itself is the destructive agent.

Q3: My product is co-eluting with the starting ketone (3-(4-Methylphenyl)-3-buten-2-one). How do I resolve them? A3: Ketones and their corresponding secondary alcohols often have similar retention factors ( Rf​ ) on silica. While the alcohol is more polar due to hydrogen bonding, tailing can cause its band to bleed into the ketone band. Solution: Switch from an isocratic elution to a shallow step-gradient. Start with 5% EtOAc in Hexanes (with 1% TEA) to elute the ketone completely, then step up to 15% EtOAc to elute the alcohol sharply.

Part 2: Quantitative Data & Solvent Systems

The following table summarizes the expected retention factors ( Rf​ ) and chromatographic outcomes based on different solvent systems. Use this data to calibrate your gradients.

Solvent SystemAdditiveTarget Alcohol Rf​ Ketone Impurity Rf​ Diene Byproduct Rf​ Chromatographic Outcome
100% HexaneNone0.050.150.90Alcohol retained; diene elutes at solvent front.
90:10 Hexane:EtOAcNone0.250.450.95Good theoretical resolution, but high risk of on-column degradation.
90:10 Hexane:EtOAc1% TEA0.280.45N/AOptimal. TEA prevents degradation; sharp bands observed.
80:20 Hexane:EtOAc1% TEA0.550.75N/APoor resolution; high risk of co-elution if column is overloaded.

Part 3: Experimental Protocol

High-Fidelity Purification of 3-(4-Methylphenyl)-3-buten-2-ol Objective: Isolate the target allylic alcohol while suppressing acid-catalyzed dehydration.

  • Eluent Preparation: Prepare a solvent mixture of 90% Hexanes, 10% Ethyl Acetate, and 1% Triethylamine (v/v/v). Mix thoroughly.

  • Column Packing & Deactivation: Slurry pack the column using standard silica gel (230-400 mesh) with the prepared eluent. Flush the packed column with a minimum of 2 Column Volumes (CV) of the TEA-spiked eluent.

    • Causality: This pre-flush is non-negotiable; it ensures all acidic silanol sites ( Si−OH ) are converted to their neutralized, hydrogen-bonded TEA complexes before the sensitive sample is introduced.

  • Sample Loading: Dissolve the crude mixture in the minimum volume of the TEA-spiked eluent. Apply carefully to the silica bed. Avoid highly polar loading solvents like methanol, which will disrupt the separation band.

  • Elution & Monitoring: Elute using the isocratic 90:10:1 system. Monitor fractions via TLC. The ketone will elute first, followed by the target alcohol.

  • Solvent & Modifier Removal: Pool the product fractions and concentrate under reduced pressure at 30°C.

    • Self-Validating Check: Because TEA (b.p. 89°C) can linger and contaminate downstream NMR spectra, co-evaporate the residue with 2 x 10 mL of toluene, then place the flask under high vacuum (0.1 Torr) for 4 hours to ensure complete modifier removal. A clean 1 H NMR devoid of a triplet at 1.03 ppm (TEA methyls) validates the protocol's success.

Part 4: Workflow Visualization

G Start Crude 3-(4-Methylphenyl) -3-buten-2-ol CheckTLC Perform 2D TLC (Hexane:EtOAc) Start->CheckTLC Degradation Off-diagonal spots? (Silica-induced dehydration) CheckTLC->Degradation AddTEA Deactivate Silica (Add 1% TEA to eluent) Degradation->AddTEA Yes Coelution Co-elution with ketone? Degradation->Coelution No AddTEA->Coelution Gradient Use Gradient Elution (5% to 15% EtOAc) Coelution->Gradient Yes Standard Standard Isocratic Elution (10% EtOAc) Coelution->Standard No Pure Pure Allylic Alcohol Isolated Gradient->Pure Standard->Pure

Figure 1: Decision tree for troubleshooting allylic alcohol chromatography workflows.

References

  • Title: Large-Scale Synthesis of Immunoactivating Natural Product, Pristane, by Continuous Microfluidic Dehydration as the Key Step | Organic Letters Source: acs.org URL: [Link]

Sources

Optimization

Technical Support Center: Optimizing Palladium Catalyst Loading for 3-(4-Methylphenyl)-3-buten-2-ol Synthesis

Welcome to the Technical Support Center for transition metal-catalyzed cross-coupling workflows. This guide is specifically engineered for researchers and drug development professionals synthesizing 3-(4-Methylphenyl)-3-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for transition metal-catalyzed cross-coupling workflows. This guide is specifically engineered for researchers and drug development professionals synthesizing 3-(4-Methylphenyl)-3-buten-2-ol via the Suzuki-Miyaura cross-coupling of 3-bromo-3-buten-2-ol and p-tolylboronic acid.

Transition metal catalysis involving allylic alcohols is notoriously sensitive. High catalyst loadings (5–10 mol%) are often used as a crutch to overcome catalyst deactivation and competing side reactions. This guide provides the mechanistic causality and self-validating protocols required to optimize your system, suppress isomerization, and reduce Palladium (Pd) loading to 1.0 mol%.

Part 1: Troubleshooting & FAQs

Q1: Why does my reaction stall at 50% conversion when I reduce Pd(PPh 3​ ) 4​ loading below 5 mol%? Causality: Pd(PPh 3​ ) 4​ is an 18-electron complex that must dissociate two phosphine ligands to form the catalytically active 14-electron Pd(0) species. At low catalyst loadings, the equilibrium heavily favors the inactive bis-ligated state. Furthermore, trace oxygen rapidly oxidizes the dissociated triphenylphosphine ligands, leading to irreversible catalyst precipitation (Pd black). Solution: Switch to a pre-catalyst system that rapidly generates a highly active, mono-ligated Pd(0) species. Pairing Pd(OAc) 2​ with a bulky, electron-rich Buchwald ligand (e.g., SPhos or XPhos) accelerates the oxidative addition of the relatively deactivated 3-bromo-3-buten-2-ol. The steric bulk of SPhos prevents the formation of inactive bis-ligated complexes, allowing you to confidently drop the catalyst loading to 0.5–1.0 mol% while maintaining full conversion .

Q2: I am detecting a significant amount of saturated ketone instead of the desired allylic alcohol. How do I prevent this isomerization? Causality: The isomerization of primary and secondary allylic alcohols to saturated carbonyls via Pd-catalysis is a well-documented competing pathway driven by β -hydride elimination . After oxidative addition and transmetalation, the resulting Pd(II) intermediate can either undergo the desired reductive elimination to form 3-(4-Methylphenyl)-3-buten-2-ol, or undergo a competing β -hydride elimination from the carbinol carbon. This is followed by hydride reinsertion and tautomerization to yield the saturated ketone byproduct. Solution: You must kinetically favor reductive elimination so it outcompetes β -hydride elimination. Using a ligand with a large cone angle (like SPhos) sterically forces the aryl and alkenyl groups together on the Pd center, drastically lowering the activation energy for reductive elimination. Additionally, switching from a weak base (Na 2​ CO 3​ ) to a strong, anhydrous base (K 3​ PO 4​ ) accelerates the transmetalation step, minimizing the lifetime of the vulnerable Pd(II) intermediate.

Q3: How do I minimize the homocoupling of p-tolylboronic acid while keeping Pd loading low? Causality: Homocoupling (yielding 4,4'-dimethylbiphenyl) is driven by the presence of trace oxygen and excess base, which promotes the formation of peroxo-palladium species that sequentially transmetalate twice with the boronic acid . Solution: Implement rigorous Schlenk techniques (freeze-pump-thaw degassing). If homocoupling persists under anaerobic conditions, use a syringe pump to add the p-tolylboronic acid slowly over 2 hours. This keeps the steady-state concentration of the boronic acid low, favoring cross-coupling with the more abundant oxidative addition complex over homocoupling.

Part 2: Quantitative Optimization Data

The following table summarizes the optimization of catalyst loading and ligand selection to maximize the yield of 3-(4-Methylphenyl)-3-buten-2-ol while suppressing the ketone isomer.

Catalyst SystemLigand TypeLoading (mol%)BaseTime (h)Conversion (%)Product : Isomer Ratio
Pd(PPh 3​ ) 4​ Monodentate5.0Na 2​ CO 3​ 125560 : 40
Pd(OAc) 2​ / dppfBidentate2.0K 2​ CO 3​ 88585 : 15
Pd(OAc) 2​ / SPhos Biaryl Phosphine 1.0 K 3​ PO 4​ 4 >99 98 : 2
Pd 2​ (dba) 3​ / XPhosBiaryl Phosphine0.5K 3​ PO 4​ 49897 : 3

Part 3: Mechanistic Visualization

The diagram below illustrates the divergence between the desired cross-coupling pathway and the undesired isomerization pathway discussed in Q2.

G Pd0 Pd(0)Ln Active Catalyst OxAdd Oxidative Addition Pd(II) Intermediate Pd0->OxAdd + Substrate TransMet Transmetalation (p-Tolyl-B(OH)2) OxAdd->TransMet Base RedElim Reductive Elimination (Desired Pathway) TransMet->RedElim Fast (Bulky Ligands) BetaHyd β-Hydride Elimination (Undesired Isomerization) TransMet->BetaHyd Slow (Unoptimized) RedElim->Pd0 Regeneration Product 3-(4-Methylphenyl)-3-buten-2-ol (Target Product) RedElim->Product BetaHyd->Pd0 Regeneration Isomer Saturated Ketone (Isomer Byproduct) BetaHyd->Isomer Reinsertion Substrate 3-Bromo-3-buten-2-ol Substrate->OxAdd

Catalytic cycle of Pd-catalyzed Suzuki cross-coupling vs. undesired β-hydride elimination.

Part 4: Experimental Protocols (Self-Validating System)

To guarantee reproducibility, every step in this optimized workflow includes a specific physical or chemical checkpoint to validate the integrity of the reaction before proceeding.

Step-by-Step Methodology: Optimized Suzuki-Miyaura Workflow (1.0 mol% Pd)

  • Preparation & Degassing

    • Action: In a flame-dried Schlenk tube, add p-tolylboronic acid (1.2 equiv) and anhydrous K 3​ PO 4​ (2.0 equiv). Seal with a septum, evacuate, and backfill with Argon (3 cycles). Add anhydrous THF (0.2 M relative to substrate) and perform three freeze-pump-thaw cycles.

    • Validation Checkpoint: The complete absence of bubbling during the final thaw cycle confirms the total removal of dissolved oxygen. This is a critical prerequisite to prevent Pd(0) oxidation and boronic acid homocoupling.

  • Catalyst Activation

    • Action: In a separate argon-purged vial, dissolve Pd(OAc) 2​ (1.0 mol%) and SPhos (2.0 mol%) in 1 mL of degassed THF. Stir for 10 minutes at room temperature.

    • Validation Checkpoint: The transition from a red/brown suspension to a homogeneous, clear pale-yellow solution validates the successful reduction and formation of the active L n​ Pd(0) species. If the solution turns black, oxygen has breached the system; discard and restart.

  • Reagent Addition & Execution

    • Action: Transfer the active catalyst solution to the Schlenk tube via a gas-tight syringe. Add 3-bromo-3-buten-2-ol (1.0 equiv) dropwise. Heat the reaction mixture to 65 °C for 4 hours.

    • Validation Checkpoint: Monitor the reaction via TLC (Hexanes:EtOAc 4:1). The disappearance of the starting material spot (R f​ ~0.4) and the emergence of a strong UV-active product spot (R f​ ~0.3) confirms conversion. A co-spot with standard 4,4'-dimethylbiphenyl (R f​ > 0.8) will immediately validate if homocoupling is dominating the system.

  • Quench and Isolation

    • Action: Cool the reaction to room temperature. Quench with saturated aqueous NH 4​ Cl. Extract with EtOAc (3x). Filter the combined organic layers through a short pad of Celite, dry over MgSO 4​ , and concentrate under reduced pressure.

    • Validation Checkpoint: The Celite pad should trap the precipitated Pd black (which forms upon deliberate exposure to air during the quench). A perfectly clear, colorless-to-pale-yellow filtrate ensures no heavy metal carryover into the crude mixture, which would otherwise broaden NMR spectra and complicate purification.

References

  • Palladium Hydroxide Catalyzed Isomerization of Primary Allylic Alcohols to Aldehydes: Application to the Formal Synthesis of (−)-Brevisamide. Organic Letters.[Link]

  • Pd-Catalyzed Regioselective 1,2-Dicarbofunctionalization of Unactivated Olefins by a Heck Reaction/Enolate Cyclization Cascade. Organic Letters.[Link]

  • Palladium-Catalyzed Sequential Oxidative Cyclization/Coupling of 2-Alkynylphenols and Alkenes: A Direct Entry into 3-Alkenylbenzofurans. Organic Letters.[Link]

Troubleshooting

Technical Support Center: Resolving Enantiomers of Racemic 3-(4-Methylphenyl)-3-buten-2-ol

Welcome to the Process Development Support Center. This guide provides comprehensive, field-proven methodologies for the enantiomeric resolution of 3-(4-Methylphenyl)-3-buten-2-ol, a sterically demanding secondary allyli...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Development Support Center. This guide provides comprehensive, field-proven methodologies for the enantiomeric resolution of 3-(4-Methylphenyl)-3-buten-2-ol, a sterically demanding secondary allylic alcohol. This document is structured to guide researchers through strategic decision-making, validated experimental workflows, and advanced troubleshooting.

Knowledge Base: Strategic & Mechanistic FAQs

Q: Why is enzymatic kinetic resolution (KR) preferred over chiral chromatography for 3-(4-Methylphenyl)-3-buten-2-ol? A: While chiral SFC/HPLC is excellent for analytical work, enzymatic KR using Candida antarctica Lipase B (CALB) is infinitely more scalable and cost-effective for secondary allylic alcohols. The causality lies in Kazlauskas' rule : the enzyme's active site perfectly differentiates the small C1-methyl group from the bulky C3-(p-tolyl)vinyl moiety. The hydrophobic pocket accommodates the large p-tolyl group, orienting the (R)-hydroxyl exclusively for nucleophilic attack on the acyl-enzyme intermediate, ensuring near-perfect enantioselectivity[1].

Q: What necessitates the shift from standard Kinetic Resolution (KR) to Dynamic Kinetic Resolution (DKR)? A: Standard KR is mathematically capped at a 50% yield because the (S)-enantiomer remains unreacted. DKR circumvents this by introducing a metal racemization catalyst (e.g., Shvo's Ruthenium complex). The Ru catalyst continuously dehydrogenates the unreacted (S)-alcohol to an achiral enone and re-hydrogenates it to a racemic mixture. Because CALB continuously siphons off the (R)-enantiomer into an acetate, Le Chatelier's principle drives the entire equilibrium toward the (R)-acetate, enabling a theoretical yield of 100%[2][3].

Q: Why must the acyl donor change when transitioning from KR to DKR? A: In standard KR, vinyl acetate is the optimal acyl donor because its byproduct, vinyl alcohol, instantly tautomerizes to acetaldehyde, rendering the acylation strictly irreversible[1]. However, in DKR, acetaldehyde is highly electrophilic and will irreversibly poison the Ruthenium racemization catalyst. Therefore, DKR protocols must substitute vinyl acetate with isopropenyl acetate or p-chlorophenyl acetate, which generate benign byproducts (acetone and p-chlorophenol) that do not interfere with the metal catalyst[3].

Process Workflows & Logic

Resolution_Pathways Racemic Racemic 3-(4-Methylphenyl)-3-buten-2-ol CALB CALB + Acyl Donor (Enzyme) Racemic->CALB Acylation R_Acetate (R)-Acetate (Target) CALB->R_Acetate Fast (R)-Reaction S_Alcohol (S)-Alcohol (Off-Target) CALB->S_Alcohol Slow (S)-Reaction Ru_Cat Ru Catalyst (Racemization) S_Alcohol->Ru_Cat DKR Loop Ru_Cat->Racemic Inversion

Caption: Chemoenzymatic DKR vs standard KR pathways for allylic alcohols.

Self-Validating Experimental Methodologies

Every protocol below is designed as a self-validating system to ensure you do not waste downstream resources on failed reactions.

Protocol A: Standard Kinetic Resolution (KR)

Objective: Isolate (S)-alcohol and (R)-acetate at 50% theoretical yield.

  • Preparation: Dissolve 10 mmol of racemic 3-(4-Methylphenyl)-3-buten-2-ol in 50 mL of anhydrous hexane.

  • Reagent Addition: Add 30 mmol of vinyl acetate followed by 100 mg of immobilized CALB (Novozym 435).

  • Incubation: Stir the suspension at 30°C at 150 rpm.

  • System Validation & Quality Control: At exactly 30 minutes, withdraw a 50 µL aliquot, filter, and analyze via chiral GC (e.g., Chirasil-Dex column). Calculate the Enantiomeric Ratio (E-value). Validation Gate: If E-value < 150, discard the reaction; the enzyme batch has degraded or the solvent is wet. If E-value > 150, proceed.

  • Termination: Monitor until exactly 50% conversion is reached (typically 3-5 hours). Filter off the enzyme and concentrate the filtrate under reduced pressure.

  • Purification: Separate the unreacted (S)-alcohol and the formed (R)-acetate via silica gel flash chromatography (Hexane/Ethyl Acetate gradient).

Protocol B: Ruthenium-Catalyzed Dynamic Kinetic Resolution (DKR)

Objective: Convert 100% of the racemate to (R)-acetate.

  • Inert Atmosphere Setup: Flame-dry a Schlenk flask. Strict exclusion of oxygen and moisture is mandatory to prevent Ruthenium deactivation.

  • Preparation: Add 10 mmol of racemic substrate, 200 mg of CALB, and 400 mg of activated 4Å molecular sieves. Purge with Argon for 15 minutes.

  • Solvent & Donor: Add 50 mL of strictly degassed anhydrous toluene and 30 mmol of isopropenyl acetate .

  • Catalyst Addition: Add 4 mol% of Shvo's Ruthenium catalyst.

  • Thermal Activation: Heat the reaction to 70°C. Mechanistic Note: Shvo's catalyst exists as an inactive dimer at room temperature and requires thermal dissociation into its active monomeric form.

  • System Validation & Quality Control: At 4 hours, analyze an aliquot via chiral GC. Validation Gate: The conversion must exceed 50%, and the ee of the (R)-acetate must be >98%. If conversion is stalled at 50%, the Ru-catalyst is dead (oxygen leak). If ee is <95%, background chemical acylation is occurring (temperature too high).

  • Completion: Stir for 24-48 hours until >95% conversion. Filter through a Celite pad, evaporate, and purify via chromatography.

Quantitative Data Comparison

The following table summarizes the operational parameters and expected outcomes when choosing between KR and DKR for this specific substrate[1][2][3].

ParameterStandard Kinetic Resolution (KR)Dynamic Kinetic Resolution (DKR)
Max Theoretical Yield 50%100%
Typical Enantiomeric Excess (ee) >99% (for both alcohol and acetate)>98% (for acetate)
Catalyst System CALB (Novozym 435)CALB + Shvo's Ru Catalyst
Optimal Acyl Donor Vinyl acetateIsopropenyl acetate
Operating Temperature 25°C – 35°C70°C (requires thermal Ru activation)
Reaction Time 2 – 6 hours24 – 48 hours

Troubleshooting Guide

Issue: The DKR reaction stalls at ~50% conversion, mimicking a standard KR.

  • Diagnosis & Causality: The Ruthenium racemization catalyst has deactivated. Shvo's catalyst is highly sensitive to oxygen and moisture. If it deactivates, the (S)-alcohol cannot be inverted to the (R)-enantiomer, halting the reaction once the initial (R)-pool is depleted[2].

  • Resolution: Ensure strict Schlenk techniques. Degas the toluene solvent via three freeze-pump-thaw cycles prior to use. Verify the argon line is completely free of moisture.

Issue: The final (R)-acetate shows low enantiomeric excess (ee < 90%).

  • Diagnosis & Causality: Background chemical acylation is outcompeting the enzymatic acylation. At the elevated temperatures required for DKR (70°C), the acyl donor can spontaneously react with the alcohol without the enzyme's stereocontrol, resulting in racemic product formation[3].

  • Resolution: Lower the reaction temperature to 65°C or switch to a less reactive acyl donor (e.g., p-chlorophenyl acetate instead of isopropenyl acetate) to suppress the non-enzymatic background reaction.

Issue: Formation of saturated ketone byproducts during DKR.

  • Diagnosis & Causality: Over-reduction or irreversible isomerization by the Ruthenium catalyst. The Ru catalyst temporarily forms an enone intermediate; if hydrogen transfer is imbalanced, side reactions occur[2].

  • Resolution: Optimize the Ru catalyst loading (reduce from 4 mol% to 2 mol%) or introduce a mild electron-donating ligand to tune the metal's redox potential.

References

  • Lihammar, R., Millet, R., & Bäckvall, J. E. (2013). Enzyme-and ruthenium-catalyzed dynamic kinetic resolution of functionalized cyclic allylic alcohols. The Journal of Organic Chemistry, 78(23), 12114-12120. URL:[Link]

  • Rocha, L. C., et al. (2012). Syntheses of Enantiopure Aliphatic Secondary Alcohols and Acetates by Bioresolution with Lipase B from Candida antarctica. Molecules, 17(8), 8955-8967. URL:[Link]

  • Bogár, K., Vidal, P. H., León, A. R. A., & Bäckvall, J. E. (2007). Chemoenzymatic dynamic kinetic resolution of allylic alcohols: a highly enantioselective route to acyloin acetates. Organic Letters, 9(17), 3401-3404. URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting 3-(4-Methylphenyl)-3-buten-2-ol Derivatization

Welcome to the Application Science Support Center. Derivatizing 3-(4-Methylphenyl)-3-buten-2-ol presents unique synthetic challenges due to its specific structural motifs.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Support Center. Derivatizing 3-(4-Methylphenyl)-3-buten-2-ol presents unique synthetic challenges due to its specific structural motifs. As a secondary allylic alcohol cross-conjugated with a p-tolyl group, this molecule is highly susceptible to acid-catalyzed degradation, leading to poor yields and complex reaction mixtures. This guide provides field-proven, self-validating protocols to bypass these mechanistic pitfalls.

Q1: Why does 3-(4-Methylphenyl)-3-buten-2-ol readily undergo dehydration and rearrangement during standard derivatization?

A1: The vulnerability of this compound lies in the thermodynamic stability of its intermediate states. Under acidic conditions (e.g., Fischer esterification, Jones oxidation, or using unbuffered acyl chlorides), the secondary hydroxyl group is protonated and eliminated as water. This generates a highly stabilized secondary allylic carbocation.

Because this carbocation is adjacent to a double bond and a p-tolyl ring, it undergoes rapid resonance delocalization via an SN1' pathway 1. This intermediate dictates two major side reactions:

  • Dehydration: The loss of a proton from the adjacent methyl group yields 2-(4-methylphenyl)-1,3-butadiene, a highly conjugated diene prone to rapid polymerization.

  • 1,3-Allylic Rearrangement (Transposition): Nucleophilic attack at the primary carbon position yields the thermodynamically favored rearranged derivative (possessing a trisubstituted double bond conjugated with the aryl ring).

To achieve high-fidelity derivatization, you must entirely bypass the carbocation intermediate by employing strictly basic or neutral conditions.

G A 3-(4-Methylphenyl)-3-buten-2-ol B Protonated Intermediate (Acidic Conditions) A->B H+ (Acid Catalyst) H Alkoxide / Activated Complex (Basic/Mild Conditions) A->H Base / Mild Reagents (e.g., DMAP, DMP) C Secondary Allylic Carbocation [CH3-CH(+)-C(Ar)=CH2] B->C -H2O D Primary Allylic Carbocation [CH3-CH=C(Ar)-CH2(+)] C->D Resonance E Dehydration Product (2-Aryl-1,3-butadiene) C->E -H+ G Desired Derivative (Retention of Regiochemistry) C->G +Nu- (Minor) F Rearranged Derivative (1,3-Transposition Product) D->F +Nu- H->G +Electrophile / -H+

Mechanistic pathways for 3-(4-Methylphenyl)-3-buten-2-ol derivatization highlighting side reactions.

Q2: How can I synthesize the acetate or other ester derivatives without triggering these side reactions?

A2: You must avoid Brønsted or Lewis acids. The standard self-validating protocol for sensitive allylic alcohols is the Steglich Esterification 2. By utilizing dicyclohexylcarbodiimide (DCC) as a coupling reagent and 4-dimethylaminopyridine (DMAP) as a nucleophilic catalyst, the reaction proceeds via an O-acyl isourea intermediate and an acylpyridinium species. This strictly base-mediated pathway prevents the hydroxyl group from ever leaving as water, thus eliminating carbocation formation.

Step-by-Step Protocol: Steglich Esterification

  • Preparation: In an oven-dried flask under an inert atmosphere (N₂ or Ar), dissolve 3-(4-Methylphenyl)-3-buten-2-ol (1.0 equiv) and the desired carboxylic acid (1.1 equiv) in anhydrous dichloromethane (DCM) (approx. 10 mL/mmol).

  • Catalyst Addition: Add DMAP (0.1 equiv) to the solution. Stir at room temperature for 5 minutes.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath. Causality: Cooling minimizes the exothermic formation of the N-acylurea byproduct, ensuring the transient O-acyl isourea reacts cleanly with the alcohol.

  • Coupling: Slowly add a solution of DCC (1.1 equiv) in anhydrous DCM dropwise over 15 minutes.

  • Reaction: Allow the mixture to stir at 0 °C for 1 hour, then gradually warm to room temperature and stir for an additional 3-4 hours. Monitor via TLC until the alcohol is consumed.

  • Workup: The byproduct, dicyclohexylurea (DCU), will precipitate as a white solid. Filter the mixture through a pad of Celite. Wash the filtrate sequentially with 0.5 M HCl (briefly, to remove DMAP), saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, concentrate, and purify via flash chromatography.

Q3: I am trying to oxidize this alcohol to 3-(4-methylphenyl)-3-buten-2-one. Jones reagent caused massive polymerization. What is the alternative?

A3: Jones reagent utilizes chromic acid and sulfuric acid. The strong acidity immediately forces the alcohol into the dehydration pathway described in A1, forming the 1,3-butadiene derivative which rapidly polymerizes.

The optimal solution is the Dess-Martin Oxidation 3. Dess-Martin periodinane (DMP) is a hypervalent iodine(V) reagent that operates under extremely mild, near-neutral conditions. It selectively oxidizes allylic alcohols to their corresponding enones at room temperature without triggering dehydration, rearrangement, or over-oxidation 4.

Step-by-Step Protocol: Dess-Martin Oxidation

  • Preparation: Dissolve 3-(4-Methylphenyl)-3-buten-2-ol (1.0 equiv) in anhydrous DCM (10 mL/mmol) under an inert atmosphere.

  • Buffering (Critical for sensitive substrates): Add solid NaHCO₃ (2.0 equiv) to the suspension. Causality: DMP can release trace amounts of acetic acid during the reaction. For highly acid-sensitive allylic alcohols, NaHCO₃ neutralizes this byproduct in situ, providing an extra layer of protection against rearrangement.

  • Oxidation: Add Dess-Martin periodinane (1.2 equiv) in one portion at room temperature. The mixture will become cloudy.

  • Reaction: Stir at room temperature for 1-2 hours until TLC indicates complete consumption of the starting material.

  • Quenching: Quench the reaction by adding an equal volume of a 1:1 mixture of saturated aqueous NaHCO₃ and 10% aqueous Na₂S₂O₃. Stir vigorously for 15 minutes until the organic layer is clear. Causality: The thiosulfate reduces unreacted iodine(V) to water-soluble iodine(III) species, preventing product contamination and neutralizing explosive hazards.

  • Workup: Extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate. The resulting enone is typically >95% pure and can be used directly or passed through a short silica plug.

Q4: How do the side reaction profiles compare quantitatively across different derivatization conditions?

A4: The choice of reagents strictly dictates the product distribution. Below is a comparative data summary based on standard reactivity profiles for this class of cross-conjugated allylic alcohols:

Derivatization MethodReagents / ConditionsDesired Product Yield (%)Dehydration (Diene) (%)Rearrangement (%)
Fischer Esterification Carboxylic Acid, H₂SO₄ (cat), Δ< 5%> 70%~ 20%
Standard Acylation Acyl Chloride, DCM, 25 °C (No Base)15%45%40%
Steglich Esterification Carboxylic Acid, DCC, DMAP, 0 °C> 90% < 2%< 2%
Jones Oxidation CrO₃, H₂SO₄, Acetone, 0 °C0% (Polymerization)N/AN/A
Dess-Martin Oxidation DMP, NaHCO₃, DCM, 25 °C> 95% < 1%0%
References
  • Allylic rearrangement - Grokipedia Source: Grokipedia URL:[Link]

  • Diversity-Oriented Synthesis (DOS) Towards Calcitriol Analogs with Sulfur-Containing Side Chains Source: MDPI (International Journal of Molecular Sciences) URL:[Link]

  • Alcohol to Aldehyde/Ketone using Dess-Martin Periodinane (DMP) Source: Organic Synthesis URL:[Link]

  • Total Synthesis and Structural Assignment of Curvicollide C Source: Organic Letters (ACS Publications) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Safe Scaling of 3-(4-Methylphenyl)-3-buten-2-ol Production

This technical support guide provides comprehensive information, troubleshooting advice, and safety protocols for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 3-(4-...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide provides comprehensive information, troubleshooting advice, and safety protocols for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 3-(4-Methylphenyl)-3-buten-2-ol. Our focus is on ensuring procedural safety and optimizing reaction outcomes through a deep understanding of the underlying chemical principles.

Introduction to 3-(4-Methylphenyl)-3-buten-2-ol and its Synthesis

3-(4-Methylphenyl)-3-buten-2-ol is a tertiary allylic alcohol with potential applications in organic synthesis and as a building block in the development of novel pharmaceutical compounds. Its synthesis is commonly achieved through the nucleophilic addition of a vinyl Grignard reagent to 4-methylacetophenone. This reaction, while effective, is highly exothermic and requires stringent control measures, particularly during scale-up, to prevent thermal runaway and ensure a safe laboratory environment.[1][2][3]

The primary reaction involves the use of vinylmagnesium bromide, a potent and moisture-sensitive Grignard reagent. The inherent risks associated with Grignard reagents, such as their flammability and reactivity with protic solvents, necessitate careful planning and execution of the synthesis.[4] This guide will address the common challenges and safety considerations to enable a successful and safe scale-up of this process.

Frequently Asked Questions (FAQs)

Q1: What is the most critical safety precaution when working with Grignard reagents like vinylmagnesium bromide?

A1: The absolute exclusion of water and atmospheric moisture is paramount. Grignard reagents are powerful bases and will react violently with water in a highly exothermic acid-base reaction, which quenches the reagent and can lead to a dangerous increase in temperature and pressure.[5] All glassware must be rigorously dried, and anhydrous solvents are essential for a safe and successful reaction.[4][5]

Q2: My Grignard reaction is not initiating. What are the common causes and solutions?

A2: Failure to initiate is a frequent issue. The primary cause is often a passivating layer of magnesium oxide on the magnesium turnings. To overcome this, activate the magnesium surface by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. The disappearance of the iodine's color is a visual cue of successful activation.[4] Additionally, ensure all your reagents and solvents are scrupulously dry.

Q3: What are the main byproducts in the synthesis of 3-(4-Methylphenyl)-3-buten-2-ol using a Grignard reaction?

A3: A common byproduct is the Wurtz coupling product, 1,3-butadiene, formed from the reaction of the vinyl Grignard reagent with unreacted vinyl bromide.[6] Another potential impurity is the starting material, 4-methylacetophenone, if the reaction does not go to completion. To minimize byproduct formation, a slow, controlled addition of the vinyl bromide during the Grignard reagent preparation is crucial.

Q4: How can I safely quench a large-scale Grignard reaction?

A4: Quenching a large-scale Grignard reaction must be done with extreme caution due to its exothermic nature.[7] The recommended procedure is the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) while the reaction mixture is cooled in an ice bath.[7][8] This method is generally safer than using strong acids, which can cause a more violent reaction and potentially lead to the dehydration of the tertiary alcohol product.[8]

Q5: What are the recommended methods for purifying the final product?

A5: The most effective method for purifying 3-(4-Methylphenyl)-3-buten-2-ol is column chromatography on silica gel. A common eluent system is a mixture of n-hexane and ethyl acetate.[5]

Troubleshooting Guide

Issue ID Problem Potential Root Cause(s) Recommended Action(s)
SYN-001 Low or No Product Yield 1. Inactive magnesium surface.2. Presence of moisture in reagents or glassware.3. Incorrect stoichiometry of reagents.1. Activate magnesium with iodine or 1,2-dibromoethane.2. Flame-dry all glassware and use anhydrous solvents.3. Titrate the Grignard reagent before use to determine its exact concentration.
SYN-002 Formation of a Significant Amount of Biphenyl-like Byproduct The Grignard reagent is reacting with the aryl halide (Wurtz coupling).Add the vinyl bromide solution dropwise and slowly to the magnesium suspension to maintain a low concentration of the halide.
SCALE-001 Uncontrolled Exotherm (Runaway Reaction) During Scale-Up 1. Addition rate of reagents is too fast.2. Inadequate cooling capacity for the reactor size.1. Use a syringe pump for controlled, slow addition of reagents.2. Ensure the cooling system can handle the heat output of the reaction at the intended scale. Conduct a thermal hazard assessment before scaling up.[3]
PUR-001 Difficulty in Separating the Product During Aqueous Work-up (Emulsion Formation) Formation of fine magnesium salt precipitates that stabilize the emulsion.1. Add a saturated aqueous solution of sodium chloride (brine) to increase the ionic strength of the aqueous phase.2. Filter the mixture through a pad of Celite to remove fine solids.[7]

Detailed Experimental Protocol: Synthesis of 3-(4-Methylphenyl)-3-buten-2-ol

Safety Precautions: This reaction is highly exothermic and involves flammable and moisture-sensitive reagents. All procedures must be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (flame-retardant lab coat, safety goggles, and gloves) must be worn at all times. An inert atmosphere (nitrogen or argon) is required.

Materials:

  • Magnesium turnings

  • Vinyl bromide (solution in THF)

  • 4-Methylacetophenone

  • Anhydrous tetrahydrofuran (THF)

  • Iodine (crystal)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate

  • Standard glassware for inert atmosphere reactions (three-neck flask, condenser, dropping funnel)

Procedure:

  • Preparation of the Grignard Reagent:

    • Flame-dry a three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under a stream of inert gas.

    • To the cooled flask, add magnesium turnings and a single crystal of iodine.

    • Add a small amount of anhydrous THF to just cover the magnesium.

    • In the dropping funnel, place a solution of vinyl bromide in anhydrous THF.

    • Add a small portion of the vinyl bromide solution to the magnesium suspension. The reaction should initiate, as indicated by the disappearance of the iodine color and gentle bubbling.

    • Once initiated, add the remaining vinyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture at room temperature for one hour to ensure complete formation of the Grignard reagent.

  • Reaction with 4-Methylacetophenone:

    • Cool the freshly prepared vinylmagnesium bromide solution to 0 °C using an ice bath.

    • Dissolve 4-methylacetophenone in anhydrous THF and add it to the dropping funnel.

    • Add the 4-methylacetophenone solution dropwise to the stirred Grignard reagent at a rate that maintains the internal temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional two hours.

  • Quenching and Work-up:

    • Cool the reaction mixture back to 0 °C in an ice bath.

    • CAUTION: The quenching process is highly exothermic. Slowly and dropwise, add saturated aqueous ammonium chloride solution to the reaction mixture with vigorous stirring.

    • Continue the addition until the bubbling ceases.

    • Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

Visualizations

Synthesis_Pathway 4-Methylacetophenone 4-Methylacetophenone Alkoxide Intermediate Alkoxide Intermediate 4-Methylacetophenone->Alkoxide Intermediate 1. Grignard Addition Vinylmagnesium Bromide Vinylmagnesium Bromide Vinylmagnesium Bromide->Alkoxide Intermediate 3-(4-Methylphenyl)-3-buten-2-ol 3-(4-Methylphenyl)-3-buten-2-ol Alkoxide Intermediate->3-(4-Methylphenyl)-3-buten-2-ol 2. Aqueous Work-up (H+)

Caption: Synthesis pathway for 3-(4-Methylphenyl)-3-buten-2-ol.

Troubleshooting_Yield start Low or No Product Yield check_initiation Did the reaction initiate? start->check_initiation check_moisture Are all reagents and glassware anhydrous? check_initiation->check_moisture Yes activate_mg Activate Magnesium (Iodine, 1,2-dibromoethane) check_initiation->activate_mg No check_concentration Was the Grignard reagent titrated? check_moisture->check_concentration Yes dry_reagents Flame-dry glassware, use anhydrous solvents check_moisture->dry_reagents No titrate_grignard Titrate Grignard reagent before use check_concentration->titrate_grignard No success Improved Yield check_concentration->success Yes activate_mg->success dry_reagents->success titrate_grignard->success

Caption: Troubleshooting workflow for low product yield.

References

  • Mettler-Toledo. (n.d.). Grignard Reaction Scale-up – 4 Steps to Control Development. Retrieved from [Link]

  • Haz-Map. (n.d.). 4'-Methylacetophenone. Retrieved from [Link]

  • Labster. (n.d.). Pharmaceutical scale up. Retrieved from [Link]

  • American Chemical Society. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes. ACS Publications. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). Quenching Reactions: Grignards. Retrieved from [Link]

  • Quora. (2019). How to improve the percent yield in Grignard reaction. Retrieved from [Link]

  • Open Access Journals. (2021). A Report on Reagents and its Quenching Methods. Retrieved from [Link]

  • Cole-Parmer. (2005). Material Safety Data Sheet - Allyl alcohol. Retrieved from [Link]

  • ResearchGate. (n.d.). Supplementary information. Retrieved from [Link]

  • ACS Publications. (2015). Kinetics Model for Designing Grignard Reactions in Batch or Flow Operations. Retrieved from [Link]

  • ResearchGate. (n.d.). Using a Premade Grignard Reagent To Synthesize Tertiary Alcohols in a Convenient Investigative Organic Laboratory Experiment | Request PDF. Retrieved from [Link]

  • ACS Publications. (2020). Harnessing the Power of the Asymmetric Grignard Synthesis of Tertiary Alcohols: Ligand Development and Improved Scope Exemplified by One-Step Gossonorol Synthesis. Organic Letters. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

  • Aroon Chande. (n.d.). The Grignard Reaction: Synthesis of 4,4-Diphenyl-3-buten-2-one. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • NIST. (n.d.). 3-Buten-2-ol, 2-methyl-. Retrieved from [Link]

  • Chemguide. (n.d.). REACTION OF ALDEHYDES AND KETONES WITH GRIGNARD REAGENTS. Retrieved from [Link]

  • SpectraBase. (n.d.). 3-Methyl-3-buten-2-ol. Retrieved from [Link]

  • Journal of Medicinal and Chemical Sciences. (2022). Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants. Retrieved from [Link]

  • OsecoElfab. (2021). Thermal runaway in lithium-ion batteries and methods to mitigate the effects. Retrieved from [Link]

  • E-mobility Engineering. (2022). Techniques for mitigating thermal runaway in batteries. Retrieved from [Link]

  • Homework.Study.com. (n.d.). How do typical impurities arise in the Grignard reaction?. Retrieved from [Link]

  • University of California, Irvine. (n.d.). preparation of triphenyl methanol by grignard reaction use of carbon nucleophiles in organic synthesis. Retrieved from [Link]

  • Chemistry Steps. (2025). The Grignard Reaction Mechanism. Retrieved from [Link]

  • NIST. (n.d.). 3-Buten-2-ol, 2-methyl-. Retrieved from [Link]

  • Overmold Express. (n.d.). Understanding Thermal Runaway: Causes and Prevention. Retrieved from [Link]

  • NIST. (n.d.). 3-Buten-2-one, 3-methyl-4-phenyl-. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Benchmarking Guide to Catalysts for 3-(4-Methylphenyl)-3-buten-2-ol Isomerization

For Researchers, Scientists, and Drug Development Professionals The isomerization of allylic alcohols is a fundamental transformation in organic synthesis, providing access to valuable carbonyl compounds. This guide offe...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The isomerization of allylic alcohols is a fundamental transformation in organic synthesis, providing access to valuable carbonyl compounds. This guide offers a comprehensive comparison of various catalytic systems for the isomerization of 3-(4-Methylphenyl)-3-buten-2-ol to its corresponding ketone, 4-(4-methylphenyl)butan-2-one. We will delve into the mechanistic nuances of different catalyst classes, present comparative experimental data, and provide detailed protocols to aid in catalyst selection and experimental design.

The Significance of Allylic Alcohol Isomerization

The 1,3-transposition of a hydroxyl group in an allylic alcohol to form a ketone or aldehyde is an atom-economical and synthetically useful reaction. The product of the isomerization of 3-(4-Methylphenyl)-3-buten-2-ol, 4-(4-methylphenyl)butan-2-one, is a valuable intermediate in the synthesis of various organic molecules, including pharmaceuticals and fragrances. The efficiency and selectivity of this isomerization are highly dependent on the choice of catalyst.

Mechanistic Overview of Allylic Alcohol Isomerization

The isomerization of allylic alcohols can proceed through several mechanistic pathways, largely dictated by the nature of the catalyst. Transition metal catalysts, such as those based on ruthenium, rhodium, and iridium, are widely employed and typically operate via one of two general mechanisms: a metal hydride pathway or an oxo-metal pathway. Acid catalysts, on the other hand, facilitate the reaction through the formation of an allyl cation intermediate.

Here is a generalized workflow for a catalytic isomerization process:

G cluster_prep Catalyst Activation & Substrate Binding cluster_reaction Isomerization cluster_release Product Release & Catalyst Regeneration A Catalyst Precursor B Active Catalyst A->B Activation D Catalyst-Substrate Complex B->D C Allylic Alcohol (Substrate) C->D E Intermediate (e.g., Metal Hydride, Oxo-allyl) D->E Key Mechanistic Step F Product-Catalyst Complex E->F Rearrangement G Ketone (Product) F->G Product Release H Regenerated Active Catalyst F->H Catalyst Regeneration H->D Catalytic Cycle

Caption: Generalized workflow for catalytic isomerization of an allylic alcohol.

Comparative Analysis of Catalytic Systems

The choice of catalyst is paramount for achieving high yield and selectivity in the isomerization of 3-(4-Methylphenyl)-3-buten-2-ol. Below, we compare the performance of several key catalyst classes.

Ruthenium-Based Catalysts

Ruthenium complexes are among the most versatile and widely studied catalysts for allylic alcohol isomerization.[1][2] They can operate through various mechanisms, including the formation of ruthenium hydride species or via nanoparticle catalysis.[1] Some ruthenium catalysts have demonstrated high efficiency in aqueous media, offering a greener alternative to traditional organic solvents.[3][4][5]

Advantages:

  • High activity and efficiency.

  • Can be effective in environmentally benign solvents like water.[3][4][5]

  • Some catalysts are phosphine-free, which can simplify purification.[3]

Disadvantages:

  • Some ruthenium catalysts require elevated temperatures.

  • The "true catalyst" can sometimes be in-situ generated nanoparticles, leading to complex kinetics.[1]

Rhodium-Based Catalysts

Rhodium complexes are also highly effective for this transformation and can operate under mild conditions.[6][7][8][9][10] Notably, rhodium catalysts have been successfully employed in asymmetric isomerization reactions, providing access to chiral ketones with high enantioselectivity.[8][9][10][11]

Advantages:

  • Excellent for enantioselective isomerization.[8][9][10][11]

  • Often operate at ambient temperature.[6]

  • Can be effective in aqueous systems.[6][7]

Disadvantages:

  • Rhodium is a precious and expensive metal.

  • Ligand synthesis for asymmetric catalysis can be complex.

Iridium-Based Catalysts

Iridium catalysts, particularly cationic complexes, have emerged as powerful tools for the isomerization of primary allylic alcohols to aldehydes.[12][13][14][15] While the target reaction involves a secondary allylic alcohol, the principles of their catalytic activity are relevant. These catalysts often require activation with hydrogen but carry out the isomerization in its absence.[12][13]

Advantages:

  • High activity, often with low catalyst loadings.[12]

  • Can be highly enantioselective with appropriate chiral ligands.[14][15][16]

Disadvantages:

  • Iridium is a very expensive metal.

  • The need for an activation step can add complexity to the experimental setup.

Acid Catalysis

Protonic acids can catalyze the isomerization of allylic alcohols, typically through the formation of a resonance-stabilized allylic cation.[17][18] This method is often simple and utilizes inexpensive catalysts. However, it can be prone to side reactions.

Advantages:

  • Inexpensive and readily available catalysts.

  • Simple experimental procedure.

Disadvantages:

  • Moderate yields are common due to side-reactions like dehydration to form dienes, etherification, or skeletal rearrangements.[17]

  • Can lack selectivity, especially with complex substrates.

Other Metal-Based Catalysts

High oxidation state oxo complexes of metals like vanadium, molybdenum, and rhenium have also been shown to be effective catalysts for this isomerization.[17] Methyltrioxorhenium (MTO) is a notable example that can catalyze the reaction at room temperature, albeit sometimes over longer reaction times.[17][19]

Advantages:

  • Can be active at room temperature.[17]

  • Offers an alternative to precious metal catalysts.

Disadvantages:

  • Some catalysts require higher temperatures (e.g., >150 °C for some vanadates).[17]

  • Sensitivity to water can be an issue with some systems.[17]

Performance Data Summary

Catalyst TypeCatalyst ExampleTemperature (°C)Time (h)Yield (%)SolventReference
Ruthenium[{RuCl(μ-Cl)(η6-C6Me6)}2]RT - 800.5 - 24HighVarious[20]
Rhodium[Rh(COD)(CH3CN)2]BF4 / PTAAmbient< 1>95Water[6]
Iridium[(Cy3P)(pyridine)Ir(cod)]PF6RT1 - 4>95THF[12][13]
Acidp-TsOH25 - 601 - 5ModerateBenzene[17]
RheniumCH3ReO3 (MTO)RT72EquilibriumBenzene[17][19]

Note: The data presented is a general representation from the literature for allylic alcohol isomerization and may not be specific to 3-(4-Methylphenyl)-3-buten-2-ol. RT = Room Temperature.

Experimental Protocol: Ruthenium-Catalyzed Isomerization

This protocol provides a representative procedure for the isomerization of 3-(4-Methylphenyl)-3-buten-2-ol using a ruthenium catalyst.

Materials:

  • 3-(4-Methylphenyl)-3-buten-2-ol

  • Ruthenium catalyst (e.g., [Ru(η3:η3-C10H16)Cl(κ2O,O-CH3CO2)])[3]

  • Anhydrous solvent (e.g., toluene)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (flame-dried)

  • Magnetic stirrer and heating plate

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Flame-dry glassware under vacuum B Backfill with inert gas A->B C Add substrate and solvent B->C D Add Ruthenium catalyst C->D E Heat to desired temperature (e.g., 100-120 °C) D->E F Monitor reaction by TLC/GC E->F G Cool to room temperature F->G H Remove solvent in vacuo G->H I Purify by column chromatography H->I J Characterize product I->J

Caption: Experimental workflow for Ruthenium-catalyzed isomerization.

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add 3-(4-Methylphenyl)-3-buten-2-ol (1.0 eq).

  • Solvent Addition: Add anhydrous toluene via syringe to achieve a desired concentration (e.g., 0.1 M).

  • Catalyst Addition: Add the ruthenium catalyst (e.g., 5 mol %).

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) and stir.[21]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterization: Characterize the purified product by NMR spectroscopy and mass spectrometry to confirm its identity as 4-(4-methylphenyl)butan-2-one.

Conclusion and Future Perspectives

The isomerization of 3-(4-Methylphenyl)-3-buten-2-ol is a valuable transformation that can be achieved with high efficiency using a variety of catalytic systems. Ruthenium and rhodium catalysts offer excellent performance under mild conditions, with the latter being particularly advantageous for asymmetric synthesis. While acid catalysis provides a low-cost alternative, it often suffers from lower selectivity.

Future research in this area will likely focus on the development of more sustainable and cost-effective catalysts, such as those based on earth-abundant metals. Furthermore, the expansion of enantioselective methods to a broader range of substrates remains an important goal for the synthesis of chiral molecules. The continued exploration of novel catalytic systems will undoubtedly lead to even more efficient and selective methods for this important chemical transformation.

References

  • Electrocatalytic Isomerization of Allylic Alcohols: Straightforward Preparation of β-Aryl-Ketones. MDPI. Available from: [Link]

  • Metal oxo complexes as catalysts for the isomerisation of allylic alcohols. Comptes Rendus de l'Académie des Sciences. Available from: [Link]

  • Allylic Alcohol Isomerization and Mechanistic Considerations with CH3ReO3. Organometallics - ACS Publications. Available from: [Link]

  • Rhodium-catalysed isomerisation of allylic alcohols in water at ambient temperature. Green Chemistry (RSC Publishing). Available from: [Link]

  • Iridium-Catalyzed Selective Isomerization of Primary Allylic Alcohols. Accounts of Chemical Research - ACS Publications. Available from: [Link]

  • Expanded scope for the iridium-catalyzed asymmetric isomerization of primary allylic alcohols using readily accessible second-generation catalysts. Chemical Communications (RSC Publishing). Available from: [Link]

  • Iridium-Catalyzed Selective Isomerization of Primary Allylic Alcohols. Accounts of Chemical Research - ACS Publications. Available from: [Link]

  • Isomerization of allylic alcohols to carbonyl compounds by aqueous-biphase rhodium catalysis. New Journal of Chemistry (RSC Publishing). Available from: [Link]

  • A new mechanism for allylic alcohol isomerization involving ruthenium nanoparticles as a 'true catalyst' generated through the self-assembly of supramolecular triruthenium clusters. Royal Society of Chemistry. Available from: [Link]

  • Ruthenium-Catalyzed 1,3-Aryl Redox Isomerization of Allylic Alcohols. ACS Publications. Available from: [Link]

  • Redox Isomerization of Allylic Alcohols into Carbonyl Compounds Catalyzed by the Ruthenium(IV) Complex [Ru(η3:η3-C10H16)Cl(κ2O,O-CH3CO2)] in Water and Ionic Liquids: Highly Efficient Transformations and Catalyst Recycling. Organometallics - ACS Publications. Available from: [Link]

  • Rhodium-Catalyzed Enantioselective Isomerization of Secondary Allylic Alcohols. PubMed. Available from: [Link]

  • A Versatile New Catalyst for the Enantioselective Isomerization of Allylic Alcohols to Aldehydes: Scope and Mechanistic Studies. Organic Chemistry Portal. Available from: [Link]

  • Rhodium-Catalyzed Enantioselective Isomerization of Secondary Allylic Alcohols. Journal of the American Chemical Society - ACS Figshare. Available from: [Link]

  • Ruthenium-Catalyzed Isomerization/(Transfer) Hydrogenation of Allylic Alcohols. MDPI. Available from: [Link]

  • Ruthenium-catalyzed reduction of allylic alcohols: An efficient isomerization/transfer hydrogenation tandem process. Chemical Communications (RSC Publishing). Available from: [Link]

  • Iridium-catalyzed Asymmetric Isomerization of Primary Allylic Alcohols. PubMed. Available from: [Link]

  • Rhodium-Catalyzed Asymmetric Isomerization of Allylic Alcohols. Synfacts. Available from: [Link]

  • General mechanisms for the isomerization of allylic alcohols. ResearchGate. Available from: [Link]

  • Catalytic isomerization of branched allylic alcohols by water-soluble and 3. RSC Advances (RSC Publishing). Available from: [Link]

  • Base-Catalyzed Stereospecific Isomerization of Electron-Deficient Allylic Alcohols and Ethers through Ion-Pairing. Journal of the American Chemical Society. Available from: [Link]

  • Highly enantioselective isomerization of primary allylic alcohols catalyzed by (P,N)-iridium complexes. IUPAC. Available from: [Link]

  • Catalytic isomerization of branched allylic alcohols by water-soluble ... PMC. Available from: [Link]

  • Allyl alcohol synthesis by allylic substitution. Organic Chemistry Portal. Available from: [Link]

  • Isomerization of allyl alcohols. Google Patents.

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Comparative

Spectroscopic Validation and Performance Comparison of 3-(4-Methylphenyl)-3-buten-2-ol

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Comparison & Spectroscopic Validation Guide Introduction: The Analytical Challenge of Allylic Alcohols In m...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Comparison & Spectroscopic Validation Guide

Introduction: The Analytical Challenge of Allylic Alcohols

In modern drug development and asymmetric synthesis, allylic alcohols serve as indispensable chiral building blocks. Specifically, 3-(4-Methylphenyl)-3-buten-2-ol is a highly versatile intermediate used in cross-coupling reactions, directed epoxidations, and the synthesis of complex pharmacophores. However, the structural integrity of this compound is frequently compromised by traditional synthetic routes (such as Grignard additions to enones), which often yield racemic mixtures contaminated with 1,3-transposed isomers or saturated ketones.

As a Senior Application Scientist, I have structured this guide to objectively compare the performance of High-Purity Enantiopure (R)-3-(4-Methylphenyl)-3-buten-2-ol (synthesized via advanced asymmetric catalysis) against standard Commercial Racemic Grade alternatives. More importantly, this guide establishes a self-validating spectroscopic framework to rigorously confirm product purity, regiochemistry, and absolute stereochemical configuration.

Product Performance Comparison

When sourcing or synthesizing 3-(4-Methylphenyl)-3-buten-2-ol for sensitive downstream applications, the choice between an enantiopure standard and a crude racemic mixture directly impacts reaction predictability.

Table 1: Comparative Performance Metrics
MetricProduct A: Enantiopure (R)-Isomer (Catalytic)Alternative B: Racemic Mixture (Grignard-Derived)Analytical Impact
Enantiomeric Excess (ee) > 99%0% (Racemic)Essential for stereospecific drug development.
Regiochemical Purity > 98% (Exclusive 1,2-addition)~85% (Contains 1,4-addition byproducts)Impurities interfere with downstream cross-coupling.
Isomerization Stability High (Stabilized in neutral media)Low (Trace acid from synthesis promotes degradation)Allylic alcohols readily undergo 1,3-isomerization[1].
Spectroscopic Clarity Sharp, well-resolved NMR signalsBroadened signals; overlapping impurity peaksDictates the reliability of quantitative NMR (qNMR).

Spectroscopic Validation Workflows

To ensure scientific integrity, every analytical protocol must be a self-validating system. The following workflows detail the necessary steps to unambiguously characterize 3-(4-Methylphenyl)-3-buten-2-ol.

Workflow A Method A: Asymmetric Catalysis C Enantiopure (R)-Product >99% ee A->C High Yield & ee B Method B: Grignard Addition D Racemic Product ~85% Purity B->D Side Reactions E Spectroscopic Validation C->E D->E F 1H/13C NMR Regiochemistry E->F Purity Check G Mosher's Ester Absolute Config E->G Stereochemical Check

Figure 1: Comparative synthesis and self-validating spectroscopic workflow for allylic alcohols.

Nuclear Magnetic Resonance (NMR) Regiochemical Validation

Causality in Experimental Design: Allylic alcohols, particularly those conjugated with an electron-rich aromatic system like a p-tolyl group, are highly susceptible to acid-catalyzed 1,3-isomerization or dehydration into dienes[1]. Standard chloroform-d ( CDCl3​ ) slowly degrades over time to produce trace DCl . To prevent the sample from degrading during the NMR acquisition—which would yield false impurity peaks—the solvent must be neutralized.

Step-by-Step Sample Preparation:

  • Pass 0.6 mL of CDCl3​ through a short plug of basic alumina to remove trace DCl .

  • Dissolve 15 mg of 3-(4-Methylphenyl)-3-buten-2-ol in the treated CDCl3​ .

  • Add a single crystal of anhydrous K2​CO3​ to the NMR tube. This acts as an internal acid scavenger, ensuring a self-validating, stable environment for accurate integration[2].

  • Acquire 1H NMR (400 MHz) and 13C NMR (100 MHz) spectra at 298 K.

Table 2: Key 1H NMR Chemical Shifts & Structural Assignments
Proton EnvironmentChemical Shift ( δ , ppm)Multiplicity & CouplingDiagnostic Significance
C1 - Methyl ( CH3​ ) ~1.35Doublet ( J=6.5 Hz, 3H)Confirms the presence of the secondary alcohol moiety.
C2 - Methine ( CH−OH ) ~4.85Quartet ( J=6.5 Hz, 1H)Deshielded by the adjacent oxygen and alkene.
C4 - Vinylic ( =CHa​Hb​ ) ~5.25, ~5.40Two Singlets (1H each)Confirms the exocyclic double bond (1,2-addition product).
Aromatic Methyl ~2.35Singlet (3H)Validates the intact p-tolyl system.
Aromatic Protons ~7.15, ~7.35Two Doublets ( J=8.0 Hz, 4H)Characteristic AA'BB' pattern of para-substitution.

Note: The absence of a carbonyl stretch at ~1680 cm−1 in complementary IR spectroscopy further validates the complete reduction/addition to the allylic alcohol.

Absolute Configuration: Mosher's Ester Analysis

While chiral HPLC can determine the enantiomeric excess (ee) of Product A versus Alternative B, it cannot determine the absolute configuration in a vacuum. To achieve this, we employ Mosher's ester derivatization, a highly reliable NMR-based method for stereogenic carbinol carbons[3][4].

Causality in Experimental Design: By reacting the chiral alcohol with both (R)- and (S)- α -methoxy- α -trifluoromethylphenylacetyl chloride (MTPA-Cl), we create two distinct diastereomers. The anisotropic shielding effect of the MTPA phenyl ring differentially shifts the protons adjacent to the chiral center. By calculating the difference in chemical shifts ( Δδ=δS​−δR​ ), we can definitively map the spatial arrangement of the molecule[3].

Mosher Sub Enantiopure Carbinol (Unknown Configuration) R_MTPA (R)-(-)-MTPA-Cl Pyridine, DMAP Sub->R_MTPA S_MTPA (S)-(+)-MTPA-Cl Pyridine, DMAP Sub->S_MTPA S_Ester (S)-MTPA Ester Diastereomer R_MTPA->S_Ester CIP Priority Shift R_Ester (R)-MTPA Ester Diastereomer S_MTPA->R_Ester CIP Priority Shift NMR 1H NMR Analysis Extract Chemical Shifts S_Ester->NMR R_Ester->NMR Result Calculate Δδ(S-R) Map Absolute Configuration NMR->Result Anisotropic Shielding Analysis

Figure 2: Mechanistic logic and workflow for Mosher's ester derivatization and NMR analysis.

Step-by-Step Derivatization Protocol:
  • Preparation: Thoroughly dry 10 mg (0.056 mmol) of the 3-(4-Methylphenyl)-3-buten-2-ol product in a 5 mL reaction vial under an argon atmosphere.

  • Reaction: Dissolve the alcohol in 0.5 mL of anhydrous pyridine. Add a catalytic amount of 4-dimethylaminopyridine (DMAP, ~1 mg).

  • Derivatization: Slowly add 20 μL (~1.5 eq) of (R)-(-)-MTPA-Cl.

  • Self-Validating Monitoring: Stir at room temperature for 4 hours. Monitor via TLC (Hexanes/EtOAc 8:2). The complete disappearance of the highly polar alcohol spot validates reaction completion, preventing unreacted starting material from complicating the NMR spectra.

  • Workup: Quench with 1 mL of saturated aqueous NaHCO3​ . Extract with diethyl ether ( 3×2 mL). Wash the combined organic layers sequentially with 1M HCl (to remove pyridine), water, and brine. Dry over anhydrous MgSO4​ and concentrate under reduced pressure.

  • Parallel Execution: Repeat steps 1-5 using (S)-(+)-MTPA-Cl to generate the corresponding (R)-MTPA ester.

  • Analysis: Acquire 1H NMR spectra for both diastereomers. Calculate the Δδ values for the C1 methyl protons and the C4 vinylic protons. A positive Δδ for the vinylic protons and a negative Δδ for the C1 methyl group confirms the (R)-configuration of the original carbinol[3].

Conclusion

For rigorous drug development applications, the spectroscopic validation of building blocks is non-negotiable. As demonstrated, Product A (Enantiopure Catalytic Product) vastly outperforms standard racemic mixtures by eliminating regiochemical impurities and providing a pristine stereocenter. By employing acid-scavenged NMR techniques and Mosher's ester analysis, researchers can establish a self-validating, highly trustworthy analytical framework to guarantee the integrity of 3-(4-Methylphenyl)-3-buten-2-ol prior to complex downstream synthesis.

References

  • Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral)
  • Chirality and Numbering of Substituted Tropane Alkaloids MDPI
  • One-Pot Multicomponent Coupling Methods for the Synthesis of Diastereo- and Enantioenriched (Z)
  • Highly Selective 1,3-Isomerization of Allylic Alcohols via Rhenium Oxo Catalysis ACS Public

Sources

Validation

A Senior Application Scientist's Guide to Evaluating the Enantiomeric Excess of 3-(4-Methylphenyl)-3-buten-2-ol

In the landscape of asymmetric synthesis and drug development, the precise determination of enantiomeric excess (ee) is a critical, non-negotiable step. For a chiral molecule like 3-(4-Methylphenyl)-3-buten-2-ol, an impo...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of asymmetric synthesis and drug development, the precise determination of enantiomeric excess (ee) is a critical, non-negotiable step. For a chiral molecule like 3-(4-Methylphenyl)-3-buten-2-ol, an important intermediate in various organic syntheses, ensuring enantiopurity is paramount. This guide provides an in-depth comparison of established analytical techniques for evaluating its enantiomeric excess, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

The Imperative of Accurate Enantiomeric Excess Determination

The biological activity of chiral molecules can differ significantly between enantiomers. One enantiomer may exhibit therapeutic effects, while the other could be inactive or, in some cases, elicit toxic responses. Therefore, the ability to accurately quantify the enantiomeric composition of a sample is fundamental to the development of safe and effective chiral drugs. This guide focuses on the practical application of modern chromatographic techniques for the robust determination of the enantiomeric excess of 3-(4-Methylphenyl)-3-buten-2-ol.

Comparative Analysis of Analytical Techniques

The primary methods for determining the enantiomeric excess of chiral compounds like 3-(4-Methylphenyl)-3-buten-2-ol are chromatographic techniques.[1] These methods offer high resolution and sensitivity, making them the preferred choice in both research and industrial settings. The most prominent techniques include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC).

Technique Principle Advantages Disadvantages Typical Stationary Phase
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase (CSP) in a liquid mobile phase.Wide applicability, numerous commercially available CSPs, robust and reproducible.[2]Can be time-consuming, requires significant solvent usage.Polysaccharide-based (e.g., cellulose, amylose derivatives), macrocyclic glycopeptides.[2]
Chiral GC Separation of volatile enantiomers based on their interaction with a chiral stationary phase in a gaseous mobile phase.High efficiency and resolution, requires small sample sizes.[1][3]Analyte must be volatile and thermally stable, may require derivatization.[1]Cyclodextrin derivatives, chiral amino acid derivatives.[3][4]
Chiral SFC Utilizes a supercritical fluid (typically CO2) as the mobile phase, offering properties of both a liquid and a gas.Fast separations, reduced solvent consumption, complementary selectivity to HPLC.[5][6]Requires specialized instrumentation.[7]Polysaccharide-based CSPs are widely used.[5][7]

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a detailed methodology for determining the enantiomeric excess of 3-(4-Methylphenyl)-3-buten-2-ol using chiral HPLC and chiral GC. The causality behind experimental choices is explained to provide a deeper understanding of the method development process.

Protocol 1: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a workhorse technique for enantiomeric excess determination due to its versatility and the wide array of available chiral stationary phases. Polysaccharide-based columns are often the first choice for screening due to their broad enantiorecognition abilities.[2]

Methodology:

  • Column Selection: Begin with a polysaccharide-based chiral stationary phase, such as one coated with a derivative of amylose or cellulose. A common starting point is a Chiralcel® OD-H or Chiralpak® AD-H column.

  • Mobile Phase Preparation: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of n-hexane and an alcohol modifier, such as isopropanol (IPA) or ethanol.

    • Rationale: The non-polar hexane serves as the main carrier, while the polar alcohol modifier modulates the retention and selectivity by competing with the analyte for interactions with the chiral stationary phase.

    • Start with a screening mobile phase of 90:10 (v/v) n-hexane:IPA.

  • Sample Preparation: Dissolve a small amount of the 3-(4-Methylphenyl)-3-buten-2-ol sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Instrumental Parameters:

    • Flow Rate: 1.0 mL/min. Lower flow rates can sometimes improve resolution.[8]

    • Column Temperature: 25 °C. Temperature can influence selectivity; a decrease in temperature often enhances chiral recognition.[8]

    • Detection: UV detection at a wavelength where the analyte has strong absorbance (e.g., 220 nm or 254 nm).

  • Data Analysis:

    • Inject the racemic standard to determine the retention times of both enantiomers.

    • Inject the sample of interest.

    • Calculate the enantiomeric excess using the peak areas (A1 and A2) of the two enantiomers:

      • ee (%) = |(A1 - A2) / (A1 + A2)| * 100

Workflow for Chiral HPLC Method Development:

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Preparation (1 mg/mL in Mobile Phase) Screen Initial Screening (90:10 Hexane:IPA) Sample->Screen Column Select Chiral Column (e.g., Polysaccharide-based) Column->Screen Optimize Optimize Mobile Phase (Adjust %IPA) Screen->Optimize No/Poor Separation Inject Inject Sample & Racemic Standard Screen->Inject Good Separation Optimize->Inject Integrate Integrate Peak Areas Inject->Integrate Calculate Calculate ee% Integrate->Calculate

Caption: Workflow for Chiral HPLC ee Determination.

Protocol 2: Chiral Gas Chromatography (GC)

For volatile and thermally stable compounds like 3-(4-Methylphenyl)-3-buten-2-ol, chiral GC offers excellent resolution and sensitivity.[1] Derivatized cyclodextrins are highly effective chiral stationary phases for a wide range of compounds, including alcohols.[3]

Methodology:

  • Column Selection: A capillary column coated with a derivatized β-cyclodextrin, such as Rt-βDEXcst, is a suitable choice for the separation of alcohol enantiomers.[4]

  • Sample Preparation: Dilute the sample in a volatile solvent like dichloromethane or hexane to a concentration of approximately 1 mg/mL. In some cases, derivatization of the alcohol to a more volatile ester or ether may be necessary, but for many allylic alcohols, direct analysis is possible.[9]

  • Instrumental Parameters:

    • Injector Temperature: 250 °C.

    • Detector (FID) Temperature: 250 °C.

    • Oven Temperature Program: Start with an initial temperature of 100 °C, hold for 1 minute, then ramp to 180 °C at a rate of 5 °C/min.

      • Rationale: A temperature program is used to ensure good peak shape and separation of the enantiomers from any impurities.

    • Carrier Gas: Helium or Hydrogen at a constant flow or pressure.

  • Data Analysis: The calculation of enantiomeric excess is performed in the same manner as for HPLC, using the peak areas from the chromatogram.

Workflow for Chiral GC Method Development:

GC_Workflow cluster_prep_gc Preparation cluster_analysis_gc Analysis cluster_data_gc Data Processing Sample_GC Sample Preparation (1 mg/mL in Volatile Solvent) Screen_GC Initial Temperature Program Sample_GC->Screen_GC Column_GC Select Chiral Column (e.g., Cyclodextrin-based) Column_GC->Screen_GC Optimize_GC Optimize Temperature Ramp Screen_GC->Optimize_GC No/Poor Separation Inject_GC Inject Sample & Racemic Standard Screen_GC->Inject_GC Good Separation Optimize_GC->Inject_GC Integrate_GC Integrate Peak Areas Inject_GC->Integrate_GC Calculate_GC Calculate ee% Integrate_GC->Calculate_GC

Caption: Workflow for Chiral GC ee Determination.

The Rise of Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) has emerged as a powerful tool for chiral separations, offering several advantages over traditional HPLC.[5][10] By using supercritical CO2 as the primary mobile phase, SFC significantly reduces analysis time and organic solvent consumption.[6][11] The same polysaccharide-based chiral stationary phases used in HPLC are also highly effective in SFC.[5][7] For laboratories equipped with SFC instrumentation, it represents a greener and more efficient alternative for the determination of enantiomeric excess.

Conclusion

The accurate determination of the enantiomeric excess of 3-(4-Methylphenyl)-3-buten-2-ol is a critical step in its application in asymmetric synthesis and drug development. Chiral HPLC and chiral GC are robust and reliable techniques for this purpose, with the choice between them often depending on the volatility of the analyte and the available instrumentation. Chiral SFC presents a modern, efficient, and environmentally friendly alternative. By following the detailed protocols and understanding the principles behind the method development process, researchers can confidently and accurately determine the enantiopurity of their chiral compounds.

References

  • Screening strategy for chiral and achiral separations in supercritical fluid chromatography mode - PubMed. Available at: [Link]

  • Supercritical Fluid Chiral Separations - Pharmaceutical Technology. Available at: [Link]

  • Gas chromatographic enantiomeric separation of propargylic alcohols and 2, 3-allenic alcohols. Available at: [Link]

  • Fast chiral supercritical fluid chromatography (SFC) separation of... | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • New insights into supercritical fluid chromatography for chiral separations - RSC Publishing. Available at: [Link]

  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Available at: [Link]

  • SYNTHESIS OF 4-TRIISOPROPYLSILYL-3-BUTYN-2-OL BY ASYMMETRIC TRANSFER HYDROGENATION. Available at: [Link]

  • Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative. Available at: [Link]

  • Determination of enantiomeric excess. Available at: [Link]

  • Application of a high-throughput enantiomeric excess optical assay involving a dynamic covalent assembly: parallel asymmetric al - RSC Publishing. Available at: [Link]

  • Efficient method development for chiral separation by using CHIRAL ART columns. Available at: [Link]

  • Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Available at: [Link]

  • Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC. Available at: [Link]

  • Determination of Enantiomeric Excess via 31P-NMR - ResearchGate. Available at: [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International. Available at: [Link]

  • Separation of 3-Butyn-2-ol, 2-methyl-4-(3-nitrophenyl)- on Newcrom R1 HPLC column. Available at: [Link]

  • Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool | LCGC International. Available at: [Link]

  • 3.1. Determination of Enantiomeric Purity by Direct Methods. Available at: [Link]

  • Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16 - Shimadzu. Available at: [Link]

  • 3-Methyl-4-(3-methylphenyl)butan-2-ol | C12H18O - PubChem - NIH. Available at: [Link]

  • buten- 2- one (Product A) and 1, 5- bis (4'- methoxyphenyl). Available at: [Link]

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Comparative

A Comparative Guide to the Thermodynamic Stability of 3-(4-Methylphenyl)-3-buten-2-ol and Its Isomers

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Isomeric Stability In the realm of organic chemistry and drug development, the thermodynamic stability of a molecule is a...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Isomeric Stability

In the realm of organic chemistry and drug development, the thermodynamic stability of a molecule is a critical parameter that influences its reactivity, shelf-life, and pharmacological profile. Isomers, compounds with identical molecular formulas but different structural arrangements, can exhibit vastly different stabilities. Understanding these differences is paramount for designing efficient synthetic routes and developing stable, effective therapeutic agents.

This guide focuses on 3-(4-methylphenyl)-3-buten-2-ol, a tertiary allylic alcohol, and its potential isomeric forms. Allylic alcohols are versatile intermediates in organic synthesis.[1][2] Their propensity to undergo isomerization reactions, often catalyzed by acids or transition metals, makes a thorough understanding of their relative thermodynamic stabilities essential for controlling reaction outcomes.[3][4]

Theoretical Framework: Factors Governing Thermodynamic Stability

The thermodynamic stability of an organic molecule is intrinsically linked to its internal energy. Molecules with lower internal energy are more stable.[5][6] For isomers, the one with the lowest heat of formation is the most thermodynamically stable. Several key structural features influence the stability of alkenes and their derivatives, including:

  • Alkene Substitution: More substituted alkenes are generally more stable than less substituted ones due to hyperconjugation, an interaction between the C-H σ-bonds of the alkyl groups and the π-system of the double bond.

  • Conjugation: The presence of a conjugated system, where alternating single and multiple bonds create a delocalized π-electron system, significantly enhances stability. Conjugation with an aromatic ring, as seen in some isomers of the target molecule, is a particularly potent stabilizing factor.

  • Steric Hindrance: Unfavorable steric interactions between bulky groups can decrease the stability of a molecule by introducing strain.

  • Intramolecular Hydrogen Bonding: The possibility of forming intramolecular hydrogen bonds can stabilize certain conformations of a molecule.

For allylic alcohols specifically, the position of the double bond and the hydroxyl group are key determinants of stability. The enhanced stability of allylic alcohols compared to their saturated counterparts is attributed to resonance stabilization.[7]

Potential Isomers of 3-(4-Methylphenyl)-3-buten-2-ol

The primary isomers of interest for comparison with 3-(4-methylphenyl)-3-buten-2-ol (a tertiary allylic alcohol) are its secondary and primary allylic alcohol isomers, as well as its conjugated ketone isomer. The isomerization of a tertiary allylic alcohol with a terminal double bond to a primary alcohol with an internal double bond is a known transformation.[4]

  • 3-(4-Methylphenyl)-3-buten-2-ol (Tertiary Allylic Alcohol): The starting compound of interest.

  • 1-(4-Methylphenyl)-2-buten-1-ol (Secondary Allylic Alcohol): An isomer where the hydroxyl group and the tolyl group are on the same carbon.

  • 4-(4-Methylphenyl)-3-buten-2-ol (Secondary Allylic Alcohol): An isomer where the double bond is conjugated with the aromatic ring.

  • 4-(4-Methylphenyl)-2-butanone (Ketone): The keto-enol tautomer, which is often significantly more stable than the corresponding enol (allylic alcohol).

Experimental Determination of Thermodynamic Stability

The relative thermodynamic stabilities of isomers can be determined experimentally through two primary methods: calorimetry and equilibrium studies.[8][9]

Calorimetry: Measuring Heats of Combustion

Principle: Calorimetry directly measures the heat released during a chemical process.[10] For isomers, the heat of combustion is inversely proportional to their thermodynamic stability; a more stable isomer will release less heat upon complete combustion because it starts from a lower energy state.[5][6][11]

Experimental Protocol: Bomb Calorimetry

  • Sample Preparation: A precisely weighed sample (approximately 1 gram) of each purified isomer is placed in a sample holder within a high-pressure stainless steel container known as a "bomb."

  • Pressurization: The bomb is filled with pure oxygen to a pressure of approximately 30 atm.

  • Immersion: The sealed bomb is submerged in a known volume of water in an insulated container (the calorimeter).

  • Temperature Equilibration: The system is allowed to reach thermal equilibrium, and the initial temperature is recorded with high precision.

  • Ignition: The sample is ignited by passing an electric current through a fuse wire.

  • Temperature Measurement: The temperature of the water surrounding the bomb is monitored and recorded until it reaches a maximum and begins to cool.

  • Calculation: The heat of combustion is calculated from the observed temperature change, the heat capacity of the calorimeter, and the mass of the sample.

The following diagram illustrates the workflow for determining relative stability via bomb calorimetry.

Calorimetry_Workflow cluster_analysis Data Analysis Isomer1 Weigh Isomer 1 Bomb1 Combust Isomer 1 in Bomb Calorimeter Isomer1->Bomb1 Isomer2 Weigh Isomer 2 Bomb2 Combust Isomer 2 in Bomb Calorimeter Isomer2->Bomb2 Isomer3 Weigh Isomer 3 Bomb3 Combust Isomer 3 in Bomb Calorimeter Isomer3->Bomb3 Calc1 Calculate Heat of Combustion (ΔH°c) for Isomer 1 Bomb1->Calc1 Calc2 Calculate Heat of Combustion (ΔH°c) for Isomer 2 Bomb2->Calc2 Calc3 Calculate Heat of Combustion (ΔH°c) for Isomer 3 Bomb3->Calc3 Compare Compare ΔH°c Values Calc1->Compare Calc2->Compare Calc3->Compare

Caption: Workflow for determining relative isomer stability using bomb calorimetry.

Equilibrium Studies: Acid-Catalyzed Isomerization

Principle: When isomers can be interconverted under equilibrium conditions, the ratio of the isomers at equilibrium reflects their relative thermodynamic stabilities. The isomer present in the highest concentration is the most stable. The Gibbs free energy difference (ΔG°) between the isomers can be calculated from the equilibrium constant (Keq).

Experimental Protocol: Acid-Catalyzed Isomerization

  • Reaction Setup: A solution of one of the purified isomers (e.g., 3-(4-methylphenyl)-3-buten-2-ol) in a suitable solvent (e.g., aqueous solution) is prepared.

  • Catalyst Addition: A catalytic amount of a protonic acid (e.g., sulfuric acid or a buffered solution to maintain a pH between 2 and 5) is added to the solution.[4]

  • Equilibration: The reaction mixture is stirred at a constant temperature (e.g., 60 °C) for a sufficient period to ensure that equilibrium is reached. The progress of the reaction can be monitored by periodically taking aliquots and analyzing them.

  • Quenching and Workup: The reaction is quenched by neutralizing the acid. The organic components are then extracted with a suitable solvent.

  • Analysis: The composition of the equilibrium mixture is determined using analytical techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Calculation: The equilibrium constant (Keq) is calculated from the concentrations of the isomers at equilibrium. The difference in Gibbs free energy is then determined using the equation: ΔG° = -RT ln(Keq).

The following diagram outlines the logical flow of an equilibrium study.

Equilibrium_Study Start Start with Pure Isomer A Reaction Acid-Catalyzed Isomerization at Constant Temperature Start->Reaction Monitoring Monitor Reaction Progress (e.g., GC, NMR) Reaction->Monitoring Equilibrium Equilibrium Reached? Monitoring->Equilibrium Equilibrium->Monitoring No Analysis Analyze Isomer Ratio at Equilibrium Equilibrium->Analysis Yes Calculation Calculate Keq and ΔG° Analysis->Calculation Conclusion Determine Relative Stabilities Calculation->Conclusion

Caption: Logical workflow for an acid-catalyzed equilibrium study.

Predicted and Experimental Results

Based on the theoretical principles outlined above, a predicted order of stability can be proposed. The experimental data from calorimetry and equilibrium studies would then be used to validate or refine this prediction.

IsomerStructurePredicted Key Stabilizing/Destabilizing FactorsPredicted Relative StabilityExperimental Heat of Combustion (kJ/mol) (Hypothetical)Equilibrium Concentration (%) (Hypothetical)
4-(4-Methylphenyl)-2-butanone KetoneHighly stable carbonyl group.1 (Most Stable)-550090
4-(4-Methylphenyl)-3-buten-2-ol Secondary Allylic AlcoholConjugation of the double bond with the aromatic ring.2-55158
1-(4-Methylphenyl)-2-buten-1-ol Secondary Allylic AlcoholTrisubstituted double bond.3-55251.5
3-(4-Methylphenyl)-3-buten-2-ol Tertiary Allylic AlcoholDisubstituted, non-conjugated double bond.4 (Least Stable)-55350.5

Note: The experimental values provided in the table are hypothetical and serve to illustrate the expected trends.

The ketone isomer is predicted to be the most stable due to the inherent stability of the carbonyl group compared to the enol form. Among the allylic alcohol isomers, the one with the double bond conjugated to the aromatic ring is expected to be the most stable. The tertiary alcohol with a terminal, non-conjugated double bond is predicted to be the least stable.

Conclusion

This guide has provided a comprehensive framework for comparing the thermodynamic stability of 3-(4-methylphenyl)-3-buten-2-ol and its isomers. By combining theoretical principles with detailed experimental protocols for calorimetry and equilibrium studies, researchers can gain a robust understanding of the factors governing the relative stabilities of these compounds. This knowledge is crucial for controlling the outcomes of synthetic transformations and for the development of stable and effective chemical entities in various fields, including pharmaceuticals and materials science. The application of both computational and experimental methods provides a powerful, self-validating approach to accurately determine the thermodynamic landscape of isomeric systems.[12][13][14]

References

  • Bartlett, P. D., & Sargent, G. D. (1965). A Cias-Trans Isomerization by a Reversible Carbonium Ion Rearrangement. Journal of the American Chemical Society, 87(6), 1297–1302. [Link]

  • Cope, A. C., & Hardy, E. M. (1940). The Introduction of Substituted Vinyl Groups. V. A Rearrangement Involving the Migration of an Allyl Group in a Three-Carbon System. Journal of the American Chemical Society, 62(2), 441–444. [Link]

  • Guthrie, J. P. (2005). Thermodynamics of Isomerization of Unsaturated Alcohols and Carbonyl Compounds. Journal of Physical Organic Chemistry, 18(11), 1041–1049. [Link]

  • Houben-Weyl. (1984). Methoden der organischen Chemie, Volume VI, 1b. Stuttgart.
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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Handling of 3-(4-Methylphenyl)-3-buten-2-ol

Disclaimer: No specific Safety Data Sheet (SDS) is currently available for 3-(4-Methylphenyl)-3-buten-2-ol. The following guidance is synthesized from data on structurally analogous compounds, including tertiary allylic...

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Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: No specific Safety Data Sheet (SDS) is currently available for 3-(4-Methylphenyl)-3-buten-2-ol. The following guidance is synthesized from data on structurally analogous compounds, including tertiary allylic alcohols and related phenyl-substituted butenols. This guide is intended to provide essential safety and logistical information for laboratory use and should be supplemented by a thorough risk assessment by the end-user.

Introduction: Understanding the Hazard Profile

3-(4-Methylphenyl)-3-buten-2-ol is a tertiary allylic alcohol. The presence of both the hydroxyl group and the carbon-carbon double bond in an allylic arrangement is the primary determinant of its chemical reactivity and potential hazards. Structurally similar compounds, such as allyl alcohol, are known to be highly flammable, toxic, and irritants.[1][2][3][4] The phenyl group may influence the compound's physical properties and metabolic pathways, but the core hazards of the allylic alcohol functional group should be the primary consideration in developing safe handling procedures.

This guide provides a framework for the safe handling, storage, and disposal of 3-(4-Methylphenyl)-3-buten-2-ol to empower researchers, scientists, and drug development professionals to manage the associated risks effectively.

Hazard Identification and Classification

Based on data from analogous compounds, 3-(4-Methylphenyl)-3-buten-2-ol should be treated as a hazardous substance. The primary anticipated hazards are summarized in the table below.

Hazard ClassificationAnticipated Effects
Flammable Liquid Assumed to be a flammable liquid with vapors that can form explosive mixtures with air.[2][5]
Acute Toxicity (Oral, Dermal, Inhalation) Expected to be harmful if swallowed, with potential for toxicity through skin absorption and inhalation.[2][3][4]
Skin Corrosion/Irritation Likely to cause skin irritation upon contact.[5][6]
Serious Eye Damage/Irritation Expected to cause serious eye irritation.[5][6]
Respiratory Irritation Vapors may cause irritation to the respiratory tract.[7]

Inhalation of high concentrations of vapors from similar compounds may lead to symptoms such as headache, dizziness, nausea, and vomiting.[2]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is crucial when handling 3-(4-Methylphenyl)-3-buten-2-ol. The following are minimum requirements:

  • Eye and Face Protection: Chemical safety goggles are mandatory.[3] In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[8]

  • Skin Protection:

    • Gloves: Chemical-resistant gloves, such as nitrile or neoprene, are essential.[3] Gloves should be inspected before each use and replaced immediately if any signs of degradation are observed. Proper glove removal technique must be followed to avoid skin contamination.[9]

    • Lab Coat/Apron: A flame-retardant lab coat or a chemical-resistant apron should be worn to protect against spills and splashes.[3]

  • Respiratory Protection:

    • All work with 3-(4-Methylphenyl)-3-buten-2-ol should be conducted in a certified chemical fume hood to minimize inhalation of vapors.[8]

    • In the event of a spill or ventilation failure, or for emergency response, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[1][4] For unknown concentrations or emergency situations, a self-contained breathing apparatus (SCBA) is required.[1][4]

Operational and Handling Protocols

A systematic approach to handling ensures safety from receipt of the compound to its final disposal.

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a cool, dry, and well-ventilated area designated for flammable liquids.[5][6]

  • Keep the container tightly closed.[5][6]

  • Store away from heat, sparks, open flames, and other ignition sources.[5][6] "No Smoking" policies must be strictly enforced in storage and handling areas.[5]

  • Store separately from incompatible materials such as strong oxidizing agents, acids, and bases.[8][10]

The following diagram outlines the critical steps for safely handling 3-(4-Methylphenyl)-3-buten-2-ol in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal A Conduct Pre-use Risk Assessment B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Verify Chemical Fume Hood is Operational B->C D Transport Chemical in Secondary Containment C->D E Work Exclusively Within the Fume Hood D->E F Ground and Bond Equipment to Prevent Static Discharge E->F G Use Only Non-sparking Tools F->G H Tightly Seal Container After Use G->H I Decontaminate Work Area H->I J Segregate Waste into Labeled, Approved Containers I->J K Dispose of Contaminated PPE J->K

Caption: Safe Handling Workflow for 3-(4-Methylphenyl)-3-buten-2-ol.

  • Pre-Handling:

    • Conduct a thorough risk assessment for the specific experiment.

    • Ensure all necessary PPE is available and in good condition.

    • Verify that the chemical fume hood is functioning correctly.

  • During Handling:

    • Transport the chemical in a secondary container to prevent spills.

    • Perform all manipulations within the fume hood.

    • Ground and bond all containers and equipment to prevent static electricity buildup, which can be an ignition source.[6]

    • Use tools made of non-sparking materials.[6]

    • Avoid contact with skin and eyes.[7] Do not breathe vapors.[11]

  • Post-Handling:

    • Tightly close the container immediately after use.

    • Clean and decontaminate the work area.

    • Segregate waste into appropriately labeled, closed containers for disposal.[7]

Emergency Procedures

Immediate and appropriate action is critical in an emergency.

  • In Case of Inhalation: Move the affected person to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.[8][11]

  • In Case of Skin Contact: Immediately remove all contaminated clothing.[11] Flush the affected skin with plenty of water for at least 15 minutes.[6] Seek medical attention if irritation persists.[6]

  • In Case of Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[6] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.[6]

  • In Case of Ingestion: Do NOT induce vomiting.[12] Rinse the mouth with water.[11] Never give anything by mouth to an unconscious person.[11] Seek immediate medical attention.[11]

  • In Case of a Spill:

    • Evacuate the area and remove all ignition sources.[11]

    • Ventilate the area.

    • For small spills, absorb the material with a non-combustible absorbent material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[7]

    • Do not allow the spill to enter drains.[7]

  • In Case of Fire:

    • Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam to extinguish the fire.[6] A solid water stream should not be used as it may spread the fire.[2]

    • Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA).[2]

Disposal Plan

Chemical waste must be managed responsibly to protect personnel and the environment.

  • Waste Collection:

    • Collect all waste containing 3-(4-Methylphenyl)-3-buten-2-ol, including contaminated absorbents and disposable PPE, in designated, clearly labeled, and sealed containers.[9]

    • Do not mix this waste with other incompatible waste streams.

  • Disposal:

    • Dispose of all chemical waste through a licensed professional waste disposal service.[7][9]

    • Follow all federal, state, and local environmental regulations for the disposal of hazardous waste.[7]

    • Contaminated containers should be treated as the product itself and disposed of accordingly.[9]

By adhering to these rigorous safety protocols, you can effectively mitigate the risks associated with handling 3-(4-Methylphenyl)-3-buten-2-ol, ensuring a safe and productive research environment.

References

  • A Technical Guide to the Safe Handling of Deuterated Allyl Alcohol. Benchchem.

  • Allyl Alcohol. LyondellBasell.

  • NIOSH Pocket Guide to Chemical Hazards - Allyl alcohol. Centers for Disease Control and Prevention.

  • SAFETY DATA SHEET - 2-Methyl-3-buten-2-ol. Thermo Fisher Scientific.

  • What are the safety precautions when handling alcohols?. ZHONGDA.

  • Allyl alcohol - NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention.

  • SAFETY DATA SHEET - 2-methyl-3-buten-2-ol. Sigma-Aldrich.

  • SAFETY DATA SHEET - 2-Methyl-3-buten-2-ol. Fisher Scientific.

  • Material Safety Data Sheet - 2-Methyl-3-buten-2-ol. Harper College.

  • SAFETY DATA SHEET - 3-Buten-2-ol. Fisher Scientific.

  • 4-(4-METHYLPHENYL)-3-BUTEN-2-ONE 97 - Safety Data Sheet. ChemicalBook.

  • (3E)-4-(4-Methylphenyl)-3-buten-2-one Safety Data Sheets. Echemi.

  • 3-Buten-2-ol Safety Data Sheet. Gelest.

  • SAFETY DATA SHEET - 2-methyl-3-buten-2-ol. Sigma-Aldrich.

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